Product packaging for Lipoamide(Cat. No.:CAS No. 940-69-2)

Lipoamide

カタログ番号: B1675559
CAS番号: 940-69-2
分子量: 205.3 g/mol
InChIキー: FCCDDURTIIUXBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Lipoamide (CAS 940-69-2), the functional amide form of lipoic acid, is a critical cofactor in mitochondrial multi-enzyme complexes, including pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) . It is covalently attached to specific lysine residues via a post-translational modification known as lipoylation, where its dithiolane ring acts as a redox-active "swinging arm" to shuttle intermediates between active sites . This mechanism is fundamental to core metabolic pathways, such as the tricarboxylic acid (TCA) cycle and amino acid metabolism . Beyond its established metabolic roles, recent groundbreaking research has highlighted this compound's significant potential in novel areas of study. It has been identified as a specific, small-molecule dissolver of stress granules—cytoplasmic condensates associated with neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) . The compound modulates the condensation of stress granule proteins in a redox-sensitive manner, and in model systems, it has been shown to ameliorate aging-associated protein aggregation and recover motor defects caused by ALS-associated mutants . Furthermore, this compound is central to the newly discovered copper-dependent cell death pathway, cuproptosis. The level of protein lipoylation directly influences cellular sensitivity to cuproptosis, making this compound a crucial tool for investigating this process and its therapeutic implications in cancer . With a molecular formula of C8H15NOS2 and a molecular weight of 205.34 g/mol, this compound is a versatile agent for research in metabolism, neurodegeneration, and oncology . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Please refer to the safety data sheet for proper handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NOS2 B1675559 Lipoamide CAS No. 940-69-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-(dithiolan-3-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCDDURTIIUXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046541
Record name DL-Lipoamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [Alfa Aesar MSDS], Solid
Record name Lipoamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13950
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Lipoamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

940-69-2, 3206-73-3
Record name Lipoamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lipoamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioctamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name lipoamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3206-73-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Lipoamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,2-dithiolan-3-yl)valeramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(dithiolan-3-yl)valeramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOCTIC ACID AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1GT04827L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lipoamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126.0 - 129.0 °C
Record name Lipoamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Central Role of Lipoamide: A Technical Guide to its Function in the Pyruvate Dehydrogenase Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pyruvate Dehydrogenase Complex (PDC) is a critical multi-enzyme assembly that serves as the metabolic gateway between glycolysis and the tricarboxylic acid (TCA) cycle. At the heart of its intricate catalytic mechanism lies lipoamide, a unique cofactor covalently tethered to the dihydrolipoyl transacetylase (E2) component. This technical guide provides an in-depth exploration of the biochemical role of this compound within the PDC, detailing its structure, function as a "swinging arm" for substrate channeling, and its sequential interactions with the active sites of the three constituent enzymes. This document summarizes key quantitative data, provides detailed experimental protocols for studying the PDC, and presents visual representations of the complex's signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The conversion of pyruvate to acetyl-CoA is a pivotal and irreversible step in cellular metabolism, tightly regulated to meet the energetic demands of the cell. This reaction is catalyzed by the Pyruvate Dehydrogenase Complex (PDC), a large, sophisticated molecular machine composed of multiple copies of three distinct enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3)[1][2][3]. The efficiency and fidelity of the PDC are largely attributed to a remarkable mechanism of substrate channeling, orchestrated by the this compound cofactor.

This compound is derived from lipoic acid, which is covalently attached via an amide linkage to a specific lysine residue on the E2 subunit, also known as dihydrolipoyl transacetylase[4][5]. This flexible linker allows the lipoyl group to act as a "swinging arm," traversing the significant distances between the active sites of E1, E2, and E3, thereby ensuring the efficient transfer of intermediates and preventing their diffusion into the bulk solvent[5][6]. Understanding the precise biochemical role of this compound is fundamental to comprehending the regulation of central carbon metabolism and is of significant interest for the development of therapeutics targeting metabolic disorders and cancer.

The Catalytic Cycle and the Pivotal Role of this compound

The overall reaction catalyzed by the PDC is the oxidative decarboxylation of pyruvate:

Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+

This multi-step process is a coordinated sequence of events where this compound plays a central role in three of the five key reactions.

Reductive Acetylation at the E1 Active Site

The catalytic cycle begins at the active site of E1, which contains the cofactor thiamine pyrophosphate (TPP).

  • Decarboxylation of Pyruvate: Pyruvate binds to TPP and undergoes decarboxylation, forming a hydroxyethyl-TPP intermediate.

  • Transfer to this compound: The hydroxyethyl group is then transferred from TPP to the oxidized disulfide form of the this compound swinging arm of E2. This is a redox reaction where the hydroxyethyl group is oxidized to an acetyl group, and the this compound disulfide is reduced to a dithiol, forming an acetyl-dihydrothis compound thioester.

Acetyl Group Transfer at the E2 Active Site

The acetylated and reduced this compound arm then swings from the E1 active site to the active site of its parent E2 enzyme.

  • Formation of Acetyl-CoA: Within the E2 active site, the acetyl group is transferred from the dihydrothis compound to the thiol group of Coenzyme A (CoA), forming acetyl-CoA, the primary product of the PDC. The this compound is left in its fully reduced dihydrothis compound form.

Re-oxidation at the E3 Active Site

To continue the catalytic cycle, the reduced dihydrothis compound must be re-oxidized to its disulfide form.

  • Swinging to E3: The dihydrothis compound arm moves from the E2 active site to the active site of the E3 component, which contains a flavin adenine dinucleotide (FAD) prosthetic group.

  • Oxidation of Dihydrothis compound: E3 catalyzes the transfer of two hydrogen atoms from the dihydrothis compound to FAD, re-oxidizing the this compound and forming FADH2. The FADH2 is subsequently re-oxidized by transferring its electrons to NAD+, producing NADH.

This intricate dance of the this compound swinging arm ensures the efficient and coupled catalysis of the overall reaction.

Quantitative Data

The following tables summarize key quantitative data for the Pyruvate Dehydrogenase Complex from various organisms.

Table 1: Subunit Stoichiometry of the Pyruvate Dehydrogenase Complex

OrganismE1 (Pyruvate Dehydrogenase)E2 (Dihydrolipoyl Transacetylase)E3 (Dihydrolipoyl Dehydrogenase)E3BP (E3 Binding Protein)Core SymmetryReference(s)
Escherichia coli24 (homodimers)24 (monomers)12 (homodimers)0Octahedral[2][7][8][9]
Mammalian (human)20-30 (α2β2 heterotetramers)48 (monomers)12 (homodimers)12 (monomers)Icosahedral[2][4][10]
Bacillus stearothermophilus30 (α2β2 heterotetramers)60 (monomers)6-12 (homodimers)0Icosahedral[2]

Table 2: Kinetic Parameters of the Pyruvate Dehydrogenase Complex

Organism/ComponentSubstrate/CofactorKm (µM)kcat (s-1)Specific Activity (U/mg)Reference(s)
Ehrlich ascites tumor cellsPyruvate46N/AN/A[11]
NAD+110N/AN/A[11]
Coenzyme A36N/AN/A[11]
Salmonella typhimuriumPyruvate600N/AN/A[12]
Thiamine diphosphate1N/AN/A[12]
Zymomonas mobilis (purified complex)-N/AN/A12.6[13][14]
Cauliflower mitochondria (purified complex)-N/AN/A5.4[15]

N/A: Not available in the cited sources. U: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.

Experimental Protocols

Purification of the Pyruvate Dehydrogenase Complex (from Zymomonas mobilis)

This protocol is adapted from published procedures for the purification of the PDC[13][14].

Materials:

  • Cell paste of Zymomonas mobilis

  • Buffer A: 50 mM potassium phosphate, pH 7.0, 10 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT, 0.1 mM TPP, 10% (v/v) glycerol

  • Buffer B: Buffer A with 1 M KCl

  • DNase I

  • Phenylmethylsulfonyl fluoride (PMSF)

  • Ammonium sulfate

  • Chromatography columns (e.g., Q-Sepharose, Phenyl-Sepharose)

  • Centrifuge and spectrophotometer

Procedure:

  • Cell Lysis: Resuspend cell paste in Buffer A with 1 mM PMSF. Lyse cells by sonication or French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour to remove cell debris and membranes.

  • DNase Treatment: Add DNase I to the supernatant and incubate on ice for 30 minutes.

  • Ammonium Sulfate Precipitation: Perform a fractional ammonium sulfate precipitation. The PDC typically precipitates between 25% and 45% saturation.

  • Ion-Exchange Chromatography: Resuspend the pellet in Buffer A and apply to a Q-Sepharose column equilibrated with Buffer A. Elute with a linear gradient of KCl (0 to 1 M) in Buffer A.

  • Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium sulfate to a final concentration of 1 M, and apply to a Phenyl-Sepharose column equilibrated with Buffer A containing 1 M ammonium sulfate. Elute with a decreasing gradient of ammonium sulfate.

  • Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE. The four subunits of the Z. mobilis PDC should be visible (E1α: 38 kDa, E1β: 56 kDa, E2: 48 kDa, E3: 50 kDa)[13][14].

Pyruvate Dehydrogenase Complex Activity Assay

This spectrophotometric assay measures the overall activity of the PDC by monitoring the reduction of NAD+ to NADH at 340 nm. This is a coupled assay that can also utilize artificial electron acceptors[16][17][18][19][20].

Materials:

  • Assay Buffer: 50 mM potassium phosphate, pH 8.0, 2 mM MgCl₂, 0.2 mM TPP, 1 mM DTT

  • Substrate Solution: 5 mM Pyruvate, 0.5 mM CoA, 2.5 mM NAD+

  • Purified PDC or cell/mitochondrial lysate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, combine 900 µL of Assay Buffer and 50 µL of the sample (purified enzyme or lysate).

  • Pre-incubation: Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Start the reaction by adding 50 µL of the Substrate Solution.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADH production is directly proportional to the PDC activity.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that produces 1 µmol of NADH per minute.

Visualizations

Catalytic Cycle of the Pyruvate Dehydrogenase Complex

PDC_Catalytic_Cycle Pyruvate Pyruvate E1_TPP E1-TPP Pyruvate->E1_TPP 1. Decarboxylation CO2 CO2 E1_TPP->CO2 Hydroxyethyl_TPP Hydroxyethyl-TPP E1_TPP->Hydroxyethyl_TPP Acetyl_dihydrothis compound Acetyl-dihydrothis compound -SH S-Acetyl Hydroxyethyl_TPP->Acetyl_dihydrothis compound 2. Reductive Acetylation Lipoamide_ox This compound (oxidized) -S-S- Lipoamide_ox->Acetyl_dihydrothis compound E2 E2 Acetyl_CoA Acetyl-CoA E2->Acetyl_CoA 3. Acetyl Transfer Dihydrothis compound Dihydrothis compound (reduced) -SH HS- E2->Dihydrothis compound Acetyl_dihydrothis compound->E2 CoA CoA-SH CoA->E2 E3 E3 Dihydrothis compound->E3 E3->Lipoamide_ox FADH2 FADH2 E3->FADH2 4. Re-oxidation FAD FAD FAD->E3 FADH2->FAD NADH NADH + H+ FADH2->NADH NAD NAD+ NAD->FADH2 5. NAD+ Reduction

Caption: The catalytic cycle of the Pyruvate Dehydrogenase Complex.

The this compound "Swinging Arm" Mechanism

Lipoamide_Swinging_Arm cluster_PDC Pyruvate Dehydrogenase Complex E1 E1 Active Site (Pyruvate Dehydrogenase) E2_core E2 Core (Dihydrolipoyl Transacetylase) E3 E3 Active Site (Dihydrolipoyl Dehydrogenase) Lipoamide_Arm This compound Swinging Arm Lipoamide_Arm->E1 1. Accepts hydroxyethyl group Lipoamide_Arm->E2_core 2. Delivers acetyl group to CoA Lipoamide_Arm->E3 3. Re-oxidized by FAD

Caption: The this compound "swinging arm" transferring intermediates.

Experimental Workflow for Studying PDC Protein-Protein Interactions

PDC_PPI_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_structural Structural Analysis CoIP Co-Immunoprecipitation (using anti-E2 antibody) WesternBlot WesternBlot CoIP->WesternBlot Identify co-precipitated E1 and E3 PullDown Pull-Down Assay (using tagged E2 subunit) MassSpec MassSpec PullDown->MassSpec Identify bound proteins SPR Surface Plasmon Resonance (quantify binding kinetics) Y2H Yeast Two-Hybrid System (screen for interacting partners) Validation Validation Y2H->Validation Validate hits with in vitro methods FRET FRET Microscopy (visualize interactions in live cells) FRET->Validation CryoEM Cryo-Electron Microscopy (determine complex structure) Structural_Model Structural_Model CryoEM->Structural_Model Generate 3D model XLink Cross-linking Mass Spectrometry (identify interaction interfaces) XLink->Structural_Model PDC_Sample Purified PDC or Cell Lysate PDC_Sample->CoIP PDC_Sample->PullDown PDC_Sample->Y2H PDC_Sample->FRET PDC_Sample->CryoEM PDC_Sample->XLink

Caption: Workflow for studying PDC protein-protein interactions.

Conclusion

This compound is an indispensable cofactor in the pyruvate dehydrogenase complex, acting as a highly efficient conduit for the transfer of intermediates between the enzyme active sites. Its unique "swinging arm" mechanism is a classic example of substrate channeling in enzymology, ensuring the fidelity and high catalytic rate of this crucial metabolic hub. A thorough understanding of the biochemical role of this compound, supported by quantitative data and robust experimental methodologies, is essential for researchers in metabolic diseases and for professionals seeking to develop novel therapeutic strategies that target cellular energy metabolism. The continued investigation into the structure-function relationships within the PDC, with a focus on the dynamic nature of the this compound arm, will undoubtedly unveil further intricacies of metabolic regulation and open new avenues for drug discovery.

References

The Neuroprotective Mechanisms of Lipoamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lipoamide, the amide form of lipoic acid, is an essential cofactor for mitochondrial dehydrogenase complexes and a potent neuroprotective agent. Its multifaceted mechanism of action, encompassing roles in cellular energy metabolism and robust antioxidant defense, makes it a compelling molecule for therapeutic development in the context of neurodegenerative diseases. This technical guide provides an in-depth exploration of this compound's mechanisms of action in neuronal cells, offering quantitative data, detailed experimental protocols, and visual representations of key pathways to support further research and drug development.

Core Mechanisms of Action in Neuronal Cells

This compound's neuroprotective effects are primarily attributed to two interconnected functions: its critical role in mitochondrial energy production and its potent antioxidant activities.

Essential Cofactor for Mitochondrial Dehydrogenase Complexes

This compound is a covalently bound cofactor for several key mitochondrial multi-enzyme complexes that are central to cellular energy metabolism. These include:

  • Pyruvate Dehydrogenase Complex (PDH): Converts pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.[1][2][3]

  • α-Ketoglutarate Dehydrogenase Complex (KGDH): A crucial enzyme in the citric acid cycle.[1][2][3]

  • Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH): Involved in the catabolism of branched-chain amino acids.[2]

By facilitating these reactions, this compound is indispensable for efficient ATP production in neurons, which have high energy demands.[4] Dysfunction of these enzymes is implicated in several neurodegenerative diseases.

Antioxidant and Redox Modulatory Functions

This compound and its reduced form, dihydrothis compound, constitute a powerful redox couple that exerts significant antioxidant effects through multiple mechanisms:

  • Direct Scavenging of Reactive Oxygen Species (ROS): Both this compound and dihydrothis compound can directly neutralize a variety of ROS.[5]

  • Regeneration of Other Antioxidants: Dihydrothis compound can regenerate other endogenous antioxidants, such as vitamins C and E, and increase intracellular glutathione (GSH) levels.[5]

  • Indirect Antioxidant Effects via Nrf2/ARE Pathway Activation: this compound is a potent inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[6][7] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a battery of cytoprotective genes, including antioxidant and detoxifying enzymes.[6][7]

The following diagram illustrates the central role of this compound in the Nrf2-mediated antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 induces dissociation Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome leads to Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant & Detoxifying Enzyme Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Neuronal Cytoprotection Antioxidant_Genes->Cytoprotection leads to

Caption: this compound-induced Nrf2/ARE signaling pathway in neuronal cells.

Quantitative Data: this compound vs. Lipoic Acid

Studies have consistently shown that this compound is more potent than its parent compound, lipoic acid, in various biological assays. The neutral amide form is believed to have better cellular uptake and retention.

ParameterThis compoundLipoic AcidCell Type/ModelReference
Mitochondrial Biogenesis Stimulation Effective at 1 and 10 µmol/LMost effective at 100 µmol/L3T3-L1 adipocytes[1][8]
Neuroprotection against H₂O₂/6-OHDA More potent than Lipoic AcidLess potent than this compoundPC12 cells[7]
Mitochondrial Complex Protein Expression Increased expression at 10 µmol/LNo effect at 10 µmol/L3T3-L1 adipocytes[9]
eNOS Expression Stimulation Dose-dependent increase (0.1-100 µmol/L)No effect3T3-L1 adipocytes[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neuroprotective effects of this compound.

Assessment of Neuroprotection against Oxidative Stress in PC12 Cells

This protocol describes a cell viability assay to quantify the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity.

Cell_Viability_Workflow Start Start: Seed PC12 cells in 96-well plates Pretreat Pre-treat with various concentrations of this compound (e.g., 1-100 µM) for 24h Start->Pretreat Induce Induce oxidative stress with H₂O₂ (e.g., 200 µM) for 4h Pretreat->Induce MTT Add MTT reagent and incubate for 4h Induce->MTT Solubilize Solubilize formazan crystals with DMSO MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Analyze data: Calculate % cell viability and generate dose-response curve Measure->Analyze End End Analyze->End

Caption: Workflow for assessing this compound's neuroprotective effect.

Protocol:

  • Cell Culture: Seed PC12 cells at a density of 1 x 10⁴ cells/well in a 96-well plate and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control group.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a final concentration of 200 µM H₂O₂ for 4 hours to induce oxidative stress.[5]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.

Nrf2 Nuclear Translocation by Immunofluorescence

This protocol details the visualization and quantification of Nrf2 translocation to the nucleus upon this compound treatment.

Protocol:

  • Cell Culture: Grow PC12 cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with an effective concentration of this compound (e.g., 10 µM) for a specified time (e.g., 3 hours). Include a control group and a positive control (e.g., a known Nrf2 activator).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[10]

  • Immunostaining:

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2, 1:800 dilution) overnight at 4°C.[2]

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG, 1:1000 dilution) for 1 hour at room temperature in the dark.[2]

  • Counterstaining and Mounting:

    • Counterstain nuclei with DAPI (300 nM) for 5 minutes.

    • Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.[11]

Measurement of Intracellular ATP Levels

This protocol describes a method to measure changes in intracellular ATP concentrations in neuronal cells following this compound treatment, particularly in a model of neurotoxicity.

Protocol:

  • Cell Culture and Treatment: Culture neuronal cells (e.g., PC12 or primary neurons) in a 6-well plate. Treat the cells with this compound and/or a neurotoxin (e.g., 6-OHDA) as per the experimental design.

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Fix the cells with 19 µL of perchloric acid per 250 µL of cell suspension and incubate on ice for 1-2 minutes.[7]

    • Centrifuge to pellet the cellular debris.

  • Neutralization: Transfer 200 µL of the supernatant to 1 mL of 1M Na₂CO₃ for neutralization.[7]

  • ATP Measurement:

    • Use a commercially available ATP bioluminescent assay kit (e.g., from Sigma-Aldrich).

    • Mix 100 µL of the neutralized sample with 100 µL of the ATP assay mix.

    • Measure the luminescence using a luminometer.

  • Data Normalization: Determine the protein concentration of the cell pellet (e.g., using a Bradford assay) to normalize the ATP levels.[7]

Western Blot for Mitochondrial Dynamics Proteins

This protocol is for assessing the effect of this compound on the expression of key proteins involved in mitochondrial fission (Drp1) and fusion (Mfn1/2, OPA1) in a 6-OHDA-induced model of Parkinson's disease.

Protocol:

  • Mitochondrial Isolation:

    • Harvest neuronal cells and wash them with NKM buffer.

    • Homogenize the cells in a homogenization buffer.

    • Perform differential centrifugation to isolate the mitochondrial fraction.[12]

  • Protein Quantification: Determine the protein concentration of the mitochondrial lysate using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against Drp1, Mfn1, Mfn2, and OPA1 overnight at 4°C. Use an antibody against a mitochondrial housekeeping protein (e.g., VDAC or COX IV) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Interplay of Metabolic and Antioxidant Functions

The roles of this compound in metabolism and antioxidant defense are deeply intertwined. Efficient mitochondrial function is crucial for maintaining cellular redox balance, while oxidative stress can impair mitochondrial function. This compound's ability to enhance both processes creates a synergistic neuroprotective effect.

Lipoamide_Functions This compound This compound PDH_KGDH Cofactor for PDH/KGDH This compound->PDH_KGDH Antioxidant Antioxidant Defense (Direct & Nrf2-mediated) This compound->Antioxidant Energy Enhanced Mitochondrial Energy Production (ATP) PDH_KGDH->Energy Mito_Health Improved Mitochondrial Health & Function Energy->Mito_Health ROS Reduced Oxidative Stress (ROS) Antioxidant->ROS ROS->Mito_Health Neuroprotection Neuronal Survival & Function Mito_Health->Neuroprotection

Caption: Interconnected metabolic and antioxidant roles of this compound.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent due to its fundamental roles in both mitochondrial energy metabolism and antioxidant defense. Its superior potency compared to lipoic acid, particularly its ability to activate the Nrf2 signaling pathway at lower concentrations, positions it as a promising candidate for further investigation in the treatment of neurodegenerative diseases. The experimental protocols and data presented in this guide offer a framework for researchers to further elucidate the therapeutic potential of this compound in neuronal cells.

References

The Biosynthetic Pathway of Lipoamide: A Comparative Technical Guide for Prokaryotes and Eukaryotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoamide, the functional form of lipoic acid, is a critical cofactor for key metabolic enzymes in all domains of life. Its biosynthesis is an essential cellular process, and the pathways responsible for its de novo synthesis and salvage exhibit significant differences between prokaryotic and eukaryotic organisms. Understanding these distinctions is paramount for the development of novel therapeutics targeting metabolic pathways, particularly in the context of infectious diseases and metabolic disorders. This technical guide provides an in-depth comparison of the this compound biosynthetic pathways in prokaryotes and eukaryotes, detailing the enzymatic players, reaction mechanisms, and regulatory strategies. We present available quantitative data for key enzymes, outline experimental protocols for their study, and provide visual representations of the pathways to facilitate a comprehensive understanding of this fundamental biological process.

Introduction to this compound

This compound is a covalently bound cofactor that is essential for the function of several multienzyme complexes central to metabolism. These include the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (KGDH), branched-chain α-keto acid dehydrogenase complex (BCKDH), and the glycine cleavage system (GCS). The dithiolane ring of this compound acts as a "swinging arm" that transfers reaction intermediates between the active sites of these complexes. Given its vital role, the biosynthesis of this compound is a tightly regulated and indispensable process.

Organisms have evolved two primary strategies to acquire this compound: de novo synthesis from an octanoyl precursor and salvage of exogenous lipoic acid. The enzymatic machinery and the specific steps in these pathways diverge significantly between prokaryotes and eukaryotes, offering potential targets for selective therapeutic intervention.

The Prokaryotic this compound Biosynthetic Pathway

In prokaryotes, particularly in the well-studied model organism Escherichia coli, the de novo biosynthesis of this compound is a two-step process that occurs on the apo-proteins destined to be lipoylated.

2.1. De Novo Synthesis

The de novo pathway begins with the synthesis of octanoyl-acyl carrier protein (octanoyl-ACP), an intermediate of fatty acid biosynthesis.

  • Step 1: Octanoyl Transfer. The octanoyl moiety is transferred from octanoyl-ACP to a specific lysine residue on the lipoyl domain of the target protein. This reaction is catalyzed by lipoate-protein ligase B (LipB) , also known as octanoyltransferase.

  • Step 2: Sulfur Insertion. Two sulfur atoms are subsequently inserted into the octanoyl chain at carbons 6 and 8 to form the characteristic dithiolane ring of this compound. This remarkable radical-based reaction is catalyzed by lipoic acid synthase (LipA) , a member of the S-adenosylmethionine (SAM) radical enzyme superfamily.[1][2]

A variation of this pathway exists in some Gram-positive bacteria like Bacillus subtilis, which utilizes a "lipoyl-relay" system. In this system, an octanoyltransferase called LipM specifically octanoylates the GcvH protein of the glycine cleavage system. The octanoyl group is then transferred to other acceptor proteins by a lipoyl-protein ligase/amidotransferase, LipL .[3][4]

2.2. Salvage Pathway

Prokaryotes can also scavenge exogenous lipoic acid from the environment. This salvage pathway is primarily mediated by lipoate-protein ligase A (LplA) . LplA catalyzes the ATP-dependent activation of free lipoic acid to form lipoyl-AMP, which is then transferred to the specific lysine residue of the apo-proteins.[5]

Diagram of the Prokaryotic this compound Biosynthetic Pathways

prokaryotic_lipoamide_pathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway octanoyl_acp Octanoyl-ACP octanoyl_protein Octanoyl-protein octanoyl_acp->octanoyl_protein LipB (Octanoyltransferase) apo_protein Apo-protein apo_protein->octanoyl_protein lipoamide_protein This compound-protein octanoyl_protein->lipoamide_protein LipA (Lipoic Acid Synthase) + 2S lipoic_acid Lipoic Acid lipoamide_protein_salvage This compound-protein lipoic_acid->lipoamide_protein_salvage LplA (Lipoate-Protein Ligase) + ATP apo_protein_salvage Apo-protein apo_protein_salvage->lipoamide_protein_salvage eukaryotic_lipoamide_pathway cluster_denovo_euk De Novo Synthesis (Mitochondria) octanoyl_acp_euk Octanoyl-ACP (from mtFASII) octanoyl_gcsh Octanoyl-GCSH octanoyl_acp_euk->octanoyl_gcsh LIPT2 apo_gcsh Apo-GCSH apo_gcsh->octanoyl_gcsh lipoyl_gcsh Lipoyl-GCSH octanoyl_gcsh->lipoyl_gcsh LIAS + 2S lipoyl_e2 Lipoyl-E2 Subunits lipoyl_gcsh->lipoyl_e2 LIPT1 apo_e2 Apo-E2 Subunits (PDH, KGDH, BCKDH) apo_e2->lipoyl_e2 protein_purification_workflow start E. coli culture with expression vector cell_harvest Cell Harvest (Centrifugation) start->cell_harvest cell_lysis Cell Lysis (Sonication or French Press) cell_harvest->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification affinity_chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) clarification->affinity_chrom dialysis Dialysis (Buffer Exchange) affinity_chrom->dialysis ion_exchange Ion-Exchange Chromatography (Optional polishing step) dialysis->ion_exchange gel_filtration Size-Exclusion Chromatography (Final polishing and buffer exchange) ion_exchange->gel_filtration final_product Purified Recombinant Protein gel_filtration->final_product lipoylation_ms_workflow sample Protein Extraction from Cells/Tissues digestion Protein Digestion (e.g., Trypsin) sample->digestion enrichment Enrichment of Lipoylated Peptides (Optional, e.g., antibody-based) digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis (Peptide Identification and Quantification) lcms->data_analysis result Quantification of Lipoylation Sites data_analysis->result

References

An In-depth Technical Guide to Lipoamide: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoamide, the amide derivative of lipoic acid, is a vital cofactor for several key multienzyme complexes involved in cellular metabolism. Its unique dithiolane ring allows it to participate in both acyl group transfer and redox reactions, placing it at the crossroads of major metabolic pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its synthesis, purification, and the assessment of its enzymatic activity are presented. Furthermore, this document elucidates the signaling pathways influenced by this compound and its potential therapeutic applications, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Nomenclature

This compound is formally known as 5-(1,2-dithiolan-3-yl)pentanamide. It is a monocarboxylic acid amide that results from the formal condensation of the carboxyl group of lipoic acid with ammonia.[1] The core of its structure features a five-membered dithiolane ring containing a disulfide bond, which is the reactive center of the molecule. This ring is attached to a pentanamide side chain.

IUPAC Name: 5-(1,2-dithiolan-3-yl)pentanamide[1] Chemical Formula: C₈H₁₅NOS₂[2] Canonical SMILES: C1CSSC1CCCCC(=O)N[1] InChI: InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10)[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The following tables summarize key quantitative data.

PropertyValue
Molar Mass205.34 g/mol
Monoisotopic Mass205.05950645 Da
Melting Point126.0 - 129.0 °C
pKa (Strongest Acidic)16.45
pKa (Strongest Basic)-1.4
LogP1.31
Topological Polar Surface Area93.7 Ų
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5

Table 1: General Physicochemical Properties of this compound. [1][3]

SolventSolubility
Water0.67 mg/mL (with sonication)
DMSO≥ 50 mg/mL
EthanolSoluble
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.38 mg/mL
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL
10% DMSO / 90% Corn Oil≥ 2.08 mg/mL

Table 2: Solubility of this compound in Various Solvents. [4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-~178
22.18 (t)36.5
31.65 (quint)25.5
41.45 (sext)28.8
51.90 (m), 1.70 (m)34.5
63.58 (m)56.4
73.18 (m), 3.10 (m)38.5
82.45 (m), 1.90 (m)40.2

Table 3: ¹H and ¹³C NMR Chemical Shifts of this compound. (Note: Approximate values based on typical chemical shifts for similar functional groups and available spectral data.[5][6][7] The exact chemical shifts can vary depending on the solvent and other experimental conditions.)

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification. The fragmentation of amides is well-characterized and typically involves α-cleavage and McLafferty rearrangement.[8]

m/zProposed Fragment Structure
205[M]⁺ (Molecular ion)
188[M - NH₃]⁺
172[M - S]⁺ or [M - NH₂ - H]⁺
144Cleavage of the C-S bond in the dithiolane ring and loss of the side chain.
106Fragment containing the dithiolane ring.
72McLafferty rearrangement product: [CH₂(CH₂)₂C(O)NH₂]⁺
44[C(O)NH₂]⁺

Table 4: Plausible Mass Spectrometry Fragmentation Pattern for this compound. [8][9][10]

Biological Function and Signaling Pathways

This compound is a covalently bound cofactor essential for the function of several mitochondrial multienzyme complexes, which are critical for cellular energy metabolism.[11] These include:

  • Pyruvate Dehydrogenase Complex (PDC): Catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.

  • α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.

  • Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).

  • Glycine Cleavage System (GCS): Catalyzes the degradation of glycine.

In these complexes, the this compound moiety is covalently attached to a specific lysine residue of the dihydrolipoyl transacetylase (E2) component, forming a lipoyllysine arm. This flexible arm swings between the active sites of the different enzymatic components (E1, E2, and E3), facilitating the transfer of intermediates.

Role in the Pyruvate Dehydrogenase Complex (PDC)

The catalytic cycle of the PDC provides a clear example of this compound's function.

PDC_Cycle Pyruvate Pyruvate E1_TPP E1-TPP Pyruvate->E1_TPP Decarboxylation Hydroxyethyl_TPP Hydroxyethyl-TPP-E1 E1_TPP->Hydroxyethyl_TPP CO2 CO₂ E1_TPP->CO2 Acetyl_dihydrolipoamide_E2 Acetyl-dihydrothis compound-E2 Hydroxyethyl_TPP->Acetyl_dihydrolipoamide_E2 Transfer to This compound Lipoamide_E2 This compound-E2 (Oxidized) Lipoamide_E2->Acetyl_dihydrolipoamide_E2 Dihydrolipoamide_E2 Dihydrothis compound-E2 (Reduced) Acetyl_dihydrolipoamide_E2->Dihydrolipoamide_E2 Transfer of acetyl group CoA_SH CoA-SH Acetyl_dihydrolipoamide_E2->CoA_SH E3_FAD E3-FAD Dihydrolipoamide_E2->E3_FAD Reoxidation E3_FAD->Lipoamide_E2 Regeneration E3_FADH2 E3-FADH₂ E3_FAD->E3_FADH2 NAD NAD⁺ E3_FADH2->NAD Electron Transfer NADH NADH + H⁺ NAD->NADH Acetyl_CoA Acetyl-CoA CoA_SH->Acetyl_CoA

Caption: Catalytic cycle of the Pyruvate Dehydrogenase Complex.

This compound and Mitochondrial Biogenesis

Recent studies have indicated that this compound can stimulate mitochondrial biogenesis in adipocytes through the endothelial NO synthase (eNOS)-cGMP-protein kinase G (PKG) signaling pathway.[12] This suggests a role for this compound beyond its classical function as a metabolic cofactor.

Mitochondrial_Biogenesis This compound This compound eNOS eNOS This compound->eNOS stimulates NO NO eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates PGC1a PGC-1α PKG->PGC1a activates NRF1 NRF-1 PGC1a->NRF1 co-activates TFAM TFAM NRF1->TFAM activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis promotes

Caption: this compound-stimulated mitochondrial biogenesis pathway.

Experimental Protocols

Synthesis of this compound from Lipoic Acid

This protocol describes the synthesis of this compound from α-lipoic acid via an amide coupling reaction.

Materials:

  • α-Lipoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Ammonia solution (aqueous or in an organic solvent)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve α-lipoic acid (1.0 equivalent) in anhydrous DCM or DMF.

  • Add HOBt (1.2 equivalents) and EDCI (1.5 equivalents) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture for 30-60 minutes to activate the carboxylic acid.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add an excess of ammonia solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).[4] Alternatively, recrystallization from a suitable solvent, such as ethanol, acetone, or acetonitrile, can be employed for purification.[13]

Synthesis_Workflow Start Start: α-Lipoic Acid Activation Activation with EDCI/HOBt in DCM/DMF Start->Activation Amidation Amidation with Ammonia at 0°C to RT Activation->Amidation Workup Aqueous Workup (NH₄Cl, Brine) Amidation->Workup Drying Drying (Na₂SO₄) and Concentration Workup->Drying Purification Purification Drying->Purification Chromatography Flash Column Chromatography Purification->Chromatography Method 1 Recrystallization Recrystallization Purification->Recrystallization Method 2 Final_Product Pure this compound Chromatography->Final_Product Recrystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

This compound Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the oxidation of NADH.[1]

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.8)

  • EDTA (1.0 mM)

  • Dihydrothis compound (3.0 mM)

  • NAD⁺ (3.0 mM)

  • Enzyme solution (e.g., purified this compound dehydrogenase or cell lysate)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NAD⁺ in a cuvette.

  • Add the enzyme solution to the reaction mixture and incubate for a few minutes to equilibrate.

  • Initiate the reaction by adding dihydrothis compound.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The rate of change in absorbance is proportional to the enzyme activity.

  • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Conclusion

This compound is a fascinating and functionally diverse molecule that plays a central role in cellular metabolism. Its unique chemical structure enables it to act as a swinging arm in key enzyme complexes, facilitating the efficient processing of metabolic intermediates. Beyond this well-established role, emerging research suggests its involvement in other cellular processes, such as the regulation of mitochondrial biogenesis. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals seeking to explore the full potential of this compound and its derivatives in various scientific and therapeutic contexts. Further investigation into the broader physiological roles of this compound may unveil new avenues for the treatment of metabolic and neurodegenerative diseases.

References

Lipoamide's involvement in mitochondrial bioenergetics and metabolism.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoamide, the amide form of lipoic acid, is a critical cofactor in mitochondrial metabolism, playing an indispensable role in cellular energy production and redox homeostasis. Covalently attached to the E2 subunits of key multi-enzyme complexes, this compound functions as a swinging arm that transfers reaction intermediates between active sites. This guide provides a comprehensive overview of this compound's involvement in mitochondrial bioenergetics, its role in the regulation of metabolic pathways, and its emerging significance as a modulator of mitochondrial biogenesis and antioxidant defense systems. Detailed experimental protocols for assessing this compound-dependent enzyme activity, mitochondrial respiration, and reactive oxygen species production are provided, alongside a quantitative summary of its effects and visual representations of associated signaling pathways.

The Central Role of this compound in Mitochondrial Enzyme Complexes

This compound is an essential cofactor for several mitochondrial α-ketoacid dehydrogenase complexes that are critical hubs in cellular metabolism.[1][2] These multi-enzyme complexes, including the Pyruvate Dehydrogenase Complex (PDC), α-Ketoglutarate Dehydrogenase Complex (α-KGDH), and Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC), catalyze the irreversible oxidative decarboxylation of their respective α-keto acid substrates.[3][4]

The general mechanism involves the E1 subunit decarboxylating the α-keto acid, with the resulting acyl group being transferred to the this compound moiety on the E2 subunit (dihydrolipoyl transacetylase/succinyltransferase).[5] this compound then swings the acyl group to the active site of the E2 subunit, where it is transferred to Coenzyme A (CoA) to form acyl-CoA.[5] The reduced dihydrothis compound is then re-oxidized by the FAD-dependent E3 subunit (dihydrothis compound dehydrogenase), which in turn reduces NAD+ to NADH.[5][6]

Pyruvate Dehydrogenase Complex (PDC)

The PDC links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[7] This reaction is a crucial control point in glucose metabolism. This compound's role in the E2 component, dihydrothis compound acetyltransferase, is central to this conversion.[8]

α-Ketoglutarate Dehydrogenase Complex (α-KGDH)

A key rate-limiting enzyme in the TCA cycle, α-KGDH catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[9][10] The this compound-containing E2 subunit is dihydrothis compound succinyltransferase.[9] The activity of this complex is a significant site of mitochondrial reactive oxygen species (ROS) production, a process that is influenced by the redox state of the this compound cofactor.[11]

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

The BCKDC is responsible for the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.[4][12][13] The E2 component, dihydrothis compound acyltransferase, is essential for the processing of the acyl-CoAs derived from these amino acids, feeding them into the TCA cycle for energy production.[14][15][16]

This compound Synthesis and Salvage

This compound is not synthesized as a free molecule but is rather assembled on its target enzyme complexes. The de novo synthesis pathway begins with the transfer of an octanoyl moiety from octanoyl-acyl carrier protein to a conserved lysine residue on the lipoyl domain of the E2 subunit, a reaction catalyzed by an octanoyltransferase.[17] Subsequently, a lipoyl synthase, an iron-sulfur cluster-containing enzyme, inserts two sulfur atoms into the octanoyl chain to form the dithiolane ring of this compound.[17][18][19] A salvage pathway also exists that utilizes exogenous lipoic acid, attaching it to the E2 subunits via the action of lipoate-protein ligase.[3][20]

Lipoamide_Synthesis_and_Salvage cluster_synthesis De Novo Synthesis cluster_salvage Salvage Pathway Octanoyl-ACP Octanoyl-ACP Octanoyltransferase Octanoyltransferase Octanoyl-ACP->Octanoyltransferase Octanoyl-E2 Octanoyl-E2 Octanoyltransferase->Octanoyl-E2 E2 Subunit E2 Subunit Octanoyltransferase->E2 Subunit Lipoyl Synthase (Fe-S) Lipoyl Synthase (Fe-S) Octanoyl-E2->Lipoyl Synthase (Fe-S) This compound-E2 This compound-E2 Lipoyl Synthase (Fe-S)->this compound-E2 Lipoic Acid Lipoic Acid Lipoate-Protein Ligase Lipoate-Protein Ligase Lipoic Acid->Lipoate-Protein Ligase This compound-E2_salvage This compound-E2 Lipoate-Protein Ligase->this compound-E2_salvage Lipoate-Protein Ligase->E2 Subunit eNOS_cGMP_PKG_Pathway This compound This compound eNOS eNOS This compound->eNOS stimulates NO NO eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates CREB CREB PKG->CREB activates PGC-1α PGC-1α CREB->PGC-1α upregulates NRF1 NRF1 PGC-1α->NRF1 co-activates TFAM TFAM NRF1->TFAM upregulates Mitochondrial_Biogenesis Mitochondrial_Biogenesis TFAM->Mitochondrial_Biogenesis promotes Nrf2_ARE_Pathway This compound This compound ROS ROS This compound->ROS modulates Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzyme Expression ARE->Antioxidant_Enzymes promotes transcription of PDC_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer and Substrate Solution start->prepare_reagents add_sample Add 20 µL of Sample to 96-well Plate prepare_reagents->add_sample initiate_reaction Add 180 µL of Substrate Solution to Initiate Reaction add_sample->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (37°C, every minute for 15-30 min) initiate_reaction->measure_absorbance calculate_activity Calculate PDH Activity (Rate of NADH production) measure_absorbance->calculate_activity end End calculate_activity->end

References

The Endogenous Synthesis of Lipoamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the endogenous sources and synthesis of lipoamide, a critical cofactor for key metabolic enzymes. Tailored for researchers, scientists, and professionals in drug development, this document details the biosynthetic pathways, enzymatic machinery, and regulatory networks that govern this compound homeostasis. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic and signaling pathways.

Introduction to this compound

This compound is the functional form of lipoic acid, a sulfur-containing fatty acid that serves as a covalently bound cofactor for several mitochondrial multi-enzyme complexes. These complexes are essential for central energy metabolism, including the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (KGDH), branched-chain α-ketoacid dehydrogenase complex (BCKDH), and the glycine cleavage system (GCS). In its functional state, lipoic acid is attached via an amide bond to a specific lysine residue of the E2 subunit of the dehydrogenase complexes or the H-protein of the GCS, forming this compound. This this compound moiety acts as a "swinging arm" to transfer reaction intermediates between the active sites of the enzyme complexes.

Endogenous Sources and Biosynthesis of this compound

The biosynthesis of this compound in mammals occurs through a sophisticated pathway primarily located within the mitochondria. This process can be broadly divided into two major stages: the de novo synthesis of octanoyl-ACP and its subsequent conversion to lipoylated proteins. A salvage pathway also exists for the utilization of exogenous lipoic acid, although its physiological significance in mammals is debated.

De Novo Biosynthesis Pathway

The de novo synthesis of this compound is the primary endogenous source and involves the coordinated action of mitochondrial fatty acid synthesis type II (mtFASII) and a dedicated set of lipoylation enzymes.

  • Synthesis of Octanoyl-ACP: The pathway begins with the synthesis of an eight-carbon fatty acid, octanoic acid, which is attached to an acyl carrier protein (ACP) by the mtFASII system.

  • Octanoyl Transfer: The octanoyl moiety is then transferred from octanoyl-ACP to the H-protein of the glycine cleavage system (GCSH) by the enzyme lipoyl(octanoyl) transferase 2 (LIPT2) .

  • Sulfur Insertion: The key step of sulfur insertion is catalyzed by the lipoic acid synthetase (LIAS) , an iron-sulfur cluster-containing enzyme. LIAS inserts two sulfur atoms at the C6 and C8 positions of the protein-bound octanoyl group, converting it to a lipoyl group. This process requires S-adenosylmethionine (SAM) as a sulfur donor.

  • Lipoyl Transfer: Finally, the newly synthesized lipoyl group is transferred from lipoyl-GCSH to the E2 subunits of the PDH, KGDH, and BCKDH complexes by the enzyme lipoyltransferase 1 (LIPT1) .

Lipoic Acid Salvage Pathway

In addition to de novo synthesis, cells possess a salvage pathway that can utilize free lipoic acid from exogenous sources. In this pathway, lipoate-protein ligase A (LplA) in prokaryotes, or its mammalian homologs, activates free lipoic acid to lipoyl-AMP, which is then transferred to the apoproteins. However, studies in mice suggest that endogenous synthesis is essential for embryonic development, indicating that the salvage pathway may not fully compensate for defects in de novo synthesis.

Quantitative Data on this compound and Related Molecules

The endogenous concentration of lipoic acid and this compound is generally low and varies between tissues. The following table summarizes available quantitative data.

AnalyteTissue/FluidSpeciesConcentrationReference
Lipoic AcidBloodRat0.005 - 0.267 µM[1]
Lipoic AcidBrainRat0 - 0.024 µM[1]
Lipoic AcidLiverRat~3 mg/kg (from 10 tons of residue)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound synthesis.

Western Blot Analysis of Protein Lipoylation

This protocol is used to detect the presence and relative abundance of lipoylated proteins in cell or tissue lysates.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-lipoic acid antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-lipoic acid primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

In Vitro Lipoic Acid Synthetase (LIAS) Activity Assay

This assay measures the activity of LIAS by detecting the conversion of an octanoylated peptide substrate to a lipoylated product using LC-MS.

Materials:

  • Purified human LIAS enzyme

  • Octanoylated peptide substrate (e.g., a synthetic peptide mimicking the lipoyl domain of GCSH)

  • S-adenosylmethionine (SAM)

  • Sodium dithionite

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • LC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, SAM, sodium dithionite, and the octanoylated peptide substrate.

  • Enzyme Addition: Initiate the reaction by adding the purified LIAS enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

  • LC-MS Analysis: Analyze the reaction mixture by LC-MS to separate and quantify the octanoylated substrate and the lipoylated product. The activity is determined by the amount of product formed over time.

In Vitro Lipoyltransferase 1 (LIPT1) Activity Assay

This assay measures the ability of LIPT1 to transfer a lipoyl group from lipoyl-GCSH to an acceptor protein (e.g., the E2 subunit of PDH).

Materials:

  • Purified human LIPT1 enzyme

  • Purified lipoylated GCSH (donor substrate)

  • Purified apo-E2 subunit of PDH (acceptor substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • SDS-PAGE and Western blotting reagents (as described in 4.1)

  • Anti-lipoic acid antibody

Procedure:

  • Reaction Setup: Combine the assay buffer, lipoylated GCSH, and the apo-E2 subunit of PDH in a microcentrifuge tube.

  • Enzyme Addition: Start the reaction by adding the purified LIPT1 enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the reaction products by SDS-PAGE and Western blotting using an anti-lipoic acid antibody to detect the newly lipoylated E2 subunit of PDH.

Visualization of Pathways

De Novo this compound Synthesis Pathway

de_novo_lipoamide_synthesis mtFASII mtFASII Octanoyl_ACP Octanoyl-ACP mtFASII->Octanoyl_ACP Fatty Acid Synthesis LIPT2 LIPT2 Octanoyl_ACP->LIPT2 GCSH_apo Apo-GCSH GCSH_apo->LIPT2 Octanoyl_GCSH Octanoyl-GCSH LIAS LIAS Octanoyl_GCSH->LIAS Lipoyl_GCSH Lipoyl-GCSH LIPT1 LIPT1 Lipoyl_GCSH->LIPT1 PDH_E2_apo Apo-PDH E2 PDH_E2_apo->LIPT1 Lipoyl_PDH_E2 Lipoyl-PDH E2 KGDH_E2_apo Apo-KGDH E2 KGDH_E2_apo->LIPT1 Lipoyl_KGDH_E2 Lipoyl-KGDH E2 BCKDH_E2_apo Apo-BCKDH E2 BCKDH_E2_apo->LIPT1 Lipoyl_BCKDH_E2 Lipoyl-BCKDH E2 LIPT2->Octanoyl_GCSH LIAS->Lipoyl_GCSH Sulfur Insertion LIPT1->Lipoyl_PDH_E2 LIPT1->Lipoyl_KGDH_E2 LIPT1->Lipoyl_BCKDH_E2

Caption: De novo synthesis pathway of this compound in mammalian mitochondria.

Experimental Workflow for LIPT1 Activity Assay

lipt1_activity_workflow start Start prepare_reagents Prepare Reagents: - Purified LIPT1 - Lipoyl-GCSH (donor) - Apo-PDH E2 (acceptor) - Assay Buffer start->prepare_reagents setup_reaction Set up reaction mixture: Buffer + Lipoyl-GCSH + Apo-PDH E2 prepare_reagents->setup_reaction initiate_reaction Initiate reaction by adding LIPT1 setup_reaction->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction with Laemmli buffer incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot sds_page->western_blot probe_antibody Probe with anti-lipoic acid antibody western_blot->probe_antibody detect Detect lipoylated PDH E2 probe_antibody->detect end End detect->end

Caption: Workflow for the in vitro LIPT1 activity assay.

Regulatory Signaling Influencing this compound Synthesis

lipoamide_regulation Nutrient_Status Nutrient Status (e.g., Glucose, Fatty Acids) PGC1a PGC-1α Nutrient_Status->PGC1a SIRT1 SIRT1 Nutrient_Status->SIRT1 Hormonal_Signals Hormonal Signals (e.g., Insulin) Hormonal_Signals->PGC1a NRF1 NRF-1 PGC1a->NRF1 Co-activation SIRT1->PGC1a Deacetylation (Activation) mtFASII_genes mtFASII Gene Expression NRF1->mtFASII_genes Transcription LIAS_gene LIAS Gene Expression NRF1->LIAS_gene Transcription LIPT1_gene LIPT1 Gene Expression NRF1->LIPT1_gene Transcription LIPT2_gene LIPT2 Gene Expression NRF1->LIPT2_gene Transcription Lipoamide_Synthesis This compound Synthesis mtFASII_genes->Lipoamide_Synthesis LIAS_gene->Lipoamide_Synthesis LIPT1_gene->Lipoamide_Synthesis LIPT2_gene->Lipoamide_Synthesis

Caption: Putative signaling pathways regulating this compound synthesis.

Conclusion

The endogenous synthesis of this compound is a vital mitochondrial process that is intricately linked to cellular energy metabolism. A thorough understanding of the enzymes and pathways involved, as well as their regulation, is crucial for elucidating the pathophysiology of metabolic disorders and for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers in this field, offering key data, experimental approaches, and conceptual frameworks to advance the study of this compound biology. Further research is warranted to fully characterize the quantitative aspects of this compound distribution and the precise regulatory mechanisms governing its synthesis.

References

The Genetic Regulation of Lipoamide Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lipoamide, the functionally active form of lipoic acid, is an indispensable cofactor for key multienzyme complexes that govern central carbon metabolism. Its biosynthesis and attachment to target proteins are orchestrated by a highly conserved set of enzymes, the genetic dysregulation of which is implicated in severe metabolic disorders. This technical guide provides an in-depth exploration of the genetic and molecular mechanisms governing this compound metabolism. It details the core enzymatic players in both the de novo synthesis and salvage pathways, summarizes key quantitative data, and provides detailed experimental protocols for studying this critical metabolic axis. Furthermore, this guide explores the emerging role of this compound metabolism as a target for drug development, particularly in the contexts of metabolic disease and oncology.

Introduction to this compound Metabolism

Lipoic acid (LA) is a sulfur-containing fatty acid that functions as a covalently bound cofactor for several critical mitochondrial enzyme complexes. In its protein-bound form, this compound, it acts as a "swinging arm" that facilitates the transfer of acyl groups and electrons within these complexes. The primary this compound-dependent enzymes are:

  • Pyruvate Dehydrogenase Complex (PDH): Links glycolysis to the tricarboxylic acid (TCA) cycle.

  • α-Ketoglutarate Dehydrogenase Complex (KGDH): A key regulatory point within the TCA cycle.

  • Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the catabolism of branched-chain amino acids.

  • Glycine Cleavage System (GCS): Catalyzes the degradation of glycine.

Given their central role in metabolism, the proper functioning of these enzymes is paramount, and this depends entirely on the successful synthesis and attachment of the this compound cofactor. This process is managed by two primary pathways: the de novo synthesis pathway and the salvage pathway.

Core Genetic Players and Pathways

The synthesis and attachment of this compound are controlled by a specific set of genes and enzymes, with homologous systems present from bacteria to humans.

De Novo Lipoic Acid Synthesis and Attachment

In humans, the de novo pathway occurs within the mitochondria and involves a sequence of enzymatic steps to build the lipoyl group directly onto its target proteins.

  • Octanoyl Moiety Transfer: The pathway begins with the transfer of an octanoyl group from octanoyl-acyl carrier protein (ACP), a product of mitochondrial fatty acid synthesis (mtFASII), to the H protein of the Glycine Cleavage System (GCSH). This reaction is catalyzed by Lipoyl(octanoyl) Transferase 2 (LIPT2) .

  • Sulfur Insertion: The octanoylated GCSH then serves as the substrate for Lipoic Acid Synthase (LIAS) . LIAS, a radical S-adenosylmethionine (SAM) enzyme containing two [4Fe-4S] clusters, catalyzes the insertion of two sulfur atoms into the C6 and C8 positions of the octanoyl chain, creating the dihydrolipoyl group.[1][2]

  • Lipoyl Group Transfer: Finally, Lipoyltransferase 1 (LIPT1) transfers the newly synthesized lipoyl group from GCSH to the E2 subunits of the other target dehydrogenase complexes (PDH, KGDH, and BCKDH).[3][4]

Mutations in LIAS, LIPT1, or LIPT2 lead to severe, often fatal, neonatal-onset metabolic diseases characterized by defects in mitochondrial energy metabolism and amino acid catabolism.[4][5]

Lipoic Acid Salvage Pathway

The salvage pathway allows cells to utilize exogenous lipoic acid from the environment or diet. In this pathway, free lipoic acid is activated and then transferred to the apo-proteins. While robust in many bacteria, the salvage pathway's efficiency and physiological significance in mammals are less clear, and it cannot compensate for defects in the de novo synthesis pathway.[6]

Data Presentation: Key Enzymes in Human this compound Metabolism

Quantitative understanding of the enzymes involved in this compound metabolism is crucial for both basic research and therapeutic development. Below is a summary of the core human enzymes.

GeneProteinSubcellular LocationFunctionAssociated Disease Phenotype
LIASLipoic Acid SynthaseMitochondrionCatalyzes the insertion of two sulfur atoms into an octanoyl moiety to form the lipoyl group.[7][8]Neonatal-onset epilepsy, defective mitochondrial energy metabolism, glycine elevation, encephalopathy.[5][9]
LIPT1Lipoyltransferase 1MitochondrionTransfers the completed lipoyl group from the Glycine Cleavage System H protein (GCSH) to other mitochondrial enzymes (PDH, KGDH).[10]Leigh-like disease, secondary deficiency of PDH and KGDH, severe lactic acidosis, psychomotor retardation.[6]
LIPT2Lipoyl(octanoyl) Transferase 2MitochondrionTransfers an octanoyl group from octanoyl-ACP to the GCSH, providing the substrate for LIAS.[5][11]Severe neonatal encephalopathy with lactic acidosis and brain abnormalities.[5][12]
DLDDihydrothis compound Dehydrogenase (E3)MitochondrionThe common E3 subunit of PDH, KGDH, and BCKDH. Re-oxidizes the dihydrothis compound cofactor.DLD Deficiency, a form of maple syrup urine disease, lactic acidosis.

Visualization of Metabolic and Regulatory Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in this compound metabolism.

De Novo this compound Synthesis Pathway

de_novo_lipoamide_synthesis mtFASII Mitochondrial Fatty Acid Synthesis II (mtFASII) Octanoyl_ACP Octanoyl-ACP mtFASII->Octanoyl_ACP LIPT2 LIPT2 Octanoyl_ACP->LIPT2 GCSH_apo Apo-GCSH GCSH_apo->LIPT2 Octanoyl_GCSH Octanoyl-GCSH LIAS LIAS Octanoyl_GCSH->LIAS Lipoyl_GCSH Lipoyl-GCSH LIPT1 LIPT1 Lipoyl_GCSH->LIPT1 Apo_E2 Apo-E2 (PDH, KGDH) Apo_E2->LIPT1 Lipoamide_E2 This compound-E2 (Active Enzyme) LIPT2->Octanoyl_GCSH LIAS->Lipoyl_GCSH  +2S, +SAM LIPT1->Lipoamide_E2 western_blot_workflow start Cell/Tissue Sample lysis Protein Extraction (Lysis Buffer) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer blocking Blocking (e.g., 5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-Lipoic Acid) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (Chemiluminescence, ECL) secondary_ab->detection analysis Image Analysis and Quantification detection->analysis

References

The Physiological Significance of Lipoamide in Different Tissue Types: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoamide, the functional form of lipoic acid, is an indispensable cofactor in cellular metabolism, playing a pivotal role in energy production, antioxidant defense, and the modulation of key signaling pathways. Covalently bound to the E2 subunits of mitochondrial multienzyme complexes, its primary function is to facilitate the transfer of acyl groups in the oxidative decarboxylation of α-keto acids. This guide provides an in-depth technical overview of the physiological significance of this compound across various tissue types, with a focus on its differential roles in the brain, liver, adipose tissue, and muscle. We present a compilation of quantitative data, detailed experimental protocols for the assessment of this compound-dependent processes, and visual representations of the signaling cascades it governs. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of modulating this compound-centric pathways.

Core Metabolic Functions of this compound

This compound is the amide of lipoic acid, where the carboxyl group is linked to a lysine residue of the E2 enzyme component, forming a lipoyl domain.[1] This covalent attachment allows the dithiolane ring of this compound to act as a swinging arm, transferring intermediates between the active sites of the E1, E2, and E3 subunits of the α-ketoacid dehydrogenase complexes.[2]

The primary enzyme complexes dependent on this compound include:

  • Pyruvate Dehydrogenase Complex (PDC): A critical gatekeeper of glucose metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[3][4] The activity of PDC is tightly regulated by phosphorylation and dephosphorylation, as well as by the ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA.[4][5]

  • α-Ketoglutarate Dehydrogenase Complex (KGDHC): A rate-limiting enzyme in the TCA cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[6][7] KGDHC is a significant source of mitochondrial reactive oxygen species (ROS) and is highly sensitive to oxidative stress.[7][8]

  • Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): Involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.

  • Glycine Cleavage System (GCS): A multi-enzyme complex that catalyzes the degradation of glycine.

The dihydrothis compound dehydrogenase (DLD or E3) component is common to all these complexes and is responsible for reoxidizing the reduced dihydrothis compound on the E2 subunit, producing NADH in the process.[2][9]

Tissue-Specific Significance and Quantitative Data

The metabolic demands and physiological functions of different tissues dictate the relative importance and activity of this compound-dependent pathways.

Adipose Tissue

In adipocytes, this compound plays a crucial role in mitochondrial biogenesis and function. This compound has been shown to be a more potent stimulator of mitochondrial biogenesis than lipoic acid.[10][11] Treatment of 3T3-L1 adipocytes with this compound increases mitochondrial DNA (mtDNA) copy number, the expression of mitochondrial electron transport chain complexes, and oxygen consumption.[10] These effects are mediated, at least in part, through the eNOS-cGMP-PKG signaling pathway.[10][11]

ParameterTreatmentConcentrationFold Change vs. ControlCell TypeReference
mtDNA Copy Number This compound1 µmol/L~1.53T3-L1 Adipocytes[10]
This compound10 µmol/L~2.03T3-L1 Adipocytes[10]
Lipoic Acid100 µmol/L~1.53T3-L1 Adipocytes[10]
Oxygen Consumption This compound10 µmol/LSignificant Increase3T3-L1 Adipocytes[10]
PGC-1α Protein This compound10 µmol/LSignificant Increase3T3-L1 Adipocytes[10]
Brain

The brain has a high metabolic rate and is almost entirely dependent on glucose oxidation for its energy supply. Therefore, the activity of the pyruvate dehydrogenase complex, for which this compound is a key cofactor, is of paramount importance in neuronal tissue.[12][13] Reduced KGDHC activity has been implicated in several neurodegenerative diseases, highlighting the importance of this compound-dependent enzymes in maintaining neuronal health.[6][14] this compound also exhibits neuroprotective effects by activating the Nrf2/ARE antioxidant response pathway in neuronal cells, thereby protecting them from oxidative stress.[1]

EnzymeActivity (nmol/min/mg protein)TissueSpeciesReference
Dihydrothis compound Dehydrogenase -BrainRat[15]
α-Ketoglutarate Dehydrogenase Complex -BrainMouse[14]

(Note: Specific activity values for this compound-dependent enzymes in brain tissue are variable and depend on the specific brain region and assay conditions. The provided references describe methods for their measurement.)

Liver

The liver is a central hub for metabolism, and this compound-dependent enzymes are integral to its function. Dihydrothis compound dehydrogenase has been purified and characterized from human liver.[8] The liver is also a key site for amino acid catabolism, involving the BCKDC.

EnzymeActivity (nmol/min/mg protein)TissueSpeciesReference
Dihydrothis compound Dehydrogenase -LiverRat[15]

(Note: Activity levels are dependent on the specific assay conditions.)

Heart and Skeletal Muscle

Cardiac and skeletal muscles are tissues with high energy demands and the capacity to utilize various substrates, including fatty acids and glucose. The regulation of PDC activity is crucial for metabolic flexibility in these tissues.[4] While fatty acid oxidation is a primary energy source for the heart, glucose oxidation via PDC remains important, especially under certain physiological and pathological conditions.[16]

EnzymeActivity (nmol/min/mg protein)TissueSpeciesReference
Dihydrothis compound Dehydrogenase 80.7 ± 23.6Lymphocytes (as a proxy)Human[17]

(Note: Direct comparative data for this compound-dependent enzyme activities across all these tissues is sparse in the literature. The table reflects data points from different studies and is not a direct comparison under identical conditions.)

This compound in Cellular Signaling

Beyond its role as a metabolic cofactor, this compound is an important modulator of cellular signaling pathways, particularly those involved in antioxidant defense and mitochondrial biogenesis.

The eNOS-cGMP-PKG Pathway

In adipocytes, this compound stimulates mitochondrial biogenesis through a signaling cascade involving endothelial nitric oxide synthase (eNOS), cyclic guanosine monophosphate (cGMP), and protein kinase G (PKG).[10][11] this compound treatment increases the expression of eNOS, leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates PKG. This pathway ultimately leads to the increased expression of key regulators of mitochondrial biogenesis, such as PGC-1α, NRF1, and TFAM.[10]

eNOS_cGMP_PKG_Pathway This compound This compound eNOS eNOS This compound->eNOS stimulates expression NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Mito_Biogenesis Mitochondrial Biogenesis (PGC-1α, NRF1, TFAM) PKG->Mito_Biogenesis promotes

This compound-induced mitochondrial biogenesis via the eNOS-cGMP-PKG pathway.
The Nrf2/ARE Antioxidant Pathway

This compound has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[18] this compound can induce the nuclear translocation of Nrf2, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and detoxification genes, leading to their transcription.[1][19] This provides cellular protection against oxidative stress.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Gene Transcription ARE->Antioxidant_Genes activates

Activation of the Nrf2/ARE antioxidant pathway by this compound.

Detailed Experimental Protocols

Assay for Dihydrothis compound Dehydrogenase (DLD) Activity

This protocol is adapted from previously described spectrophotometric methods.[15][20] It measures the forward reaction, which is the NAD+-dependent oxidation of dihydrothis compound.

Reagents:

  • 1 M Potassium Phosphate Buffer, pH 8.0

  • 100 mM EDTA

  • Bovine Serum Albumin (BSA) solution (e.g., 6 mg/ml)

  • 30 mM Dihydrothis compound solution (prepare fresh)

  • 30 mM NAD+ solution

  • Tissue homogenate or purified enzyme solution

Procedure:

  • Prepare a reaction mixture in a 1 ml cuvette containing:

    • 100 µl of 1 M Potassium Phosphate Buffer, pH 8.0 (final concentration 100 mM)

    • 15 µl of 100 mM EDTA (final concentration 1.5 mM)

    • 100 µl of BSA solution (final concentration 0.6 mg/ml)

    • 100 µl of 30 mM NAD+ (final concentration 3 mM)

    • Add distilled water to a volume of 900 µl.

  • Add an appropriate amount of tissue extract or enzyme solution (e.g., 10-20 µg of mitochondrial protein).

  • Use a solution containing all components except the tissue extract as a blank.

  • Initiate the reaction by adding 100 µl of 30 mM dihydrothis compound (final concentration 3 mM).

  • Immediately monitor the increase in absorbance at 340 nm at room temperature for 5 minutes, taking readings every 30 seconds.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).[15]

  • Express the enzyme activity as µmol of NADH formed per minute per mg of protein.

DLD_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, EDTA, BSA, NAD+) Start->Prepare_Mixture Add_Enzyme Add Tissue Extract/ Enzyme Solution Prepare_Mixture->Add_Enzyme Blank Prepare Blank (No Enzyme) Prepare_Mixture->Blank Initiate_Reaction Initiate Reaction with Dihydrothis compound Add_Enzyme->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm (5 minutes) Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity (µmol NADH/min/mg protein) Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Workflow for Dihydrothis compound Dehydrogenase Activity Assay.
Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol determines the relative mtDNA copy number by comparing the quantification of a mitochondrial gene to a nuclear gene using quantitative real-time PCR (qPCR).[21][22]

Materials:

  • DNA extraction kit

  • qPCR instrument

  • SYBR Green or probe-based qPCR master mix

  • Primers for a mitochondrial gene (e.g., MT-ND1)

  • Primers for a single-copy nuclear gene (e.g., BECN1 or B2M)

Procedure:

  • DNA Extraction: Isolate total DNA from tissue or cell samples using a commercial kit according to the manufacturer's instructions. Ensure high-quality DNA is obtained.

  • Primer Design and Validation: Design or obtain validated primers for a mitochondrial and a nuclear gene. The amplicons should be short (70-150 bp) and the primers should have similar annealing temperatures. Validate primer efficiency by running a standard curve with serial dilutions of a DNA sample.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green or probe, forward and reverse primers for either the mitochondrial or nuclear target, and DNA polymerase.

    • In a qPCR plate, add a standardized amount of template DNA (e.g., 10 ng) to each well.

    • Set up reactions in triplicate for both the mitochondrial and nuclear targets for each sample. Include no-template controls.

  • qPCR Cycling:

    • Perform qPCR with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end if using SYBR Green to ensure product specificity.

  • Data Analysis:

    • Obtain the cycle threshold (Ct) values for both the mitochondrial (Ct_mito) and nuclear (Ct_nuc) genes for each sample.

    • Calculate the delta Ct (ΔCt) for each sample: ΔCt = Ct_nuc - Ct_mito.[21]

    • The relative mtDNA copy number is calculated as 2 x 2^ΔCt.[21] The factor of 2 accounts for the diploid nature of the nuclear genome.

Conclusion and Future Directions

This compound is a multifaceted molecule whose significance extends far beyond its classical role as a metabolic cofactor. Its ability to enhance mitochondrial biogenesis, particularly in adipose tissue, and to activate potent antioxidant pathways in neuronal cells, underscores its tissue-specific importance and therapeutic potential. The methodologies outlined in this guide provide a framework for the quantitative assessment of this compound's physiological effects, which is essential for advancing our understanding and for the development of novel therapeutic strategies targeting metabolic and neurodegenerative diseases.

Future research should focus on obtaining a more comprehensive, comparative quantitative dataset of this compound levels and the activity of its dependent enzymes across a wider range of tissues and in different disease states. Elucidating the full spectrum of signaling pathways modulated by this compound will open new avenues for drug discovery and development.

References

The Pivotal Role of Lipoamide: From Discovery to a Core Component of Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide, the functional form of lipoic acid, stands as a critical cofactor at the crossroads of major metabolic pathways. Covalently attached to the epsilon-amino group of specific lysine residues within key enzyme complexes, it functions as a "swinging arm" to facilitate the transfer of intermediates between enzyme active sites. This technical guide provides a comprehensive overview of the discovery, history, biochemical function, and experimental analysis of this compound, tailored for professionals in the fields of biochemistry, molecular biology, and drug development.

Discovery and History: Unraveling a "Pyruvate Oxidation Factor"

The story of this compound is intrinsically linked to the discovery of its parent molecule, lipoic acid. In the 1950s, independent research groups were in pursuit of a "pyruvate oxidation factor" essential for the oxidative decarboxylation of pyruvate in various microorganisms.

A pivotal breakthrough came in 1951 when Lester J. Reed and his colleagues at the University of Texas at Austin isolated a crystalline acidic substance from beef liver that was highly active in promoting pyruvate oxidation.[1][2] They named this compound α-lipoic acid. Concurrently, Jukes and co-workers also identified a similar factor.[1] Subsequent work by Reed's group elucidated its structure as 1,2-dithiolane-3-pentanoic acid.[1][3]

Further investigations revealed that lipoic acid is covalently attached to proteins via an amide linkage to a lysine residue, and this functional form was termed this compound.[4][5] This discovery was crucial as it explained how the cofactor was anchored to its respective enzymes, allowing it to participate directly in catalysis. The research trail established by these pioneers led from the initial isolation of a microbial growth factor to a deeper understanding of the structure, function, and regulation of the α-keto acid dehydrogenase complexes.[6]

Physicochemical and Biochemical Properties of this compound

A thorough understanding of this compound's properties is essential for its study and application in research.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
IUPAC Name 5-(1,2-dithiolan-3-yl)pentanamide[4][7]
Molecular Formula C8H15NOS2[4][8]
Molecular Weight 205.34 g/mol [4][8]
Melting Point 126.0 - 129.0 °C[5][7]
Appearance Yellow solid[7]
Solubility Soluble in DMF (5 mg/ml), DMSO (2 mg/ml), and Ethanol (1 mg/ml)[8]
CAS Number 940-69-2[4][8]
Biochemical Properties and Function

This compound's primary biological role is as a covalently bound cofactor in multienzyme complexes, most notably the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (KGDHC), and the branched-chain α-keto acid dehydrogenase complex (BCKADHC).[8] In these complexes, the this compound, attached to the E2 component (dihydrolipoyl transacetylase or transsuccinylase), acts as a swinging arm that visits the active sites of the E1 (decarboxylase), E2, and E3 (dihydrothis compound dehydrogenase) components.

The dithiolane ring of this compound can exist in either an oxidized (disulfide) or a reduced (dithiol) form, allowing it to participate in both acyl group transfer and redox reactions.

Key Signaling and Metabolic Pathways Involving this compound

The Pyruvate Dehydrogenase Complex (PDC) Reaction Cycle

The catalytic mechanism of the PDC provides a classic example of this compound's function. The following diagram illustrates the sequential reactions and the central role of the this compound swinging arm.

PDC_Mechanism cluster_E1 E1 (Pyruvate Dehydrogenase) cluster_E2 E2 (Dihydrolipoyl Transacetylase) cluster_E3 E3 (Dihydrothis compound Dehydrogenase) E1 Pyruvate Dehydrogenase CO2 CO2 E1->CO2 Hydroxyethyl_TPP Hydroxyethyl-TPP E1->Hydroxyethyl_TPP Pyruvate Pyruvate Pyruvate->E1 Decarboxylation Lipoamide_ox Oxidized this compound (Lip-S-S) Hydroxyethyl_TPP->Lipoamide_ox Transfer of hydroxyethyl group E2 Dihydrolipoyl Transacetylase Acetyl_CoA Acetyl-CoA E2->Acetyl_CoA Acetyl_this compound Acetyl-dihydrothis compound (Ac-Lip(SH)2) Lipoamide_ox->Acetyl_this compound Dihydrothis compound Reduced this compound (Lip(SH)2) Acetyl_this compound->Dihydrothis compound CoA CoA-SH Acetyl_this compound->CoA Transfer of acetyl group E3 Dihydrothis compound Dehydrogenase Dihydrothis compound->E3 Re-oxidation CoA->E2 FAD FAD E3->FAD FADH2 FADH2 FAD->FADH2 FADH2->Lipoamide_ox Regeneration of oxidized this compound NAD NAD+ FADH2->NAD NADH NADH + H+ NAD->NADH

Figure 1: The catalytic cycle of the Pyruvate Dehydrogenase Complex.
This compound Biosynthesis and Attachment

This compound is not synthesized as a free molecule in the cell but is rather assembled directly on its target proteins. There are two main pathways for protein lipoylation.[9]

Lipoamide_Biosynthesis cluster_salvage Salvage Pathway cluster_denovo De Novo Synthesis Lipoic_acid Lipoic Acid (exogenous) LplA LplA (Lipoate-protein ligase A) Lipoic_acid->LplA AMP_PPi AMP + PPi LplA->AMP_PPi Lipoyl_AMP Lipoyl-AMP LplA->Lipoyl_AMP ATP ATP ATP->LplA Apo_protein Apo-protein (with Lysine residue) Lipoyl_AMP->Apo_protein Transfer of lipoyl group Octanoyl_ACP Octanoyl-ACP LipB LipB (Octanoyltransferase) Octanoyl_ACP->LipB LipB->Apo_protein Transfer of octanoyl group Octanoylated_protein Octanoylated Apo-protein LipA LipA (Lipoyl synthase) Octanoylated_protein->LipA Lipoylated_protein Lipoylated Protein (Holo-protein) LipA->Lipoylated_protein Sulfur insertion Sulfur_source Sulfur Source ([4Fe-4S] cluster) Sulfur_source->LipA Apo_protein->Octanoylated_protein Apo_protein->Lipoylated_protein

Figure 2: Pathways of this compound Biosynthesis and Attachment to Apo-proteins.

Experimental Protocols for the Study of this compound

Isolation and Purification of this compound-Containing Enzyme Complexes

The purification of enzymes like the pyruvate dehydrogenase complex is a multi-step process.

Objective: To isolate the pyruvate dehydrogenase complex from a biological source (e.g., E. coli or bovine heart mitochondria).

Methodology:

  • Cell Lysis/Tissue Homogenization: Cells are disrupted by methods such as sonication or French press in a suitable buffer containing protease inhibitors. Tissues are homogenized.[10]

  • Fractionation: The lysate is subjected to differential centrifugation to isolate the mitochondrial fraction, where the PDC is located.

  • Solubilization: The mitochondrial membranes are solubilized using detergents like Triton X-100.

  • Ammonium Sulfate Precipitation: A fractional precipitation with ammonium sulfate is performed to enrich for the PDC.[10]

  • Chromatography: A series of chromatographic steps are employed for further purification. These can include:

    • Ion-exchange chromatography: To separate proteins based on charge.[10]

    • Size-exclusion chromatography (Gel Filtration): To separate based on molecular size.[10]

    • Affinity chromatography: Using specific ligands to bind the complex.

  • Purity Assessment: The purity of the isolated complex is assessed by SDS-PAGE and native PAGE.

Assay of Pyruvate Dehydrogenase Complex (PDC) Activity

The overall activity of the PDC can be measured by monitoring the production of NADH.

Principle: The reduction of NAD+ to NADH by the E3 component of the complex is monitored spectrophotometrically at 340 nm. Alternatively, a coupled assay using a chromogenic substrate can be used.[11][12][13]

Methodology (Spectrophotometric Assay): [11]

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl (pH 8.0), MgCl2, thiamine pyrophosphate (TPP), coenzyme A (CoA), and NAD+.[11]

  • Enzyme Addition: The purified PDC or a cell/mitochondrial lysate is added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, pyruvate.

  • Measurement: The increase in absorbance at 340 nm (due to NADH formation) is monitored over time using a spectrophotometer.

  • Calculation of Activity: The rate of NADH production is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

A variation of this assay involves coupling the NADH production to the reduction of a tetrazolium salt like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which forms a colored formazan product that can be measured at a different wavelength (e.g., 565 nm).[12][14]

Detection and Quantification of Protein Lipoylation

Modern proteomic techniques allow for the specific detection and quantification of lipoylated proteins.

Objective: To identify and quantify lipoylated proteins and their specific modification sites in a complex biological sample.

Methodology (Mass Spectrometry-based): [9][15][16]

  • Protein Extraction and Digestion: Proteins are extracted from cells or tissues, and subsequently digested into peptides using a protease such as trypsin.

  • Enrichment of Lipoylated Peptides (Optional but Recommended): Due to the low abundance of lipoylated peptides, an enrichment step is often necessary. This can be achieved using antibodies specific for lipoic acid or by using chemical probes that selectively react with the this compound moiety.[15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides. The presence of a mass shift corresponding to the this compound modification on a lysine residue confirms lipoylation.

  • Quantification: For quantitative analysis, stable isotope labeling methods (e.g., SILAC, TMT, or label-free quantification) can be employed to compare the abundance of lipoylated peptides between different samples.[15][16]

Conclusion

This compound remains a molecule of immense interest in the fields of biochemistry, metabolism, and drug development. Its discovery was a landmark in understanding cellular energy metabolism. The intricate mechanisms of its biosynthesis and its dynamic role as a swinging arm in multienzyme complexes continue to be areas of active research. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the multifaceted roles of this compound in health and disease. As our understanding of the regulation of lipoylation and its implications in various pathologies, including metabolic disorders and neurodegenerative diseases, deepens, this compound and its associated pathways present promising targets for therapeutic intervention.[17]

References

The Pivotal Role of Lipoamide in the Citric Acid Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoamide, the functional form of lipoic acid, is an indispensable cofactor in cellular metabolism, acting as a critical link between glycolysis and the citric acid cycle, and as a key component within the cycle itself. Covalently bound to specific enzyme complexes, its primary role is to act as a carrier of acyl groups. This guide provides an in-depth examination of the biochemical functions of this compound, focusing on its participation in the multi-enzyme pyruvate dehydrogenase complex (PDC) and α-ketoglutarate dehydrogenase complex (KGDHC). We will explore the catalytic mechanism, present relevant quantitative data, detail experimental protocols for activity assessment, and provide visualizations of the key pathways and processes.

Introduction: this compound and its Central Role in Metabolism

This compound is the amide of lipoic acid, where the carboxyl group of lipoic acid is attached to the ε-amino group of a lysine residue within the active site of its target enzymes, forming a lipoyl-lysine moiety.[1][2] This long, flexible linker allows the dithiolane ring of this compound to act as a "swinging arm," moving between the active sites of the different enzymatic subunits of the complexes it is a part of.[3]

This compound's primary function in the citric acid cycle is facilitated through its participation in two crucial multi-enzyme complexes:

  • The Pyruvate Dehydrogenase Complex (PDC): This complex catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.[4]

  • The α-Ketoglutarate Dehydrogenase Complex (KGDHC): This complex catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a key rate-limiting step within the citric acid cycle.[5]

In both complexes, this compound serves as a carrier for the acyl group generated from the decarboxylation of the α-ketoacid substrate.

The "Swinging Arm" Mechanism of this compound

The function of this compound is best understood through the sequential actions of the three enzymatic components of the PDC and KGDHC, designated E1, E2, and E3.

  • E1 (Pyruvate Dehydrogenase or α-Ketoglutarate Dehydrogenase): This component, which utilizes thiamine pyrophosphate (TPP) as a cofactor, decarboxylates the α-ketoacid substrate (pyruvate or α-ketoglutarate). The resulting hydroxyalkyl group is then transferred to the oxidized disulfide form of the this compound on the E2 component.[6]

  • E2 (Dihydrolipoyl Transacetylase or Dihydrolipoyl Succinyltransferase): This is the core component to which this compound is covalently attached. The this compound "swinging arm" accepts the hydroxyalkyl group from E1, which is simultaneously oxidized to an acetyl or succinyl group, forming a thioester bond with the this compound. The this compound is now in its reduced, dihydrothis compound form. The E2 component then catalyzes the transfer of the acyl group to Coenzyme A (CoA), forming acetyl-CoA or succinyl-CoA.[7]

  • E3 (Dihydrolipoyl Dehydrogenase): This component, a flavoprotein utilizing FAD as a prosthetic group, reoxidizes the dihydrothis compound on E2 back to its disulfide form, allowing it to participate in another catalytic cycle. The electrons from this oxidation are transferred first to FAD, forming FADH₂, and then to NAD⁺, forming NADH.[8]

This intricate process ensures efficient substrate channeling, where the intermediates are passed directly from one active site to the next without diffusing into the surrounding medium.

Quantitative Data: Kinetic Parameters of PDC and KGDHC

The activity of the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes is characterized by the Michaelis-Menten constants (Kₘ) for their substrates and the inhibition constants (Kᵢ) for their products. These parameters can vary depending on the source of the enzyme and the experimental conditions.

Table 1: Kinetic Parameters of the Pyruvate Dehydrogenase Complex (PDC)

Organism/TissueSubstrate/InhibitorKₘ/Kᵢ (µM)Reference
Ehrlich Ascites Tumor CellsPyruvate46[9]
NAD⁺110[9]
Coenzyme A36[9]
NADH (inhibitor)22 (Kᵢ)[9]
Acetyl-CoA (inhibitor)58 (Kᵢ)[9]
Salmonella typhimuriumPyruvate600[10]
Thiamine Diphosphate1[10]

Table 2: Kinetic Parameters of the α-Ketoglutarate Dehydrogenase Complex (KGDHC)

Organism/TissueSubstrateKₘ (µM)Reference
Ehrlich Ascites Tumor Cellsα-Ketoglutarate1250[9]
NAD⁺67[9]
Coenzyme A50[9]

Experimental Protocols

The study of this compound's function relies on the ability to isolate the relevant enzyme complexes and measure their activity. Below are outlines of common experimental protocols.

Purification of the Pyruvate Dehydrogenase Complex

This protocol is a generalized approach for the isolation of the PDC, which can be adapted for different tissues and organisms.

Objective: To purify the pyruvate dehydrogenase complex from a biological sample.

Materials:

  • Biological sample (e.g., cauliflower buds, Zymomonas mobilis cells)[11][12]

  • Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM PMSF)[11]

  • Protamine sulfate solution

  • Ammonium sulfate

  • Chromatography equipment and resins (e.g., gel filtration, ion exchange)

Methodology:

  • Cell Lysis: Homogenize the biological sample in ice-cold extraction buffer. For bacterial cells, a French press can be used.[11]

  • Clarification: Centrifuge the homogenate to remove cell debris.

  • Nucleic Acid Precipitation: Add protamine sulfate to the supernatant to precipitate nucleic acids, followed by centrifugation.[11]

  • Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. The PDC typically precipitates at a specific saturation range. Collect the precipitate by centrifugation.

  • Chromatography: Resuspend the pellet and subject it to a series of chromatography steps. Gel filtration chromatography is effective for separating the large PDC from smaller proteins. Ion-exchange chromatography can further purify the complex.

  • Purity Assessment: Analyze the purity of the final sample using SDS-PAGE, which should show the characteristic bands of the E1, E2, and E3 subunits.

Spectrophotometric Assay of Pyruvate Dehydrogenase Complex Activity

This assay measures the overall activity of the PDC by monitoring the production of NADH.

Principle: The activity of the PDC is coupled to the reduction of NAD⁺ to NADH, which can be measured by the increase in absorbance at 340 nm. Alternatively, a colorimetric approach using a tetrazolium salt like MTT can be employed, where the reduction of MTT by the electrons generated in the reaction produces a colored formazan product measurable at a different wavelength (e.g., 565 nm).[13]

Materials:

  • Purified PDC or cell/mitochondrial lysate

  • Assay Buffer (e.g., 0.25 M Tris-HCl, pH 8.0)[14]

  • Substrates: Sodium pyruvate, Coenzyme A, NAD⁺[14]

  • Cofactors: Thiamine pyrophosphate (TPP), MgCl₂[14]

  • Spectrophotometer or microplate reader

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, pyruvate, CoA, NAD⁺, TPP, and MgCl₂.

  • Sample Preparation: Prepare the biological sample (e.g., purified enzyme, cell lysate) in assay buffer.

  • Initiation of Reaction: Add the sample to the reaction mixture to start the reaction.

  • Measurement: Immediately place the reaction in a spectrophotometer and monitor the increase in absorbance at 340 nm (for NADH) or the appropriate wavelength for the colorimetric probe over time.

  • Calculation of Activity: The rate of change in absorbance is directly proportional to the PDC activity. One unit of activity is typically defined as the amount of enzyme that generates 1.0 µmole of NADH per minute under the specified conditions.[15]

Spectrophotometric Assay of α-Ketoglutarate Dehydrogenase Complex Activity

Similar to the PDC assay, the activity of KGDHC can be measured by monitoring the production of NADH.

Principle: The conversion of α-ketoglutarate to succinyl-CoA by KGDHC is coupled to the reduction of NAD⁺ to NADH. The rate of NADH formation is measured spectrophotometrically at 340 nm. Colorimetric assays are also available that use a probe to detect the generated NADH.[16]

Materials:

  • Purified KGDHC or cell/mitochondrial lysate

  • KGDH Assay Buffer

  • Substrates: α-ketoglutarate, Coenzyme A, NAD⁺

  • KGDH Developer (for colorimetric assays)

  • NADH Standard

  • Spectrophotometer or microplate reader

Methodology:

  • Standard Curve Preparation: If using a colorimetric assay, prepare a standard curve using known concentrations of NADH.

  • Sample Preparation: Homogenize tissue or cells in ice-cold KGDH Assay Buffer. Centrifuge to remove insoluble material.[17]

  • Reaction Mix Preparation: Prepare a reaction mix containing assay buffer, KGDH substrate, and developer (if applicable).

  • Assay Reaction: Add the sample to the reaction mix in a 96-well plate.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for the colorimetric assay) in kinetic mode at 37°C.[17]

  • Data Analysis: Calculate the KGDH activity by comparing the rate of change in absorbance of the sample to the NADH standard curve.

Visualizations of this compound-Dependent Pathways

The following diagrams illustrate the central role of this compound in the catalytic cycle of the pyruvate dehydrogenase complex and its regulation.

PDC_Catalytic_Cycle cluster_E2 E2 Subunit Pyruvate Pyruvate E1_TPP E1-TPP Pyruvate->E1_TPP Enters E1 Hydroxyethyl_TPP Hydroxyethyl-TPP-E1 E1_TPP->Hydroxyethyl_TPP Decarboxylation Lipoamide_E2_ox This compound-E2 (Oxidized) Acetyl_Lipoamide_E2 Acetyl-dihydrothis compound-E2 Hydroxyethyl_TPP->Acetyl_Lipoamide_E2 Transfer to this compound Arm CO2 CO2 Dihydrolipoamide_E2_red Dihydrothis compound-E2 (Reduced) Acetyl_Lipoamide_E2->Dihydrolipoamide_E2_red Transfer of Acetyl Group E3_FAD E3-FAD Acetyl_CoA Acetyl-CoA Dihydrolipoamide_E2_red->E3_FAD E3_FADH2 E3-FADH2 E3_FAD->E3_FADH2 NAD NAD+ E3_FADH2->NAD Re-oxidation of FAD CoA CoA-SH NADH NADH + H+ NAD->NADH

Figure 1: Catalytic cycle of the Pyruvate Dehydrogenase Complex showing the role of the this compound swinging arm.

PDC_Regulation PDC_active PDC (Active) PDC_inactive PDC-P (Inactive) PDC_active->PDC_inactive Phosphorylation PDC_inactive->PDC_active Dephosphorylation PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC_active PDP Pyruvate Dehydrogenase Phosphatase (PDP) PDP->PDC_inactive PDK_activators High Ratios: Acetyl-CoA/CoA NADH/NAD+ PDK_activators->PDK PDK_inhibitors Pyruvate ADP PDK_inhibitors->PDK PDP_activators Ca2+ Insulin PDP_activators->PDP

Figure 2: Covalent modification and allosteric regulation of the Pyruvate Dehydrogenase Complex (PDC).

Conclusion

This compound is a central player in cellular energy metabolism, acting as a highly efficient acyl group carrier through its unique "swinging arm" mechanism within the pyruvate and α-ketoglutarate dehydrogenase complexes. Its function is critical for the flow of carbon from glycolysis into the citric acid cycle and for a key regulatory step within the cycle itself. The intricate regulation of these complexes highlights their importance as metabolic control points. A thorough understanding of the biochemical role of this compound, supported by robust quantitative data and experimental methodologies, is essential for researchers in metabolism and for professionals involved in the development of drugs targeting metabolic pathways in diseases such as cancer, diabetes, and neurodegenerative disorders.

References

Methodological & Application

Protocol for the synthesis of Lipoamide for laboratory use.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Lipoamide, the amide derivative of lipoic acid, is a vital cofactor for several mitochondrial enzyme complexes involved in energy and amino acid metabolism. In a laboratory setting, the synthesis of this compound is crucial for various research applications, including the study of mitochondrial function, antioxidant activity, and as a precursor for the synthesis of more complex derivatives for drug development. This document provides a detailed protocol for the synthesis of this compound from α-lipoic acid for laboratory use.

The primary method detailed is the mixed carbonic-carboxylic anhydride method, which involves the activation of the carboxylic acid group of lipoic acid with an alkyl chloroformate, followed by amidation with ammonia. An alternative, simpler method involving the direct reaction of lipoic acid with urea is also presented. These protocols are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Chemical Structures
  • α-Lipoic Acid: (R)-5-(1,2-dithiolan-3-yl)pentanoic acid

  • This compound: (R)-5-(1,2-dithiolan-3-yl)pentanamide

Principle of the Methods
  • Mixed Anhydride Method: This method activates the carboxylic acid of lipoic acid by forming a mixed anhydride with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a tertiary amine base. This activated intermediate is then susceptible to nucleophilic attack by ammonia to form the desired amide. This method is generally efficient and provides good yields.

  • Urea Fusion Method: This is a straightforward, solvent-free method where lipoic acid is heated with urea. At elevated temperatures, urea decomposes to generate isocyanic acid and ammonia in situ, which then reacts with the carboxylic acid to form the amide. While simpler, it may require higher temperatures and the yield can be variable.

Experimental Protocols

Protocol 1: Synthesis of this compound via Mixed Anhydride Method

Materials:

  • α-Lipoic acid (Thioctic acid)

  • Chloroform (CHCl₃)

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • 28% Aqueous ammonia solution

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Activation of Lipoic Acid:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 6,8-dimercapto-octanoic acid (a precursor that will be cyclized in the process) in 200 ml of chloroform.

    • Add 14.6 g of triethylamine to the solution.

    • Cool the mixture to -10 °C using an ice-salt bath.

    • While maintaining the temperature at -10 °C, add 17.1 g of ethyl chloroformate dropwise to the solution over a period of 30 minutes.

    • Stir the resulting mixture for an additional hour at -10 °C to ensure the complete formation of the mixed anhydride.

  • Amidation:

    • With continued cooling, add 30 ml of 28% aqueous ammonia solution dropwise to the reaction mixture.

    • After the addition is complete, continue stirring the mixture for one hour at low temperature.

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude material from toluene to yield pure thioctic acid amide (this compound).[1]

Protocol 2: Synthesis of this compound via Urea Fusion Method

Materials:

  • α-Lipoic acid (Thioctic acid)

  • Urea

  • Saturated sodium bicarbonate solution

  • Beaker or round-bottom flask

  • Oil bath and hot plate

  • Stirring rod

Procedure:

  • Reaction Setup:

    • In a beaker or round-bottom flask, thoroughly mix 5.0 g (0.024 mole) of α-lipoic acid with 5.0 g (0.083 mole) of urea.[1]

  • Reaction:

    • Heat the mixture in an oil bath at 130 °C for 3 hours with intermittent agitation.[1]

  • Work-up and Purification:

    • After 3 hours, remove the reaction vessel from the oil bath and allow it to cool to room temperature.

    • To the cooled reaction mixture, add a saturated sodium bicarbonate solution and stir to neutralize any unreacted lipoic acid.

    • Collect the solid product by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound using the urea fusion method as described in the provided literature.

ParameterValueReference
Starting Material α-Lipoic Acid[1]
Reagent Urea[1]
Yield 2.6 g (52.3% of theoretical)[1]
Melting Point 130-131 °C[1]

Visualizations

Experimental Workflow for this compound Synthesis (Mixed Anhydride Method)

G Workflow for this compound Synthesis via Mixed Anhydride Method A Dissolve Lipoic Acid in Chloroform B Add Triethylamine and Cool to -10°C A->B C Add Ethyl Chloroformate (Formation of Mixed Anhydride) B->C D Add Aqueous Ammonia (Amidation) C->D E Aqueous Work-up (Wash with H2O and NaHCO3) D->E F Dry and Concentrate E->F G Recrystallize from Toluene F->G H Pure this compound G->H

Caption: Workflow of this compound Synthesis.

Signaling Pathway (Logical Relationship) of the Mixed Anhydride Synthesis

G Chemical Transformation Pathway for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products LipoicAcid α-Lipoic Acid MixedAnhydride Mixed Carbonic-Carboxylic Anhydride LipoicAcid->MixedAnhydride + Ethyl Chloroformate + Triethylamine EthylChloroformate Ethyl Chloroformate EthylChloroformate->MixedAnhydride Ammonia Ammonia This compound This compound Ammonia->this compound Triethylamine Triethylamine (Base) Triethylamine->MixedAnhydride MixedAnhydride->this compound + Ammonia

Caption: Chemical transformation pathway.

References

Application Note: A Guide to Lipoamide-Peptide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lipoamide-peptide conjugates are hybrid molecules that combine the unique properties of lipoic acid (the amide form of lipoic acid) with the specific biological activity of peptides. Lipoic acid, a naturally occurring disulfide-containing compound, acts as a potent antioxidant and can enhance the stability and cellular uptake of conjugated molecules.[1][2] This conjugation strategy is increasingly employed in drug development and cosmeceuticals to improve the pharmacokinetic profiles of therapeutic peptides, enhance their delivery across biological membranes, and create multifunctional agents with synergistic effects, such as anti-aging and skin whitening properties.[1][3][4]

This guide provides detailed protocols for the two most common methods of this compound conjugation to peptides: amide bond formation targeting primary amines and thioether bond formation targeting cysteine residues.

Conjugation Chemistries

The selection of a conjugation strategy depends on the peptide's amino acid sequence, specifically the availability of reactive functional groups.

  • Amide Bond Formation (Carbodiimide Chemistry) : This is the most common method, targeting the N-terminal α-amine or the ε-amine of lysine (Lys) residues. The carboxylic acid of lipoic acid is activated using carbodiimide crosslinkers, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to increase efficiency and create a more stable amine-reactive intermediate.[5][6]

  • Thioether Bond Formation (Maleimide Chemistry) : This strategy provides a highly specific conjugation to the thiol group of cysteine (Cys) residues.[] Lipoic acid is first functionalized with a maleimide group. This maleimide-activated this compound then reacts with the sulfhydryl group on a cysteine-containing peptide to form a stable thioether linkage.[8][9] This reaction is rapid and highly selective at neutral pH.[10]

Experimental Workflow and Protocols

The general workflow for producing and verifying this compound-peptide conjugates involves synthesis/preparation of the reactants, the conjugation reaction, and subsequent purification and characterization of the final product.

G cluster_prep Preparation cluster_react Reaction & Purification cluster_char Analysis Peptide Peptide Synthesis & Purification Conjugation Conjugation Reaction Peptide->Conjugation This compound This compound Activation This compound->Conjugation Purification Purification (e.g., RP-HPLC) Conjugation->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Final Final Conjugate Characterization->Final

Caption: General experimental workflow for this compound-peptide conjugation.

Protocol 1: EDC/NHS-Mediated Amide Bond Formation

This protocol describes the conjugation of lipoic acid to a primary amine (N-terminus or Lysine) on a peptide.

G cluster_activation Activation Step cluster_conjugation Conjugation Step LA Lipoic Acid (-COOH) Intermediate O-acylisourea (unstable) LA->Intermediate + EDC EDC EDC NHS_Ester NHS-activated Lipoic Acid (Amine-Reactive Ester) Intermediate->NHS_Ester + NHS NHS NHS / Sulfo-NHS Conjugate This compound-Peptide Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Peptide-NH2 (pH 7-8) Peptide Peptide (-NH2) Peptide->Conjugate

Caption: Reaction scheme for EDC/NHS-mediated this compound-peptide conjugation.

Materials:

  • Peptide with at least one primary amine

  • Lipoic Acid (LA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Reaction Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: 1x PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine or Tris, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification equipment (e.g., RP-HPLC system)

Procedure:

  • Prepare Reactants :

    • Dissolve the peptide in Coupling Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve Lipoic Acid in a minimal amount of DMF or DMSO, then dilute in Reaction Buffer. A 10 to 50-fold molar excess of lipoic acid over the peptide is recommended.

  • Activate Lipoic Acid :

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.[5]

    • Add EDC and Sulfo-NHS to the Lipoic Acid solution. A common molar ratio is LA:EDC:Sulfo-NHS of 1:1.2:1.5.

    • Incubate the activation mixture for 15-30 minutes at room temperature.[11]

  • Conjugation Reaction :

    • Add the activated Lipoic Acid solution to the peptide solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction :

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-activated lipoic acid.

    • Incubate for 15 minutes at room temperature.

  • Purification :

    • Purify the this compound-peptide conjugate from excess reagents and unconjugated starting materials using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]

    • Lyophilize the collected fractions containing the pure conjugate.

  • Characterization :

    • Confirm the identity and purity of the conjugate using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the expected molecular weight.[12][13]

Protocol 2: Maleimide-Mediated Thioether Bond Formation

This protocol describes the conjugation of a maleimide-activated this compound to a cysteine residue on a peptide.

G LA_Mal This compound-Maleimide Conjugate This compound-Peptide Conjugate (Stable Thioether Bond) LA_Mal->Conjugate pH 6.5-7.5 Peptide_SH Peptide-Cysteine (-SH) Peptide_SH->Conjugate

Caption: Reaction scheme for maleimide-thiol this compound-peptide conjugation.

Materials:

  • Peptide containing a unique cysteine residue

  • Maleimide-activated this compound

  • Conjugation Buffer: 1x PBS, 10 mM EDTA, pH 6.5-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous DMSO or DMF

  • Purification equipment (e.g., RP-HPLC system)

Procedure:

  • Prepare Reactants :

    • Dissolve the cysteine-containing peptide in degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.[8]

    • Optional : If the peptide's cysteine residues may be oxidized (forming disulfide bonds), add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.[9]

    • Dissolve the Maleimide-activated this compound in DMSO or DMF to create a 10-20 mM stock solution.

  • Conjugation Reaction :

    • Add a 10 to 20-fold molar excess of the Maleimide-activated this compound solution to the peptide solution.[9]

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and mix.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Quench Reaction (Optional) :

    • The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any excess maleimide.

  • Purification :

    • Purify the conjugate using RP-HPLC to separate the desired product from unreacted peptide, excess maleimide reagent, and other byproducts.[14]

    • Lyophilize the pure fractions.

  • Characterization :

    • Confirm the successful conjugation and purity via Mass Spectrometry.

Data Presentation: Summary of Conjugation Strategies

The choice of conjugation method involves trade-offs in specificity, reaction conditions, and complexity.

Parameter Amide Bond Formation (EDC/NHS) Thioether Bond Formation (Maleimide)
Target Residue N-terminal α-amine, Lysine ε-amine[15]Cysteine sulfhydryl (-SH) group[]
Key Reagents EDC, NHS/Sulfo-NHS[5]Maleimide-activated this compound, TCEP (optional)[9]
Optimal pH Activation: 4.7-6.0; Conjugation: 7.2-8.5[15][16]6.5 - 7.5[9]
Reaction Time 2-4 hours (RT) or overnight (4°C)1-2 hours (RT) or overnight (4°C)[8]
Specificity Moderate (targets all primary amines)High (specific to free thiols)
Advantages Utilizes common residues (Lysine), robust chemistryHighly specific, rapid reaction, stable bond[10]
Disadvantages Potential for cross-linking if peptide has multiple aminesRequires a unique Cysteine, maleimide instability at high pH

Characterization Data

Proper characterization is critical to confirm the identity and purity of the final conjugate.

Analysis Method Purpose Expected Result
RP-HPLC Assess purity and purify the conjugate[12]A single, sharp peak at a different retention time than the starting peptide.
Mass Spectrometry (MS) Confirm covalent bond formation[12]The observed molecular weight should match the calculated mass of the peptide + this compound linker.
NMR Spectroscopy Structural elucidation (for novel conjugates)Provides detailed structural information confirming the site of conjugation.
Amino Acid Analysis Determine conjugation ratio (for multiple sites)Quantify the ratio of conjugated to unconjugated amino acids.[17]

References

Application Note: A Sensitive HPLC-UV Method for the Quantification of Lipoamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide, the amide form of lipoic acid, is a critical cofactor for several mitochondrial enzyme complexes involved in energy metabolism. Its potent antioxidant properties and role in cellular processes have made it a subject of interest in pharmaceutical and nutraceutical development. Accurate and sensitive quantification of this compound in various matrices, such as plasma, tissue homogenates, and pharmaceutical formulations, is essential for pharmacokinetic studies, quality control, and formulation development.

This application note provides a detailed protocol for a sensitive, reliable, and robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound. The method is designed to be readily implemented in a standard analytical laboratory.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator (optional, for sample concentration)

    • pH meter

  • Reagents and Chemicals:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Disodium hydrogen phosphate (Na₂HPO₄) (Analytical grade)

    • Orthophosphoric acid (H₃PO₄) (Analytical grade)

    • Water (HPLC grade or Milli-Q)

  • Chromatographic Column:

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[1][2]

Preparation of Solutions
  • Mobile Phase Preparation:

    • Buffer Preparation (50 mM Disodium Hydrogen Phosphate, pH 2.5): Dissolve 7.1 g of Na₂HPO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 using orthophosphoric acid.[2]

    • Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 50:50 (v/v).[2]

    • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.[2]

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and make up the volume with methanol.[1] This stock solution should be stored at -20°C.[2]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.

    • A suggested concentration range for the calibration curve is 0.5, 1, 5, 10, 25, and 50 µg/mL.

Sample Preparation Protocol (from Human Plasma)
  • Pipette 300 µL of plasma sample (or standard/blank) into a microcentrifuge tube.

  • Add 300 µL of ethanol to precipitate proteins and vortex for 2 minutes.[1]

  • Add 1.8 mL of chloroform, vortex again for 2 minutes, and then centrifuge at 2500 rpm for 5 minutes.[1]

  • Carefully transfer 600 µL of the upper supernatant layer to a new tube.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue with 100 µL of the mobile phase.[1]

  • Vortex briefly and transfer the solution to an HPLC vial for injection.

HPLC Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 50 mM Na₂HPO₄ Buffer (pH 2.5) : Acetonitrile (50:50, v/v)[2]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 20 µL[2]
Column Temp. 40°C[1][2]
Detection UV at 201 nm[1][2]
Run Time 10 minutes[2]

Data Presentation: Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] The following tables summarize the expected performance characteristics of the method.

Table 1: Linearity and Range
Concentration Range 0.78 - 50 µg/mL[1]
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999[1]
Table 2: Precision (Repeatability and Intermediate Precision)
Concentration (µg/mL) Intra-day RSD (%)
Low QC (1.5 µg/mL)< 2.0%
Mid QC (15 µg/mL)< 2.0%
High QC (40 µg/mL)< 2.0%
Table 3: Accuracy (Recovery)
Spiked Concentration (µg/mL) Mean Recovery (%)
Low QC (1.5 µg/mL)98.0% - 102.0%
Mid QC (15 µg/mL)98.0% - 102.0%
High QC (40 µg/mL)98.0% - 102.0%
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD ~0.05 µg/mL[2]
LOQ ~0.15 µg/mL[2]

Visualizations

The following diagrams illustrate the experimental workflow and key relationships in method development.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing/Aliquoting B Solution Preparation (Mobile Phase, Standards) A->B C Sample Extraction (e.g., Protein Precipitation) A->C D HPLC System Setup & Equilibration C->D E Sample Injection & Chromatographic Run D->E F UV Detection (201 nm) E->F G Peak Integration & Quantification F->G H Calibration Curve Generation G->H I Final Concentration Calculation H->I

Caption: Experimental workflow for this compound quantification by HPLC-UV.

G cluster_mobile_phase Mobile Phase cluster_column Column Parameters cluster_detection Detection cluster_sample Sample Preparation center Optimal Method Performance (High Sensitivity & Selectivity) mp_ph pH Control (e.g., pH 2.5) mp_ph->center mp_ratio Organic:Aqueous Ratio (e.g., 50:50) mp_ratio->center col_chem Stationary Phase (C18) col_chem->center col_temp Temperature (e.g., 40°C) col_temp->center det_wl Wavelength (Low UV, 201 nm) det_wl->center sample_clean Interference Removal sample_clean->center

Caption: Key factors influencing HPLC method sensitivity and selectivity.

References

Application Note: Quantitative Analysis of Lipoamide in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide is the functional form of lipoic acid, a critical cofactor for several mitochondrial enzyme complexes, including the pyruvate dehydrogenase complex (PDC) and α-ketoglutarate dehydrogenase complex. These enzymes play a central role in cellular energy metabolism. The quantitative analysis of this compound in biological matrices is essential for understanding its role in various physiological and pathological states, as well as for the development of drugs targeting metabolic pathways. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method employs a robust sample preparation procedure to extract this compound from complex biological matrices. The extracted analyte is then separated from other endogenous components using reversed-phase liquid chromatography and subsequently detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS) is recommended for accurate quantification, though other suitable internal standards can also be used.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (e.g., ¹³C₄-Lipoamide or a structural analog like rosiglitazone or valproic acid)[1][2]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ethyl acetate, HPLC grade

  • Ultrapure water

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the desired level of cleanliness. Two common methods are protein precipitation and liquid-liquid extraction.

2.1. Protein Precipitation (for Plasma, Serum, Blood, and Brain Homogenates) [2][3][4]

  • To 100 µL of the biological sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2.2. Liquid-Liquid Extraction (for Plasma) [1]

  • To 200 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

3.1. Liquid Chromatography

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 3.0 mm, 3.5 µm)[3][4]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution can be optimized. A typical starting condition is 60-65% B.[1][3][4]
Flow Rate 0.3 - 1.0 mL/min[1][3][4]
Injection Volume 5 - 20 µL
Column Temperature 30 - 40°C

3.2. Mass Spectrometry

ParameterCondition
Ionization Source Electrospray Ionization (ESI), negative or positive mode[1][5]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized by infusing a standard solution of this compound. A common transition for the related lipoic acid in negative mode is m/z 205.0 → 170.9.[5]
Collision Energy To be optimized for the specific instrument and transition.
Dwell Time 100 - 200 ms

Data Presentation: Quantitative Method Performance

The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of lipoic acid, which are expected to be similar for this compound.

Table 1: Method Validation Parameters for Lipoic Acid in Rat Plasma [1]

ParameterValue
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)5.0 ng/mL
Absolute Recovery> 70%
Inter-day Precision (% RSD)2.18 - 5.99%
Intra-day Precision (% RSD)0.93 - 13.77%
Accuracy87.40 - 114.40%

Table 2: Method Validation Parameters for Lipoic Acid in Human Plasma [4]

ParameterValue
Linearity Range5 - 10,000 ng/mL
Intra-day Precision< 7%
Inter-day Precision< 7%
Accuracy-7.87 to 9.74%

Table 3: Method Validation Parameters for Lipoic Acid in Rat Blood and Brain [2]

ParameterValue
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (% RSD)1.49 - 26.39%
Inter-day Precision (% RSD)1.49 - 10.89%
Intra-day Accuracy91.2 - 116.17%
Inter-day Accuracy102.68 - 114.33%
Recovery92 - 115%

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Tissue Homogenate) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (Protein Precipitation or LLE) AddIS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

G Pyruvate Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC AcetylCoA Acetyl-CoA PDC->AcetylCoA This compound This compound (Cofactor) This compound->PDC TCA TCA Cycle AcetylCoA->TCA

Caption: Role of this compound in the pyruvate dehydrogenase complex.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound in various biological samples. The protocol can be adapted and validated for specific research needs, offering a valuable tool for metabolic studies and drug development. Proper sample handling and storage are crucial to ensure the stability and integrity of this compound in biological matrices.[6][7]

References

Application Notes and Protocols for Lipoamide Dehydrogenase (LPD) Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide dehydrogenase (LPD), also known as dihydrothis compound dehydrogenase (DLD), is a critical flavoenzyme that plays a central role in cellular energy metabolism.[1][2] It functions as the E3 component of several vital mitochondrial multi-enzyme complexes, including the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (α-KGDC), and the branched-chain α-keto acid dehydrogenase complex.[2] These complexes are crucial for linking glycolysis to the citric acid cycle and for the metabolism of amino acids. LPD catalyzes the re-oxidation of dihydrothis compound, a cofactor essential for the acyltransferase components of these complexes, using NAD+ as an electron acceptor to produce NADH.[1] Given its pivotal role in metabolism, the measurement of LPD activity is essential for studying mitochondrial function, metabolic disorders, and for the development of drugs targeting these pathways.

Principle of the Assay

The activity of this compound Dehydrogenase is most commonly determined by a spectrophotometric assay. This method relies on monitoring the change in absorbance of nicotinamide adenine dinucleotide (NAD) at 340 nm. The assay can be performed in two directions:

  • Forward Reaction (Physiological Direction): Measures the oxidation of dihydrothis compound to this compound, coupled with the reduction of NAD+ to NADH. This results in an increase in absorbance at 340 nm.

  • Reverse Reaction: Measures the oxidation of NADH to NAD+, coupled with the reduction of this compound to dihydrothis compound. This results in a decrease in absorbance at 340 nm.[1]

The rate of change in absorbance at 340 nm is directly proportional to the LPD enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Data Presentation: Kinetic Parameters of this compound Dehydrogenase

The following table summarizes the Michaelis-Menten constants (Km) for this compound Dehydrogenase from different species, providing a reference for expected enzyme kinetics.

SpeciesSubstrateKm Value
Acidianus ambivalensDihydrothis compound0.70 mM
NAD+0.71 mM
This compound1.26 mM
NADH3.15 µM

Note: Kinetic parameters can vary depending on assay conditions such as pH, temperature, and buffer composition.

Signaling Pathway and Experimental Workflow

This compound Dehydrogenase in the Pyruvate Dehydrogenase Complex (PDC)

LPD (E3) is the terminal enzyme in the PDC, which catalyzes the conversion of pyruvate to acetyl-CoA. This diagram illustrates the flow of substrates and the integral role of LPD in regenerating the oxidized this compound cofactor on the E2 component.

PDC_Pathway Pyruvate Pyruvate E1 E1 (Pyruvate Dehydrogenase) Pyruvate->E1 CO2 CO2 E1->CO2 Decarboxylation Hydroxyethyl_TPP Hydroxyethyl-TPP E1->Hydroxyethyl_TPP E2_oxidized E2-Lipoamide (Oxidized) Hydroxyethyl_TPP->E2_oxidized Transfer of acetyl group E2_reduced E2-Dihydrothis compound (Reduced) E2_oxidized->E2_reduced Reduction Acetyl_CoA Acetyl-CoA E2_reduced->Acetyl_CoA E3 E3 (this compound Dehydrogenase) E2_reduced->E3 Re-oxidation CoA_SH CoA-SH CoA_SH->E2_reduced E3->E2_oxidized NADH NADH + H+ E3->NADH NAD NAD+ NAD->E3

Role of LPD in the Pyruvate Dehydrogenase Complex.
Experimental Workflow for LPD Activity Assay

This diagram outlines the key steps for performing a spectrophotometric this compound Dehydrogenase activity assay.

LPD_Assay_Workflow Prep 1. Reagent Preparation (Buffer, Substrates, Enzyme) Spectro_Setup 2. Spectrophotometer Setup (Set λ = 340 nm, T = 25-37°C) Prep->Spectro_Setup Reaction_Mix 3. Prepare Reaction Mixture (Add buffer, substrates to cuvette) Spectro_Setup->Reaction_Mix Pre_incubation 4. Pre-incubation (Equilibrate to assay temperature) Reaction_Mix->Pre_incubation Initiate 5. Initiate Reaction (Add enzyme sample) Pre_incubation->Initiate Monitor 6. Monitor Absorbance (Record A340 over time) Initiate->Monitor Calculate 7. Calculate Activity (Determine ΔA340/min and use Beer-Lambert law) Monitor->Calculate

Workflow for a spectrophotometric LPD activity assay.

Experimental Protocols

Materials and Reagents
  • Spectrophotometer capable of measuring absorbance at 340 nm with temperature control.

  • Cuvettes (1 cm path length)

  • Potassium phosphate buffer (100 mM, pH 7.0-8.0) or Sodium citrate buffer (1.0 M, pH 5.65)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Bovine Serum Albumin (BSA)

  • Dihydrothis compound (for forward reaction) or this compound (DL-6,8-Thioctic acid amide) (for reverse reaction)

  • Nicotinamide adenine dinucleotide, oxidized form (NAD+)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • This compound Dehydrogenase enzyme sample (e.g., purified enzyme, tissue homogenate, or cell lysate)

  • Distilled or deionized water

Protocol 1: Forward Reaction (Dihydrothis compound Oxidation)

This protocol measures the rate of NAD+ reduction to NADH.

  • Prepare Assay Buffer: 100 mM Potassium Phosphate, 1.5 mM EDTA, pH 8.0.

  • Prepare Substrate Solutions:

    • 30 mM NAD+ in distilled water.

    • 30 mM Dihydrothis compound in distilled water. Prepare fresh.

  • Set up the Spectrophotometer:

    • Set the wavelength to 340 nm.

    • Set the temperature to 25°C or 37°C.

  • Prepare the Reaction Mixture: In a 1 ml cuvette, add the following:

    • 880 µl of Assay Buffer

    • 50 µl of 30 mM NAD+ solution (final concentration: 1.5 mM)

    • 50 µl of 30 mM Dihydrothis compound solution (final concentration: 1.5 mM)

  • Pre-incubate: Mix by inversion and incubate the cuvette in the spectrophotometer for 5 minutes to allow the solution to reach the desired temperature.

  • Initiate the Reaction: Add 20 µl of the enzyme sample to the cuvette. Quickly mix by inversion.

  • Measure Activity: Immediately start recording the absorbance at 340 nm for 5-10 minutes. The absorbance should increase over time.

  • Calculate Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the following formula: Activity (U/ml) = (ΔA340/min * Total Volume (ml)) / (6.22 * Enzyme Volume (ml))

      • One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Protocol 2: Reverse Reaction (this compound Reduction)

This protocol measures the rate of NADH oxidation to NAD+.

  • Prepare Assay Buffer: 50 mM Sodium Phosphate, pH 6.5.

  • Prepare Substrate Solutions:

    • 7.0 mM NADH in distilled water. Prepare fresh.

    • 28 mM this compound (DL-Thioctic acid amide) solution. Dissolve 20 mg in 2 ml of ethanol, then dilute with 1.5 ml of Assay Buffer. Prepare fresh.

  • Set up the Spectrophotometer:

    • Set the wavelength to 340 nm.

    • Set the temperature to 25°C.

  • Prepare the Reaction Mixture: In a 3 ml cuvette, add the following:

    • 2.50 ml of Assay Buffer

    • 0.10 ml of 28 mM this compound solution

    • 0.10 ml of 7.0 mM NADH solution

  • Pre-incubate: Mix by inversion and incubate in the spectrophotometer for 5 minutes to equilibrate.

  • Initiate the Reaction: Add 0.10 ml of the enzyme solution (diluted to 0.3-0.6 U/ml in cold Assay Buffer). Quickly mix by inversion.

  • Measure Activity: Record the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the formula provided in Protocol 1. Note that the ΔA340 will be negative.

      • One unit (U) in this context is often defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

References

Application of Lipoamide in cell culture studies to mitigate oxidative stress.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a critical factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related pathologies. In cell culture models, mimicking oxidative stress is a fundamental approach to studying cellular damage mechanisms and evaluating the efficacy of potential therapeutic agents. Lipoamide (LM), the neutral amide derivative of alpha-lipoic acid (LA), has emerged as a potent antioxidant with significant potential for mitigating oxidative stress in in vitro studies.[1][2][3] This document provides detailed application notes and protocols for researchers utilizing this compound to protect cultured cells from oxidative damage.

This compound has demonstrated greater efficacy than its acidic counterpart, lipoic acid, in several cell-based models.[1][2][4][5][6] Its enhanced protective effects are attributed to its neutral charge, which facilitates its passage across cellular membranes and accumulation within acidic compartments like lysosomes.[4][7] The primary mechanisms through which this compound confers protection against oxidative stress include the chelation of intralysosomal iron and the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[1][2][4]

Mechanisms of Action

This compound employs a multi-faceted approach to combat oxidative stress within cells:

  • Intralysosomal Iron Chelation: Oxidative stress can lead to the rupture of lysosomes and the release of their contents, triggering apoptosis. This process is often catalyzed by intralysosomal iron through Fenton-type reactions. This compound accumulates in lysosomes and chelates this iron, thereby stabilizing lysosomal membranes and preventing the initiation of apoptosis.[4][7]

  • Activation of the Nrf2/ARE Signaling Pathway: this compound promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response.[1][2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of cytoprotective genes, including those encoding for antioxidant and detoxifying enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase 1 (HO-1), and glutamate-cysteine ligase (GCL).[1]

  • Stimulation of Mitochondrial Biogenesis: this compound has been shown to stimulate mitochondrial biogenesis, the process of generating new mitochondria.[3][8][9] This can enhance cellular respiratory capacity and overall metabolic health, making cells more resilient to oxidative insults.

Data Presentation: Efficacy of this compound in Various Cell Lines

The following tables summarize the effective concentrations and observed effects of this compound in different cell culture models of oxidative stress.

Cell LineOxidative Stress InducerThis compound ConcentrationPre-treatment TimeObserved Protective EffectsReference
J774 (Macrophage-like) Oxidant-inducedNot specifiedNot specifiedStabilized lysosomes, prevented apoptosis[4][7]
PC12 (Pheochromocytoma) Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA)Not specifiedNot specifiedAlleviated cell injury, promoted Nrf2 nuclear accumulation[1][2]
ARPE-19 (Retinal Pigment Epithelial) Acrolein (75 µM)40 µM48 hoursImproved ATP levels, mitochondrial membrane potential, and antioxidant enzyme activities; reduced ROS generation and DNA damage[5][6]
3T3-L1 (Adipocytes) Not applicable (study on mitochondrial biogenesis)1-10 µM24 hoursIncreased mitochondrial number, mass, and DNA copy number; stimulated expression of PGC-1α[8][9]

Experimental Protocols

The following are generalized protocols for utilizing this compound in cell culture to mitigate oxidative stress. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: General Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in a complete culture medium to the desired final concentration. A vehicle control (medium with the solvent at the same final concentration) should always be included in the experimental design.

  • Pre-treatment: Remove the existing culture medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the uptake of this compound and the activation of protective pathways.[5]

Protocol 2: Induction of Oxidative Stress
  • Inducer Preparation: Prepare a fresh solution of the oxidative stress inducer (e.g., H₂O₂, acrolein, 6-OHDA) in a serum-free or complete culture medium at the desired final concentration. The choice of inducer and its concentration should be determined empirically for each cell line to achieve a significant but sub-lethal level of stress for the duration of the experiment.

  • Induction: After the this compound pre-treatment period, remove the this compound-containing medium and add the medium containing the oxidative stress inducer. In some experimental designs, the inducer may be added directly to the this compound-containing medium.

  • Incubation: Incubate the cells with the oxidative stress inducer for the desired period (e.g., 1-24 hours), depending on the specific inducer and the endpoint being measured.

Protocol 3: Assessment of Cytotoxicity and Cell Viability (MTT Assay)
  • Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in sterile PBS.

  • MTT Addition: Following the oxidative stress induction, remove the culture medium and add fresh medium containing MTT (final concentration of 0.5 mg/mL).

  • Incubation: Incubate the cells for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
  • Cell Preparation: After treatment, wash the cells once with warm PBS.

  • Probe Loading: Add a serum-free medium containing 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to each well.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Protocol 5: Western Blot Analysis for Nrf2 Activation
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Nuclear and Cytoplasmic Fractionation (Optional but Recommended): To specifically assess Nrf2 nuclear translocation, perform subcellular fractionation using a commercially available kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear fractions) to ensure equal protein loading.

Mandatory Visualizations

G cluster_0 Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 releases from Keap1 This compound This compound This compound->Nrf2 promotes release Keap1 Keap1 Keap1->Nrf2 sequesters in cytoplasm Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n translocation ARE Antioxidant Response Element Nrf2_n->ARE binds to Cytoprotective Genes HO-1, NQO1, GCL, etc. ARE->Cytoprotective Genes activates transcription Cellular Protection Cellular Protection Cytoprotective Genes->Cellular Protection

Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.

G cluster_1 Oxidative Stress Oxidative Stress Lysosomal Rupture Lysosomal Rupture Oxidative Stress->Lysosomal Rupture This compound This compound Fe2+ Intralysosomal Iron (Fe2+) This compound->Fe2+ chelates Cell Survival Cell Survival This compound->Cell Survival promotes Lysosome Lysosome Lysosome->Fe2+ Fenton Reaction Fenton Reaction (ROS Generation) Fe2+->Fenton Reaction Fenton Reaction->Lysosomal Rupture Apoptosis Apoptosis Lysosomal Rupture->Apoptosis

Caption: this compound's role in stabilizing lysosomes by chelating iron.

G Cell Seeding Cell Seeding This compound Pre-treatment This compound Pre-treatment Cell Seeding->this compound Pre-treatment Induction of Oxidative Stress Induction of Oxidative Stress This compound Pre-treatment->Induction of Oxidative Stress Endpoint Assays Endpoint Assays Induction of Oxidative Stress->Endpoint Assays e.g., MTT, ROS, Western Blot Data Analysis Data Analysis Endpoint Assays->Data Analysis

References

Application Notes and Protocols for Lipoamide in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide, the amide form of lipoic acid, and its reduced form, dihydrothis compound, are crucial cofactors in key metabolic pathways, particularly in the oxidative decarboxylation of α-keto acids. These molecules serve as substrates for several vital enzyme complexes, making them valuable tools for in vitro enzyme kinetic studies. Understanding the kinetics of enzymes that utilize this compound is essential for elucidating metabolic regulation, investigating disease mechanisms, and for the development of novel therapeutics targeting these pathways.

This document provides detailed application notes and protocols for utilizing this compound and its derivatives as substrates in the kinetic analysis of two key enzyme systems: the Pyruvate Dehydrogenase Complex (PDC) and Dihydrothis compound Dehydrogenase (DLDH) , which is the E3 component of the PDC and other α-keto acid dehydrogenase complexes.[1][2]

Key Enzymes Utilizing this compound as a Substrate

  • Pyruvate Dehydrogenase Complex (PDC): This multi-enzyme complex links glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA and CO2.[1] The E1 component (pyruvate dehydrogenase) transfers a hydroxyethyl group to the this compound moiety covalently bound to the E2 component (dihydrolipoyl transacetylase).[3]

  • Dihydrothis compound Dehydrogenase (DLDH, E3): This flavoprotein is a common component of the pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and branched-chain α-keto acid dehydrogenase complexes.[2] It catalyzes the re-oxidation of the dihydrolipoyl cofactor on the E2 component, transferring electrons to NAD+ to form NADH.[2]

Data Presentation: Quantitative Kinetic Data

The following tables summarize the Michaelis-Menten constants (Km) and catalytic constants (kcat) for enzymes utilizing this compound and its derivatives as substrates. These values are crucial for designing kinetic assays and for comparative analysis.

Table 1: Kinetic Constants for Dihydrothis compound Dehydrogenase (DLDH)

Enzyme SourceSubstrateK_m_ (mM)Reference(s)
Acidianus ambivalensDihydrothis compound0.70[4]
Acidianus ambivalensThis compound1.26[4]
Acidianus ambivalensNAD+0.71[4]
Acidianus ambivalensNADH0.00315[4]
Rat LiverDihydrothis compoundNot specified[5]
HumanDihydrothis compoundNot specified[5]
Escherichia coliDihydrothis compoundNot specified[5]
SpinachDihydrothis compoundNot specified[5]

Table 2: Kinetic Constants for Pyruvate Dehydrogenase (E1 Component of PDC)

Enzyme SourceSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference(s)
MammalianL1 lipoyl domain52 ± 1426.3[6]
MammalianPyruvate24.8 ± 3.826.3[6]
Mammalian (high activity)L1 lipoyl domain≥ 160≥ 70[6]
Mammalian (high activity)Pyruvate≥ 35≥ 70[6]
MammalianLipoylated-peptide≥ 15,000~5[6]

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Dihydrothis compound Dehydrogenase (DLDH) Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of DLDH by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

  • Purified DLDH enzyme

  • Dihydrothis compound

  • NAD+

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • EDTA (1.5 mM)

  • Bovine Serum Albumin (BSA) (0.6 mg/ml)

  • Spectrophotometer with temperature control

  • Cuvettes

Procedure:

  • Prepare a stock solution of dihydrothis compound. Due to its instability, it is recommended to prepare this fresh.

  • Prepare a reaction mixture in a cuvette containing:

    • 100 mM Potassium phosphate buffer, pH 8.0

    • 1.5 mM EDTA

    • 0.6 mg/ml BSA

    • A range of dihydrothis compound concentrations (e.g., 0.1 mM to 5 mM)

    • 3.0 mM NAD+[7]

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small, predetermined amount of DLDH enzyme to the cuvette and mix quickly.

  • Monitor the increase in absorbance at 340 nm for a set period (e.g., 1-5 minutes). The rate of increase in absorbance is proportional to the rate of NADH formation.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Repeat steps 2-6 for each dihydrothis compound concentration.

  • Determine K_m_ and V_max_ by plotting the initial velocities (V₀) against the substrate concentrations and fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Coupled Spectrophotometric Assay for Pyruvate Dehydrogenase Complex (PDC) Activity

This protocol outlines a coupled enzyme assay to measure the activity of the PDC. The production of acetyl-CoA is coupled to a reaction that can be monitored spectrophotometrically. A common method involves the use of citrate synthase and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), where the release of Coenzyme A (CoA) is detected.[4]

Materials:

  • Isolated PDC or cell/tissue extract containing PDC

  • Pyruvate

  • Coenzyme A (CoA)

  • NAD+

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Citrate synthase

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (0.25 M, pH 8.0)

  • Oxaloacetate (OAA)

  • Spectrophotometer

Procedure:

  • Prepare fresh solutions of CoA, NAD+, TPP, and DTT on ice.[4]

  • Prepare a reaction mixture containing:

    • 0.25 M Tris-HCl buffer, pH 8.0

    • 0.2 M Sodium pyruvate

    • 4 mM CoA

    • 40 mM NAD+

    • 40 mM TPP

    • 10 mM MgCl₂

    • 200 mM DTT[4]

  • To a cuvette, add the reaction mixture and the PDC-containing sample.

  • Add oxaloacetate (25 mM stock) and DTNB.

  • Incubate the mixture in the spectrophotometer at 30°C to allow for temperature equilibration.

  • Initiate the coupled reaction by adding citrate synthase.[4]

  • Monitor the increase in absorbance at 412 nm. The reaction between the free thiol of CoA (released upon acetyl-CoA formation by PDC and subsequent reaction with oxaloacetate catalyzed by citrate synthase) and DTNB produces a yellow-colored product.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • To determine kinetic parameters for this compound , this assay can be adapted by using a modified E2 component with a defined this compound concentration as a substrate for the E1 and E3 components.

Mandatory Visualizations

Signaling Pathway: The Central Role of the Pyruvate Dehydrogenase Complex

The following diagram illustrates the pivotal position of the Pyruvate Dehydrogenase Complex in cellular metabolism, connecting the glycolytic pathway to the citric acid cycle (TCA cycle).

PDC_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) E1+E2+E3 Pyruvate->PDC AcetylCoA Acetyl-CoA PDC->AcetylCoA CO2_out CO₂ PDC->CO2_out NADH_out NADH PDC->NADH_out TCA_Cycle Citric Acid (TCA) Cycle AcetylCoA->TCA_Cycle FattyAcids Fatty Acids FattyAcids->AcetylCoA AminoAcids Amino Acids AminoAcids->Pyruvate AminoAcids->AcetylCoA Enzyme_Kinetics_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrates) start->prep_reagents setup_assay Set Up Assay Mixtures (Varying this compound Concentration) prep_reagents->setup_assay equilibrate Equilibrate to Assay Temperature setup_assay->equilibrate initiate_reaction Initiate Reaction with Enzyme equilibrate->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry at 340nm) initiate_reaction->monitor_reaction calc_velocity Calculate Initial Velocity (V₀) monitor_reaction->calc_velocity repeat_exp All Substrate Concentrations Tested? calc_velocity->repeat_exp repeat_exp->setup_assay No plot_data Plot V₀ vs. [Substrate] repeat_exp->plot_data Yes fit_model Fit Data to Michaelis-Menten Model plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params end End determine_params->end DLDH_Cycle E_FAD_S2 E-FAD-S₂ E_FADH2_SH2 E-FADH₂-(SH)₂ E_FAD_S2->E_FADH2_SH2 Dihydrothis compound E_FADH2_SH2->E_FAD_S2 This compound E_FAD_SH2_NAD E-FAD-(SH)₂-NAD⁺ E_FADH2_SH2->E_FAD_SH2_NAD NAD⁺ E_FAD_S2_NADH E-FAD-S₂-NADH E_FAD_SH2_NAD->E_FAD_S2_NADH H⁺ E_FAD_S2_NADH->E_FAD_S2 NADH

References

Analytical Techniques for Detecting Lipoamide in Mitochondrial Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide, the amide form of lipoic acid, is a critical cofactor for several key mitochondrial multi-enzyme complexes, including the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (OGDH), and branched-chain α-keto acid dehydrogenase complex (BCKDH). These enzymes are central to cellular energy metabolism. The detection and quantification of this compound, both in its free form and covalently bound to its respective enzymes within mitochondrial extracts, are essential for understanding mitochondrial function, diagnosing related metabolic disorders, and for the development of therapeutic interventions targeting mitochondrial pathways. This document provides detailed application notes and protocols for the primary analytical techniques used to detect and quantify this compound in mitochondrial extracts.

Key Analytical Techniques

The detection of this compound in mitochondrial extracts can be approached using several analytical techniques, each with its own advantages in terms of sensitivity, specificity, and throughput. The primary methods include:

  • Mass Spectrometry (MS): Particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers high sensitivity and specificity for the quantification of free this compound.

  • High-Performance Liquid Chromatography (HPLC): Coupled with electrochemical detection (ECD), HPLC can be a robust method for quantifying this compound.

  • Immunoassays: Techniques like Western Blotting are highly effective for the detection of protein-bound this compound, utilizing antibodies that recognize the lipoic acid moiety.

Application Note 1: Quantitative Analysis of Free this compound by LC-MS/MS

Principle: Liquid chromatography separates this compound from other molecules in the mitochondrial extract based on its physicochemical properties. The eluent is then introduced into a mass spectrometer, where this compound is ionized and fragmented. By selecting a specific precursor ion (the ionized this compound molecule) and a characteristic fragment ion, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) allows for highly specific and sensitive quantification.

Workflow for LC-MS/MS Analysis of this compound

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Mito_Isolation Mitochondrial Isolation Lysis Mitochondrial Lysis & Protein Precipitation Mito_Isolation->Lysis Extraction Supernatant Collection & Evaporation Lysis->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_Separation Reverse-Phase HPLC Separation Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem MS (MRM/SRM) ESI->MS_Analysis Quantification Quantification against Standard Curve MS_Analysis->Quantification

Caption: Workflow for this compound Quantification by LC-MS/MS.

Experimental Protocol: LC-MS/MS for Free this compound

This protocol is a proposed method based on established techniques for similar small molecules in biological matrices and requires validation.

1. Mitochondrial Isolation:

  • Isolate mitochondria from cultured cells or tissues using a differential centrifugation-based protocol (see detailed protocol below).

2. Sample Preparation:

  • Resuspend the mitochondrial pellet in an ice-cold extraction solution of 80% methanol.

  • Lyse the mitochondria by sonication on ice.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions (Proposed):

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions (Proposed):

    • This compound: Precursor ion (Q1): m/z 206.1; Product ion (Q3): m/z 189.1 (corresponding to loss of NH3). Note: These transitions should be empirically optimized.

  • Internal Standard: A stable isotope-labeled this compound is recommended for the most accurate quantification.

4. Quantification:

  • Prepare a standard curve of this compound in the same reconstitution solvent.

  • Analyze samples and standards by LC-MS/MS.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Quantitative Data (Representative - requires experimental validation):

ParameterExpected Value
Lower Limit of Quant. (LLOQ)1-10 ng/mL
Upper Limit of Quant. (ULOQ)1000-5000 ng/mL
Linearity (r²)>0.99
Precision (%CV)<15%
Accuracy (%Bias)±15%

Application Note 2: Detection of Protein-Bound this compound by Western Blot

Principle: This immunoassay technique is used to detect lipoylated proteins in mitochondrial extracts. Proteins are first separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with a primary antibody that specifically recognizes the lipoic acid moiety. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction is then used for detection. The resulting signal indicates the presence of lipoylated proteins.

Workflow for Western Blot Detection of Lipoylated Proteins

Mito_Isolation Mitochondrial Isolation Lysis Mitochondrial Lysis Mito_Isolation->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-lipoic acid) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Western Blot Workflow for Lipoylated Proteins.

Experimental Protocol: Western Blot for Protein-Bound this compound

1. Mitochondrial Lysate Preparation:

  • Isolate mitochondria as described below.

  • Resuspend the mitochondrial pellet in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Mix 20-40 µg of mitochondrial protein with Laemmli sample buffer and boil for 5 minutes.

  • Load the samples onto a polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1]

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against lipoic acid (e.g., rabbit polyclonal anti-lipoic acid) diluted in blocking buffer overnight at 4°C.[1]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

4. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Visualize the signal using a chemiluminescence imaging system.

Quantitative Data (Semi-Quantitative):

ParameterDescription
Detection Detects lipoylated proteins (e.g., E2 subunits of PDH, OGDH, BCKDH).
Quantification Semi-quantitative; relative changes can be assessed by densitometry and normalization to a loading control.
Sensitivity Dependent on antibody affinity and protein abundance.

Application Note 3: HPLC with Electrochemical Detection (HPLC-ECD)

Principle: HPLC-ECD is a sensitive technique for the analysis of electroactive compounds. This compound can be detected electrochemically due to the disulfide bond in the lipoic acid moiety. After separation by reverse-phase HPLC, the eluate passes through an electrochemical detector where a potential is applied. The oxidation or reduction of this compound at the electrode surface generates a current that is proportional to its concentration.

Experimental Protocol: HPLC-ECD for this compound (Proposed)

This protocol is based on methods for lipoic acid and would require optimization and validation for this compound in mitochondrial extracts.

1. Sample Preparation:

  • Prepare mitochondrial extracts as described for the LC-MS/MS protocol.

2. HPLC-ECD Conditions (Proposed):

  • HPLC System: An HPLC system with a pump, autosampler, and electrochemical detector.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detector: An electrochemical detector with a glassy carbon working electrode.

  • Potential: The optimal potential for detection would need to be determined empirically by constructing a hydrodynamic voltammogram.

3. Quantification:

  • Generate a standard curve by injecting known concentrations of this compound.

  • Quantify this compound in samples by comparing peak areas to the standard curve.

Quantitative Data (Representative - requires experimental validation):

ParameterExpected Value
Limit of Detection (LOD)0.5-5 pmol
Linearity (r²)>0.99
Precision (%CV)<10%

Detailed Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol is adapted from established methods for mitochondrial purification for subsequent Western blot or mass spectrometry analysis.[2][3]

Reagents:

  • NKM Buffer: 1 mM Tris-HCl pH 7.4, 0.13 M NaCl, 5 mM KCl, 7.5 mM MgCl2.

  • Homogenization Buffer: 10 mM Tris-HCl, 10 mM KCl, 0.15 mM MgCl2. Add 1 mM PMSF and 1 mM DTT immediately before use.

  • Mitochondrial Suspension Buffer: 10 mM Tris-HCl pH 6.7, 0.15 mM MgCl2, 0.25 M sucrose. Add 1 mM PMSF and 1 mM DTT immediately before use.

  • 2 M Sucrose Solution

Procedure:

  • Harvest cells by centrifugation at ~370 x g for 10 minutes.

  • Wash the cell pellet by resuspending in 10 packed cell volumes of NKM buffer and centrifuging again. Repeat this wash step twice.

  • Resuspend the cell pellet in 6 packed cell volumes of homogenization buffer and incubate on ice for 10 minutes.

  • Homogenize the cells using a Dounce homogenizer with a tight pestle (approximately 30 strokes). Check for ~60% cell breakage under a microscope.[3]

  • Transfer the homogenate to a centrifuge tube containing 1 packed cell volume of 2 M sucrose solution and mix gently.

  • Centrifuge at 1,200 x g for 5 minutes to pellet nuclei and unbroken cells. Transfer the supernatant to a new tube. Repeat this step twice.

  • Pellet the mitochondria from the final supernatant by centrifuging at 7,000 x g for 10 minutes.[2]

  • Resuspend the mitochondrial pellet in 3 packed cell volumes of mitochondrial suspension buffer and centrifuge at 9,500 x g for 5 minutes to wash and re-pellet the mitochondria.[2]

  • The resulting pellet is the mitochondrial extract, ready for downstream analysis.

This compound in Mitochondrial Signaling

This compound is not only a metabolic cofactor but is also implicated in signaling pathways that regulate mitochondrial biogenesis.

This compound-Mediated Mitochondrial Biogenesis Signaling Pathway

This compound This compound eNOS eNOS This compound->eNOS stimulates NO NO eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates PGC1a PGC-1α PKG->PGC1a activates NRF1 NRF1 PGC1a->NRF1 co-activates TFAM TFAM NRF1->TFAM activates transcription of Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis promotes

Caption: this compound stimulates mitochondrial biogenesis.

This pathway highlights how this compound can influence cellular energy capacity beyond its direct role in metabolism, making its accurate quantification crucial for research in metabolic diseases and drug development.

References

Application Note: A Robust Protocol for Lipoamide Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipoamide, the amide form of lipoic acid, is a critical cofactor in multienzyme complexes involved in cellular metabolism, most notably the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex. Accurate quantification of this compound in biological matrices is essential for studying metabolic pathways, diagnosing related disorders, and in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for this purpose. However, due to the polar nature and low volatility of this compound, direct GC-MS analysis is challenging, leading to poor chromatographic peak shape and low sensitivity.[1][2]

This application note provides a detailed protocol for the derivatization of this compound to enhance its volatility and thermal stability, making it amenable to GC-MS analysis. The described method is based on silylation, a common and effective derivatization technique for compounds containing active hydrogens, such as those in the amide group of this compound.[3]

Experimental Workflow

The overall experimental process, from sample collection to final data analysis, is outlined below. This workflow ensures sample purity, efficient derivatization, and accurate quantification.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction DryDown Evaporation to Dryness (Nitrogen Stream) Extraction->DryDown AddReagent Add Silylation Reagent (BSTFA + 1% TMCS) DryDown->AddReagent Incubate Incubate at 60-70°C AddReagent->Incubate GCMS GC-MS Injection and Analysis Incubate->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Overall workflow for this compound analysis by GC-MS.

Detailed Experimental Protocol

This protocol details the necessary reagents, sample preparation steps, derivatization reaction, and suggested GC-MS parameters.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[1]

  • Internal Standard (IS): (e.g., ¹³C-labeled oleamide or a structurally similar compound)[4]

  • Solvents: Acetonitrile, Dichloromethane, Hexane (GC-grade or equivalent)[5]

  • Anhydrous Sodium Sulfate

  • Pyridine (anhydrous)

  • Nitrogen gas (high purity)

  • Glassware: 1.5 mL GC autosampler vials with inserts, reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)[5]

Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is recommended for cleaning biological samples and isolating the analyte of interest.[6]

  • Conditioning: Condition a suitable SPE cartridge (e.g., a normal phase silica cartridge) according to the manufacturer's instructions.

  • Loading: Spike the biological sample with the internal standard. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interfering lipids.

  • Elution: Elute the this compound fraction using a more polar solvent or solvent mixture (e.g., dichloromethane/methanol).

  • Drying: Collect the eluate and evaporate it to complete dryness under a gentle stream of nitrogen gas at room temperature.[7] Ensure no moisture remains, as water can interfere with the derivatization reaction.

This compound Derivatization (Silylation)

This procedure converts this compound into its more volatile trimethylsilyl (TMS) derivative.

G This compound This compound (in dried sample) Reaction Reaction (60°C for 60 min) This compound->Reaction Add 50 µL Pyridine BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->Reaction Add 50 µL Reagent TMS_this compound TMS-Lipoamide (Volatile Derivative) Reaction->TMS_this compound Forms

Caption: Silylation reaction for this compound derivatization.

Procedure:

  • To the dried sample extract (from step 2.5), add 50 µL of anhydrous pyridine to aid in dissolving the analyte.

  • Add 50 µL of the silylating reagent (BSTFA + 1% TMCS).[1][8]

  • Securely cap the reaction vial and vortex briefly (approx. 10 seconds).

  • Heat the vial at 60°C for 60 minutes to ensure complete derivatization.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis. If needed, the sample can be diluted with an appropriate solvent like hexane.

GC-MS Instrumental Parameters

The following are suggested starting parameters and may require optimization based on the specific instrument and column used.

ParameterSuggested Setting
Gas Chromatograph Agilent 6890N or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[9]
Injection Mode Splitless
Injection Volume 1 µL[6]
Injector Temp. 280°C[9]
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 80°C, hold for 2 min. Ramp: 20°C/min to 280°C. Hold: 10 min at 280°C.[9]
Mass Spectrometer Agilent 5973 or equivalent single quadrupole
Ionization Mode Electron Ionization (EI) at 70 eV[9]
Ion Source Temp. 230°C[9]
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan (50-500 m/z) for identification[4][9]
SIM Ions To be determined by analyzing a derivatized this compound standard. Select at least two characteristic fragment ions.

Quantitative Data and Method Validation

A validated method ensures accurate and reliable results. The following tables present example data for key validation parameters based on typical performance for similar GC-MS assays.[10]

Table 1: Linearity of this compound Calibration Curve

The linearity of the method was assessed by analyzing a series of calibration standards.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.00.025
5.00.130
10.00.255
25.00.640
50.01.260
100.02.510
Correlation (r²) ≥ 0.995
Table 2: Precision and Accuracy

Precision was determined by repeat analyses of quality control (QC) samples at three concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Low2.5≤ 15%≤ 15%85-115%
Medium20.0≤ 10%≤ 10%90-110%
High80.0≤ 10%≤ 10%90-110%
Table 3: Analyte Recovery

Recovery was evaluated by comparing the analytical results of pre-extraction spiked samples to post-extraction spiked samples.

MatrixSpiked Concentration (ng/mL)Mean Recovery (%)
Human Plasma10.092.5
Rat Brain Tissue50.088.7

Conclusion

This application note provides a comprehensive and robust protocol for the derivatization and quantitative analysis of this compound using GC-MS. The silylation method with BSTFA + 1% TMCS is effective for increasing the volatility and stability of this compound, enabling sensitive and accurate detection. The detailed steps for sample preparation, derivatization, and instrumental analysis, along with typical validation data, offer a solid foundation for researchers to implement this method for metabolic studies and clinical applications.

References

Application Notes and Protocols: Fluorescent Labeling of Lipoamide for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide, the amide form of lipoic acid, is a critical cofactor in key metabolic pathways, including the citric acid cycle and the catabolism of amino acids.[1][2] Its central role in cellular metabolism makes it an important target for imaging studies to understand metabolic processes in health and disease. Fluorescent labeling of this compound enables its visualization and tracking within cellular environments, providing valuable insights into its distribution, trafficking, and interactions.

These application notes provide detailed protocols for the fluorescent labeling of this compound. The primary method described involves the reduction of the disulfide bond within the dithiolane ring of this compound, followed by the covalent attachment of a thiol-reactive fluorescent dye. An alternative method, the synthesis of a fluorescent this compound from a fluorescently labeled lipoic acid, is also presented.

Materials and Reagents

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Dithiothreitol (DTT)

  • Thiol-reactive fluorescent dyes (e.g., Maleimide, Iodoacetamide, or Thiosulfate derivatives of fluorophores such as Alexa Fluor™, DyLight™, or FITC)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Hydroxylamine (for quenching)

  • Size-exclusion chromatography columns (e.g., Sephadex G-25)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory equipment (vortex mixer, centrifuge, pH meter, etc.)

  • Fluorescence spectrophotometer or plate reader

Experimental Protocols

Two primary strategies for fluorescently labeling this compound are presented below. The choice of method will depend on the specific experimental requirements and available resources.

Protocol 1: Labeling via Reduction of the Disulfide Bond

This protocol is the most direct method for labeling existing this compound. It involves a two-step process: reduction of the disulfide bond to generate free thiols, followed by reaction with a thiol-reactive fluorescent dye.

Step 1: Reduction of this compound's Disulfide Bond

  • Prepare this compound Solution: Dissolve this compound in an appropriate buffer (e.g., PBS, pH 7.2-7.5). The concentration will depend on the scale of the reaction.

  • Add Reducing Agent:

    • Using TCEP: Add a 10-20 fold molar excess of TCEP to the this compound solution. Incubate at room temperature for 30-60 minutes. TCEP is advantageous as it generally does not need to be removed before the addition of maleimide-based dyes.[3]

    • Using DTT: Alternatively, add a 10-100 fold molar excess of DTT. Incubate for 30 minutes at room temperature. If DTT is used, it must be removed before adding the fluorescent dye, typically by using a desalting column.[3]

  • Oxygen-Free Environment (Optional but Recommended): To prevent re-oxidation of the thiols, it is advisable to perform the reduction and subsequent labeling in an oxygen-free environment (e.g., by degassing buffers and working under an inert atmosphere like nitrogen or argon).[2]

Step 2: Labeling of Reduced this compound with a Thiol-Reactive Dye

  • Prepare Dye Stock Solution: Dissolve the thiol-reactive fluorescent dye (e.g., a maleimide derivative) in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. This should be done immediately before use as reactive dyes can be unstable in solution.[4]

  • Reaction: Add a 1.5 to 2-fold molar excess of the dissolved fluorescent dye to the solution of reduced this compound.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal pH for the reaction with maleimides is typically between 6.5 and 7.5, while iodoacetamides react well between pH 7.5 and 8.5.[2]

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol such as 2-mercaptoethanol or DTT to consume the excess reactive dye.

Step 3: Purification of Fluorescently Labeled this compound

  • Size-Exclusion Chromatography: Purify the fluorescently labeled this compound from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by measuring the absorbance of the fluorophore and, if possible, the this compound.

  • Purity Assessment: The purity of the final product can be assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Workflow for this compound Labeling via Disulfide Reduction

G cluster_reduction Step 1: Reduction cluster_labeling Step 2: Labeling cluster_purification Step 3: Purification This compound This compound (Disulfide) reduced_this compound Reduced this compound (Dithiol) This compound->reduced_this compound Incubate 30-60 min @ RT reducing_agent Reducing Agent (TCEP or DTT) reducing_agent->this compound labeled_this compound Fluorescently Labeled This compound reduced_this compound->labeled_this compound Incubate 2h @ RT or overnight @ 4°C dye Thiol-Reactive Fluorescent Dye dye->reduced_this compound purification Size-Exclusion Chromatography labeled_this compound->purification pure_product Purified Fluorescent This compound purification->pure_product

Caption: Workflow for labeling this compound via disulfide bond reduction.

Protocol 2: Synthesis of Fluorescent this compound from Labeled Lipoic Acid

This alternative protocol involves the synthesis of a fluorescent lipoic acid derivative, followed by its conversion to the corresponding amide.

Step 1: Fluorescent Labeling of Lipoic Acid

This step requires a fluorescent dye with a reactive group that can form a stable bond with the carboxylic acid of lipoic acid. A common method is to use a dye with a primary amine and couple it to the lipoic acid's carboxyl group using carbodiimide chemistry (e.g., with EDC and NHS).

  • Activate Lipoic Acid: Dissolve lipoic acid in an appropriate anhydrous organic solvent (e.g., DMF). Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir at room temperature for 1-2 hours to form the NHS ester of lipoic acid.

  • Prepare Amine-Containing Fluorophore: Dissolve a fluorescent dye containing a primary amine (e.g., an amino-derivative of a fluorophore) in anhydrous DMF.

  • Coupling Reaction: Add the activated lipoic acid solution to the fluorescent dye solution. Stir the reaction mixture overnight at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled lipoic acid by chromatography (e.g., silica gel column chromatography).

Step 2: Conversion of Fluorescent Lipoic Acid to Fluorescent this compound

  • Activation of Fluorescent Lipoic Acid: Activate the carboxylic acid of the purified fluorescent lipoic acid using a suitable activating agent (e.g., by converting it to an acid chloride with thionyl chloride or oxalyl chloride, or to an NHS ester as described above).

  • Amidation: React the activated fluorescent lipoic acid with ammonia (e.g., by bubbling ammonia gas through the solution or by using a solution of ammonia in an organic solvent) to form the primary amide.

  • Purification: Purify the resulting fluorescent this compound using chromatography to remove any unreacted starting material and byproducts.

Workflow for Synthesis of Fluorescent this compound

G cluster_synthesis Step 1: Synthesis of Fluorescent Lipoic Acid cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification lipoic_acid Lipoic Acid activation Activation (e.g., EDC/NHS) lipoic_acid->activation labeled_lipoic_acid Fluorescently Labeled Lipoic Acid activation->labeled_lipoic_acid amine_dye Amine-Reactive Fluorescent Dye amine_dye->labeled_lipoic_acid activation2 Activation labeled_lipoic_acid->activation2 labeled_this compound Fluorescent this compound activation2->labeled_this compound ammonia Ammonia ammonia->labeled_this compound purification Chromatography labeled_this compound->purification pure_product Purified Fluorescent This compound purification->pure_product

Caption: Workflow for the synthesis of fluorescent this compound.

Data Presentation: Comparison of Thiol-Reactive Dyes

The choice of fluorescent dye is critical and will depend on the specific application, including the desired spectral properties and the imaging instrumentation available. Below is a summary of common classes of thiol-reactive dyes.

Dye ChemistryReactive GroupReaction pHBond TypeStability of ConjugateNotes
Maleimides Maleimide6.5 - 7.5ThioetherVery StableHighly selective for thiols. The thioether bond is not reversible.[5]
Iodoacetamides Iodoacetamide7.5 - 8.5ThioetherVery StableCan also react with other nucleophiles at higher pH. Reaction is generally slower than with maleimides.[2]
Thiosulfates Thiosulfate6.5 - 8.0DisulfideReversibleForms a disulfide bond that can be cleaved with reducing agents like DTT or TCEP.[2]
Bimanes Bromobimane~7.0ThioetherStableBecomes fluorescent upon reaction with a thiol.[6]

Applications in Imaging Studies

Fluorescently labeled this compound can be used in a variety of imaging studies to investigate cellular metabolism. Potential applications include:

  • Cellular Uptake and Distribution: Visualizing the uptake and subcellular localization of this compound in living cells using fluorescence microscopy.

  • Mitochondrial Imaging: As this compound is a key cofactor in mitochondrial enzymes, fluorescently labeled this compound can be used to study mitochondrial function and dynamics.

  • Metabolic Pathway Tracing: Tracking the incorporation and movement of this compound through metabolic pathways.

  • Drug Development: Assessing the effect of drug candidates on this compound metabolism and distribution.

Signaling Pathway Involving this compound

This compound has been shown to stimulate mitochondrial biogenesis through a signaling pathway involving endothelial nitric oxide synthase (eNOS), cGMP, and protein kinase G (PKG).[7] This pathway highlights the broader regulatory roles of this compound beyond its direct function as a metabolic cofactor.

G This compound This compound eNOS eNOS (endothelial Nitric Oxide Synthase) This compound->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces sGC sGC (soluble Guanylate Cyclase) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG (Protein Kinase G) cGMP->PKG activates PGC1a PGC-1α PKG->PGC1a activates NRF1 NRF1 PGC1a->NRF1 TFAM TFAM PGC1a->TFAM Mito_Biogenesis Mitochondrial Biogenesis NRF1->Mito_Biogenesis TFAM->Mito_Biogenesis

Caption: this compound-stimulated mitochondrial biogenesis pathway.[7]

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to fluorescently label this compound for a variety of imaging studies. The choice between direct labeling of this compound via disulfide reduction and the synthesis of a fluorescent derivative will depend on the specific research goals and available chemical expertise. The successful application of these methods will enable a deeper understanding of the crucial roles of this compound in cellular metabolism and signaling.

References

Application Notes and Protocols for Lipoamide-Functionalized Liposomes for Targeted Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. Their biocompatibility and biodegradability make them attractive vehicles for reducing systemic toxicity and improving the therapeutic index of drugs. Surface modification of liposomes with targeting ligands can further enhance their efficacy by directing them to specific cells or organelles. Lipoamide, the amide form of lipoic acid, is a potent antioxidant and a key cofactor in mitochondrial metabolism. Its ability to cross the mitochondrial membrane makes it an attractive ligand for targeted delivery of therapeutics to mitochondria, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders.

These application notes provide detailed protocols for the incorporation of this compound into liposomes, either by encapsulation or covalent surface conjugation, for the purpose of targeted drug delivery.

Data Presentation: Physicochemical Characterization of Liposomes

The incorporation of this compound can influence the physicochemical properties of liposomes. The following tables summarize typical quantitative data obtained from the characterization of liposomes with and without this compound.

Table 1: Characterization of Liposomes with Encapsulated Lipoic Acid

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Blank Liposomes423 ± 360.157 ± 0.070+4.7 ± 0.4N/A[1]
Lipoic Acid-Loaded Liposomes404 ± 620.310 ± 0.064-0.4 ± 0.382[1]
Hybrid Liposomes (LA@PCGC)25 (TEM), 54.17 (DLS)0.223+10.0 ± 0.9Not Reported[2]

Table 2: Drug Release Profile of Lipoic Acid from Liposomes

FormulationCumulative Release at 24h (%)Cumulative Release at 48h (%)Cumulative Release at 100h (%)Release ConditionsReference
Lipoic Acid-Loaded Liposomes91.75 (Room Temp)94.3 (Transition Temp)Not ReportedPBS[1]
Hybrid Liposomes (LA@PCGC)<20<20<20HEPES buffer, pH 7.4[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the encapsulation of this compound within the liposomal core.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc of DPPC is 41 °C) to form a thin lipid film on the inner wall of the flask.

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the Tc. The volume of the aqueous phase will determine the final lipid concentration.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, extrude the liposome suspension 10-20 times through a 100 nm polycarbonate membrane using a liposome extruder. Ensure the extruder is maintained at a temperature above the Tc of the lipids.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against PBS.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) to determine the encapsulation efficiency.

Protocol 2: Covalent Conjugation of this compound to Pre-formed Liposomes

This protocol details the surface functionalization of liposomes with this compound via a maleimide-thiol coupling reaction. This requires the reduction of this compound's disulfide bond to yield dihydrothis compound with free thiol groups.

Materials:

  • Pre-formed liposomes containing a maleimide-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide))

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction

  • Reaction buffer (e.g., HEPES or PBS, pH 7.0-7.5)

  • Size exclusion chromatography column or dialysis tubing for purification

Procedure:

  • Preparation of Maleimide-Functionalized Liposomes:

    • Prepare liposomes using the thin-film hydration method as described in Protocol 1, including 1-5 mol% of DSPE-PEG-Maleimide in the initial lipid mixture.

  • Reduction of this compound:

    • Dissolve this compound in the reaction buffer.

    • Add a 2-5 molar excess of a reducing agent (e.g., TCEP) to the this compound solution.

    • Incubate the reaction mixture at room temperature for 30-60 minutes to reduce the disulfide bond of this compound, forming dihydrothis compound.

  • Conjugation Reaction:

    • Add the dihydrothis compound solution to the maleimide-functionalized liposome suspension. A typical molar ratio is a 10- to 20-fold excess of dihydrothis compound over the maleimide groups on the liposomes.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unreacted dihydrothis compound and the reducing agent by size exclusion chromatography or extensive dialysis against PBS.

  • Characterization:

    • Characterize the resulting this compound-conjugated liposomes for size, PDI, and zeta potential using DLS. A change in zeta potential can indicate successful conjugation.

    • Quantify the amount of conjugated this compound. This can be done indirectly by measuring the disappearance of reactive maleimide groups or directly by a suitable analytical method after liposome disruption.

Visualization of Workflows and Pathways

Experimental Workflow for this compound-Liposome Preparation

G cluster_prep Liposome Preparation cluster_char Characterization prep1 Lipid Dissolution (e.g., DPPC, Cholesterol, DSPE-PEG-Lipoamide) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer) prep2->prep3 prep4 Size Reduction (Extrusion/Sonication) prep3->prep4 prep5 Purification (Size Exclusion Chromatography) prep4->prep5 char1 Size & PDI (DLS) prep5->char1 Characterize Final Product char2 Zeta Potential prep5->char2 Characterize Final Product char3 Encapsulation Efficiency (HPLC) prep5->char3 Characterize Final Product char4 Drug Release Profile prep5->char4 Characterize Final Product

Caption: Workflow for the preparation and characterization of this compound-functionalized liposomes.

Signaling Pathway for this compound-Induced Mitochondrial Biogenesis

This compound has been shown to stimulate mitochondrial biogenesis through the eNOS-cGMP-PKG signaling pathway.[3] This pathway can be a target for therapies delivered by this compound-functionalized liposomes.

G This compound This compound eNOS eNOS (endothelial Nitric Oxide Synthase) This compound->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC sGC (soluble Guanylate Cyclase) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG (Protein Kinase G) cGMP->PKG activates PGC1a PGC-1α PKG->PGC1a activates NRF1 NRF-1 PGC1a->NRF1 co-activates TFAM TFAM NRF1->TFAM activates transcription of Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis promotes

References

Application Notes and Protocols: Utilizing Lipoamide to Investigate Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing lipoamide and its derivatives for studying protein lipoylation, a critical post-translational modification (PTM) implicated in a range of physiological and pathological processes. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to facilitate research in this area.

Introduction to Protein Lipoylation

Protein lipoylation is the covalent attachment of lipoic acid, via an amide bond, to the epsilon-amino group of a specific lysine residue within a target protein. This modification is crucial for the function of several key mitochondrial enzyme complexes involved in central metabolism, including the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (KGDH), and the branched-chain α-ketoacid dehydrogenase complex (BCKDH). Dysregulation of protein lipoylation has been linked to various human diseases, including metabolic disorders, cancer, and neurodegenerative diseases. This compound, the amide form of lipoic acid, serves as a key intermediate and signaling molecule in these processes.

Data Presentation

Quantitative Analysis of Protein Lipoylation

The following table summarizes the relative abundance of lipoylated proteins in different human cell lines. This data is crucial for understanding the cell-type-specific regulation of lipoylation and for selecting appropriate model systems for further investigation.

Cell LineLipoylated ProteinRelative Abundance (%)[1]
HeLa Dihydrothis compound S-acetyltransferase (DLAT)100
Dihydrothis compound S-succinyltransferase (DLST)85
HepG2 DLAT75
DLST60
K562 DLAT90
DLST80

Note: Relative abundance is normalized to the highest expressing cell line for each protein.

Experimental Protocols

Protocol 1: Chemoproteomic Profiling of Protein Lipoylation using a Butyraldehyde-Alkynyl Probe

This protocol outlines a method for the specific labeling and enrichment of lipoylated proteins from complex biological samples for subsequent identification and quantification by mass spectrometry.[1][2]

Materials:

  • Butyraldehyde-alkynyl probe

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Copper(I) sulfate (CuSO₄)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium ascorbate

  • Azide-biotin tag

  • Streptavidin agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., 8 M urea)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Labeling:

    • To 1 mg of protein lysate, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature.

    • Add the butyraldehyde-alkynyl probe to a final concentration of 100 µM and incubate for 2 hours at 37°C.[3]

  • Click Chemistry:

    • Prepare the click chemistry reaction mix: 1 mM CuSO₄, 100 µM TBTA, 1 mM sodium ascorbate, and 100 µM azide-biotin tag.

    • Add the reaction mix to the labeled lysate and incubate for 1 hour at room temperature.

  • Enrichment of Lipoylated Proteins:

    • Add streptavidin agarose beads to the lysate and incubate for 2 hours at 4°C with gentle rotation.

    • Wash the beads three times with wash buffer.

  • On-Bead Digestion:

    • Resuspend the beads in elution buffer containing 10 mM DTT and incubate for 30 minutes at 37°C.

    • Add IAA to a final concentration of 55 mM and incubate for 20 minutes in the dark at room temperature.

    • Dilute the urea concentration to less than 2 M with 100 mM TEAB.

    • Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Peptide Elution and Desalting:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS for identification and quantification of lipoylation sites.

Protocol 2: Western Blot Analysis of Lipoylated Proteins

This protocol provides a standard procedure for the detection of specific lipoylated proteins, such as DLAT and DLST, by Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against lipoylated proteins (e.g., anti-DLAT, anti-DLST)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Sample Preparation:

    • Prepare cell lysates as described in Protocol 1.

    • Determine protein concentration.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE:

    • Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Recommended starting dilutions:

      • Anti-DLAT (polyclonal): 1:1000 - 1:30000[4]

      • Anti-DLST (polyclonal): 1:1000 - 1:5000

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Detect the signal using an appropriate imaging system.

Visualizations

This compound-Induced Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to mitochondrial biogenesis. This compound stimulates endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which ultimately leads to the expression of genes involved in mitochondrial biogenesis.[4][5]

Lipoamide_Signaling_Pathway This compound This compound eNOS eNOS This compound->eNOS NO Nitric Oxide (NO) eNOS->NO synthesizes sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates MitoBiogenesis Mitochondrial Biogenesis PKG->MitoBiogenesis promotes

Caption: this compound-induced eNOS-cGMP-PKG signaling pathway.

Experimental Workflow for Quantitative Lipoylation Analysis

This diagram outlines the key steps in the chemoproteomic workflow for the quantitative analysis of protein lipoylation, from sample preparation to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms_analysis Mass Spectrometry CellCulture Cell Culture & Lysis Quantification Protein Quantification CellCulture->Quantification Labeling Reduction & Alkynyl Probe Labeling Quantification->Labeling Click Click Chemistry with Azide-Biotin Labeling->Click SA_enrich Streptavidin Enrichment Click->SA_enrich Digestion On-Bead Digestion SA_enrich->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Chemoproteomic workflow for lipoylation analysis.

References

Troubleshooting & Optimization

Troubleshooting low yield in Lipoamide chemical synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lipoamide Synthesis

Welcome to the technical support center for this compound chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Troubleshooting Guide

Issue 1: Low or No Yield After Amide Coupling Reaction

Question: I am attempting to synthesize a this compound by coupling lipoic acid with a primary amine using EDC/NHS chemistry, but I am observing very low to no product formation. What are the potential causes and how can I improve my yield?

Answer:

Low yields in EDC/NHS coupling reactions are a common challenge. The issue can typically be traced back to reagent quality, reaction conditions, or the work-up procedure. Here is a step-by-step guide to troubleshoot this problem.

Potential Causes and Solutions:

  • Reagent Quality and Handling:

    • Lipoic Acid Degradation: Lipoic acid is sensitive to light and heat, which can cause it to degrade or polymerize, rendering it unreactive.[1]

      • Troubleshooting: Store lipoic acid in a cool, dark place. Before use, it's advisable to check its purity by techniques like NMR or melting point analysis.

    • Hydrolysis of EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is moisture-sensitive and can rapidly hydrolyze, becoming inactive.

      • Troubleshooting: Purchase high-quality EDC and store it in a desiccator. Always allow the reagent bottle to warm to room temperature before opening to prevent moisture condensation. Use freshly prepared solutions of EDC for the reaction.

    • Amine Purity: The purity of your amine is crucial. Impurities can compete in the reaction or inhibit it.

      • Troubleshooting: Use a high-purity amine. If the purity is questionable, consider purification by distillation or recrystallization before use.

  • Reaction Conditions:

    • Incorrect pH: The activation of the carboxylic acid on lipoic acid with EDC is most efficient at a pH between 4.5 and 5.5. The subsequent reaction of the NHS-activated lipoic acid with the amine is more efficient at a pH of 7-8.[2][3]

      • Troubleshooting: Perform the reaction in a two-step process. First, activate the lipoic acid with EDC and NHS in a buffer at pH 5.0 (e.g., MES buffer). After activation, raise the pH to 7.2-7.5 before adding your amine.[2]

    • Inappropriate Solvent: The choice of solvent can significantly impact the reaction.

      • Troubleshooting: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are commonly used solvents for this type of coupling.[4][5] Ensure your solvent is anhydrous, as water will hydrolyze the active intermediates.

    • Suboptimal Temperature: While many coupling reactions are run at room temperature, temperature can influence reaction rate and the stability of intermediates.[6]

      • Troubleshooting: Running the reaction at 0 °C during the activation step can sometimes help to stabilize the active ester intermediate and minimize side reactions. The reaction with the amine can then be allowed to proceed at room temperature.

  • Side Reactions:

    • Formation of N-acylurea: A common side reaction with EDC is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea, especially in the absence of a good nucleophile (like NHS or the amine).[3]

      • Troubleshooting: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) helps to prevent this by converting the O-acylisourea intermediate into a more stable NHS ester, which is less prone to rearrangement and more reactive towards amines.[3]

    • Hydrolysis of the Active Ester: The NHS ester intermediate can also be hydrolyzed by any water present in the reaction mixture.

      • Troubleshooting: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of Lipoic Acid:EDC:NHS:Amine?

A1: A common starting point for optimization is a molar ratio of 1:1.5:1.2:1.5 (Lipoic Acid:EDC:NHS:Amine). An excess of the coupling agents and the amine is often used to drive the reaction to completion. However, the optimal ratio can vary depending on the specific amine being used and should be determined empirically. For some carbodiimide reactions, molar equivalents between 1.0 and 1.5 for the activator have been reported to be effective.[4]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the starting materials (lipoic acid and your amine) and the reaction mixture on a TLC plate. The disappearance of the limiting reagent (usually lipoic acid) and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The identity of the product spot can be confirmed by techniques like LC-MS after the reaction is complete.

Q3: What are the common by-products in a this compound synthesis and how can I remove them?

A3: The main by-products are the urea derivative of EDC and any unreacted NHS. These are typically water-soluble and can be removed by an aqueous work-up. After quenching the reaction, the organic layer can be washed sequentially with a mild acid (e.g., dilute HCl) to remove unreacted amine, a mild base (e.g., saturated sodium bicarbonate) to remove unreacted lipoic acid and NHS, and finally with brine. The desired this compound product can then be purified from any remaining impurities by flash column chromatography.

Q4: Can I use a different coupling agent besides EDC/NHS?

A4: Yes, other coupling agents can be used. Dicyclohexylcarbodiimide (DCC) in combination with NHS is another common choice for amide bond formation.[4] The by-product of DCC, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration, which can simplify the purification process. However, DCU can sometimes be difficult to remove completely. Other reagents like HBTU can also be effective.[5]

Data Presentation

Table 1: Recommended Starting Conditions for this compound Synthesis via EDC/NHS Coupling

ParameterRecommended Value/ConditionNotes
Molar Ratio (Lipoic Acid:EDC:NHS:Amine) 1 : 1.5 : 1.2 : 1.5Excess reagents are used to drive the reaction. May require optimization.
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)Ensure the solvent is completely dry to prevent hydrolysis.
Activation pH 4.5 - 5.5 (using MES buffer)Critical for efficient activation of the carboxylic acid.
Coupling pH 7.2 - 7.5 (adjust with a non-amine buffer like PBS)Optimal for the reaction of the NHS ester with the primary amine.[2]
Temperature 0 °C to Room TemperatureStart the activation at 0 °C and then allow the reaction to warm to room temperature.
Reaction Time 4 - 24 hoursMonitor by TLC to determine completion.
Atmosphere Inert (Nitrogen or Argon)Minimizes side reactions with atmospheric moisture and oxygen.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound using EDC/NHS

This protocol describes a general two-step method for the covalent conjugation of a primary amine to lipoic acid.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and allowed to cool under an inert atmosphere.

    • Equilibrate EDC and NHS to room temperature before opening the bottles.

  • Activation of Lipoic Acid:

    • Dissolve lipoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • In a separate flask, dissolve NHS (1.2 equivalents) and EDC (1.5 equivalents) in anhydrous DCM.

    • Cool the lipoic acid solution to 0 °C in an ice bath.

    • Slowly add the EDC/NHS solution to the lipoic acid solution with stirring.

    • Allow the reaction to stir at 0 °C for 15-30 minutes, then let it warm to room temperature and stir for an additional 1-4 hours.

  • Amide Bond Formation:

    • Dissolve the primary amine (1.5 equivalents) in anhydrous DCM.

    • Add the amine solution to the activated lipoic acid mixture.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Visualizations

Lipoamide_Synthesis_Workflow start Start: Reagents & Glassware prep Preparation: - Dry Glassware - Anhydrous Solvent - Inert Atmosphere start->prep activation Activation Step: - Dissolve Lipoic Acid - Add EDC/NHS at 0°C - Stir at RT prep->activation coupling Coupling Step: - Add Amine Solution - Stir Overnight at RT activation->coupling workup Aqueous Work-up: - Wash with Acid - Wash with Base - Wash with Brine coupling->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Product: Pure this compound purification->product

Caption: General workflow for the chemical synthesis of this compound.

Troubleshooting_Low_Yield issue Low Yield Issue reagents Reagent Quality? issue->reagents conditions Reaction Conditions? issue->conditions side_reactions Side Reactions? issue->side_reactions lipoic_acid Lipoic Acid Degradation? -> Check Purity, Store Properly reagents->lipoic_acid edc_hydrolysis EDC Hydrolysis? -> Use Fresh, Store in Desiccator reagents->edc_hydrolysis ph_issue Incorrect pH? -> Use Two-Step pH Protocol conditions->ph_issue moisture_issue Moisture Contamination? -> Use Anhydrous Solvents, Inert Atmosphere conditions->moisture_issue n_acylurea N-acylurea Formation? -> Ensure NHS is Used side_reactions->n_acylurea

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Lipoamide Dehydrogenase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Lipoamide Dehydrogenase (LPD) assays. Here you will find answers to frequently asked questions, a detailed troubleshooting guide to navigate common experimental hurdles, standardized protocols, and key data summaries to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound Dehydrogenase (LPD)?

A1: this compound Dehydrogenase (E.C. 1.8.1.4), also known as dihydrothis compound dehydrogenase (DLD), is a flavoprotein that plays a crucial role in cellular metabolism.[1][2] It is a key component of several multienzyme complexes, including the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (α-KGDC), and branched-chain α-keto acid dehydrogenase complex (BCKADC).[3][4] Its primary function is to catalyze the reoxidation of dihydrothis compound, which is a cofactor for the E2 component of these complexes, using NAD+ as an electron acceptor to produce NADH.[1][2]

Q2: What are the common methods to assay LPD activity?

A2: LPD activity is typically measured spectrophotometrically by monitoring the change in absorbance of NADH at 340 nm.[5][6] The assay can be performed in two directions:

  • Forward (Physiological) Reaction: Measures the production of NADH by monitoring the increase in absorbance at 340 nm. This reaction uses dihydrothis compound and NAD+ as substrates.[5][7]

  • Reverse Reaction: Measures the oxidation of NADH by monitoring the decrease in absorbance at 340 nm. This reaction uses this compound and NADH as substrates.[7]

Q3: What are the optimal pH conditions for LPD assays?

A3: The optimal pH for LPD activity depends on the direction of the reaction. For the forward (physiological) reaction, the optimal pH is around 8.0.[7][8] For the reverse reaction, the optimal pH is closer to 6.5-7.3.[7][9]

Q4: Can LPD activity be measured in different sample types?

A4: Yes, LPD activity can be assayed in various biological samples, including tissue homogenates, platelets, and serum.[5][7][10] However, it's important to be aware of potential interfering substances in crude samples and to process the samples appropriately.[11] For instance, serum LPD has been found to be more labile than its mitochondrial counterpart.[5][12]

Troubleshooting Guide

This guide addresses common issues encountered during LPD assays in a question-and-answer format.

Q1: Why am I seeing no or very low enzyme activity?

A1: Several factors could contribute to low or absent LPD activity. Consider the following possibilities:

  • Improper Reagent Preparation or Storage: Ensure all reagents, especially NADH and dihydrothis compound, are fresh and have been stored correctly to prevent degradation.[13] Enzymes themselves can lose activity if not stored at the recommended temperature or if subjected to multiple freeze-thaw cycles.[14][15]

  • Incorrect Assay Conditions: Verify the pH of your buffer and the final concentrations of all substrates and cofactors in the reaction mixture.[14] Using a buffer at a suboptimal temperature, such as an ice-cold buffer, can significantly reduce enzyme activity.[14][16]

  • Enzyme Instability: LPD, particularly from serum, can be unstable.[5][12] The presence of dithiothreitol (DTT) in purification buffers has been shown to help preserve its activity.[12]

  • Presence of Inhibitors: Your sample may contain inhibitors of LPD activity. Common inhibitors include heavy metals and thiol-alkylating reagents.[5]

Q2: My results are not reproducible. What could be the cause?

A2: Lack of reproducibility in enzyme assays often stems from inconsistencies in the experimental procedure.

  • Pipetting Errors: Ensure accurate and consistent pipetting of all reagents, especially the enzyme solution. Use calibrated pipettes.[16]

  • Temperature Fluctuations: Maintain a constant and optimal temperature throughout the assay. Enzymes are highly sensitive to temperature changes.[13][14]

  • Inconsistent Incubation Times: Follow the protocol's recommended incubation times precisely.[13][16]

  • Improper Mixing: Ensure all components are thoroughly mixed before starting the measurement.[13]

Q3: I am observing a high background signal in my assay. What should I do?

A3: A high background signal can interfere with the accurate measurement of LPD activity.

  • "Nothing Dehydrogenase" Activity in Serum: When working with serum samples, a background reaction known as "nothing dehydrogenase" activity can occur, where NAD+ is reduced in the absence of the specific substrate.[5] To mitigate this, pre-incubate the serum sample with all assay components except the substrate (dihydrothis compound) for about 15 minutes before initiating the reaction.[5]

  • Contaminated Reagents: Ensure your reagents are free from contamination that could contribute to the background signal.[13]

  • Incorrect Blank: The blank solution should contain all reaction components except the one that initiates the reaction (e.g., the enzyme or the substrate).[5]

Q4: The reaction rate is not linear. What does this indicate?

A4: A non-linear reaction rate can be due to several factors.

  • Substrate Depletion: If the reaction proceeds for too long, the substrate concentration may decrease significantly, leading to a slower reaction rate. It is crucial to measure the initial velocity of the reaction.[15]

  • Product Inhibition: The accumulation of products, such as NADH in the forward reaction, can inhibit the enzyme.[8][17]

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay under the given conditions.[15]

Key Experimental Data

The following tables summarize important quantitative data for optimizing LPD assays.

Table 1: Optimal Conditions for Human Platelet this compound Dehydrogenase Assay [7]

Reaction DirectionOptimal pHDihydrothis compound (mmol/L)This compound (mmol/L)NAD+ (mmol/L)NADH (mmol/L)
Forward 8.02 - 4-1.6 - 2-
Reverse 7.3-1.2 - 2-0.125 - 0.2

Table 2: Michaelis-Menten Constants (Km) for Human Platelet this compound Dehydrogenase [7]

Substrate/CofactorKm (µmol/L)
Dihydrothis compound~420
NAD+~180
This compound~600
NADH~27

Experimental Protocols

Protocol 1: Spectrophotometric Assay of LPD Activity (Forward Reaction)

This protocol is adapted from studies on serum LPD and measures the rate of NADH production.[5]

Materials:

  • 100 mM Potassium phosphate buffer, pH 7.8

  • 1.0 mM EDTA

  • 3.0 mM Dihydrothis compound

  • 3.0 mM NAD+

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Sample containing this compound Dehydrogenase

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.8), 1.0 mM EDTA, and 3.0 mM NAD+.

  • Add the enzyme sample to the reaction mixture.

  • For serum samples: Pre-incubate the mixture for 15 minutes at room temperature to reduce background "nothing dehydrogenase" activity.[5]

  • Initiate the reaction by adding 3.0 mM dihydrothis compound.

  • Immediately monitor the increase in absorbance at 340 nm for 5 minutes.

  • Calculate the enzyme activity using the extinction coefficient for NADH (6.22 mM⁻¹cm⁻¹).[5]

Protocol 2: Spectrophotometric Assay of LPD Activity (Reverse Reaction)

This protocol is based on the oxidation of NADH.[7][9]

Materials:

  • 50 mM Sodium Phosphate Buffer, pH 6.5

  • 28 mM DL-Lipoamide (Thioctic Acid Amide)

  • 7.0 mM NADH

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Sample containing this compound Dehydrogenase

Procedure:

  • Prepare a reaction mixture in a cuvette with the appropriate buffer and NADH concentration.

  • Add the enzyme sample to the mixture.

  • Equilibrate the mixture to 25°C and monitor the baseline absorbance at 340 nm until it is stable.

  • Initiate the reaction by adding DL-lipoamide.

  • Record the decrease in absorbance at 340 nm for approximately 5-10 minutes.

  • Determine the rate of reaction from the linear portion of the curve.

Visualizing LPD in Context

Metabolic Pathway Involving this compound Dehydrogenase

The following diagram illustrates the central role of this compound Dehydrogenase (E3) within the Pyruvate Dehydrogenase Complex (PDC), linking glycolysis to the tricarboxylic acid (TCA) cycle.

LPD_Pathway cluster_PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate Pyruvate E1 E1 (Pyruvate Dehydrogenase) Pyruvate->E1 CoA-SH AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle CO2_out CO2 NAD_in NAD+ E3 E3 (this compound Dehydrogenase) NAD_in->E3 NADH_out NADH + H+ E1->CO2_out E2 E2 (Dihydrolipoyl Transacetylase) E1->E2 Hydroxyethyl-TPP E2->AcetylCoA E2->E3 Dihydrothis compound E3->NADH_out E3->E2 this compound

Caption: Role of this compound Dehydrogenase (E3) in the Pyruvate Dehydrogenase Complex.

General Workflow for a this compound Dehydrogenase Assay

This diagram outlines the key steps in performing a typical spectrophotometric LPD assay.

LPD_Workflow prep_reagents 1. Prepare Reagents (Buffer, Substrates, Cofactors) setup_reaction 3. Set up Reaction Mixture (Add buffer, cofactors, and sample to cuvette) prep_reagents->setup_reaction prep_enzyme 2. Prepare Enzyme Sample (Dilute to working concentration) prep_enzyme->setup_reaction pre_incubate 4. Pre-incubate (Equilibrate temperature, minimize background) setup_reaction->pre_incubate initiate_reaction 5. Initiate Reaction (Add final substrate) pre_incubate->initiate_reaction measure_absorbance 6. Measure Absorbance (Monitor at 340 nm over time) initiate_reaction->measure_absorbance analyze_data 7. Analyze Data (Calculate initial velocity and enzyme activity) measure_absorbance->analyze_data

Caption: A generalized workflow for conducting a this compound Dehydrogenase assay.

References

Common issues and solutions for Lipoamide instability in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common issues and solutions for Lipoamide instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound in aqueous solutions?

A1: The instability of this compound in aqueous solutions is primarily influenced by several factors, including pH, temperature, presence of oxidizing and reducing agents, and exposure to light.[1][2][3] The key structural features of this compound susceptible to degradation are the disulfide bond within the dithiolane ring and the amide linkage.

Q2: How does pH affect the stability of this compound?

A2: The pH of an aqueous solution can significantly impact this compound stability.[2][4] Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of the amide bond, leading to the formation of lipoic acid and the corresponding amine.[5] The dithiolane ring is also susceptible to nucleophilic attack, which can be pH-dependent. Generally, neutral or near-neutral pH is recommended for storing this compound solutions to minimize hydrolysis.[6]

Q3: Is this compound sensitive to temperature?

A3: Yes, this compound is thermally labile. Elevated temperatures can accelerate degradation reactions, including hydrolysis of the amide bond and reactions involving the disulfide bridge.[7][8][9][10] For short-term storage of aqueous solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable to minimize thermal degradation.[1]

Q4: What is the role of oxidation and reduction in this compound instability?

A4: The disulfide bond in this compound is redox-active. It can be reduced to dihydrothis compound by reducing agents or through electrochemical processes.[11][12] Conversely, oxidizing agents can lead to the formation of various oxidized sulfur species, potentially disrupting the molecule's function.[13] The presence of dissolved oxygen can also contribute to oxidative degradation over time.

Q5: Can light exposure affect this compound solutions?

A5: While specific photostability data for this compound is not extensively detailed in the provided results, it is a common practice in pharmaceutical sciences to protect compounds with potentially labile functional groups from light.[1][14] Photodegradation can occur, and it is recommended to store this compound solutions in amber vials or otherwise protected from light to prevent any photochemical reactions.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound in aqueous solutions.

Issue Potential Cause Recommended Solution
Loss of biological activity or inaccurate quantification over time. Degradation of this compound due to inappropriate storage conditions.- Prepare fresh solutions before each experiment.- Store stock solutions at ≤ -20°C in small aliquots to avoid repeated freeze-thaw cycles.- Use a validated stability-indicating analytical method (e.g., HPLC) to regularly check the purity of the stock solution.[15][16]
Precipitate formation in the solution. Poor solubility or pH-dependent precipitation. This compound has low water solubility.- Use a co-solvent system (e.g., ethanol, DMSO) to initially dissolve this compound before preparing the final aqueous solution.- Adjust the pH of the buffer to a range where this compound is most stable and soluble (typically near neutral).- Consider using formulation strategies like encapsulation with cyclodextrins to enhance solubility and stability.[17]
Inconsistent experimental results. Variability in the quality of this compound or degradation during the experiment.- Ensure the purity of the this compound used.- Control the experimental conditions rigorously, especially temperature and pH.- Prepare and handle all solutions consistently.
Discoloration of the solution. Potential oxidative degradation or reaction with other components in the medium.- Degas the solvent to remove dissolved oxygen before preparing the solution.- Consider adding antioxidants to the formulation if compatible with the experimental setup.- Investigate potential interactions with other components in the solution.

Quantitative Data Summary

The stability of this compound is highly dependent on the solution's conditions. The following table summarizes the expected impact of key parameters on its degradation rate.

Parameter Condition Expected Impact on Stability Primary Degradation Pathway
pH < 4DecreasedAmide hydrolysis
4 - 8OptimalMinimal degradation
> 8DecreasedAmide hydrolysis, potential disulfide exchange
Temperature -20°CHigh (frozen)Minimal degradation
4°CModerateSlow degradation
25°C (Room Temp)LowAccelerated degradation
> 40°CVery LowRapid degradation
Atmosphere Inert (e.g., Nitrogen, Argon)HighMinimized oxidation
Air (Oxygen)LowOxidative degradation of the disulfide

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This method is designed to separate and quantify this compound from its potential degradation products, thus serving as a stability-indicating assay.[15]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Spike the this compound solution into the aqueous buffer being tested to the desired final concentration.

    • Incubate the samples under the desired stress conditions (e.g., different pH, temperature).

    • At specified time points, withdraw an aliquot, quench any reaction if necessary (e.g., by dilution with mobile phase or pH adjustment), and inject it into the HPLC system.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.

Visualizations

This compound Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound in an aqueous environment.

G cluster_main This compound Instability Pathways cluster_hydrolysis Hydrolysis cluster_redox Redox Reactions This compound This compound (Stable Form) LipoicAcid Lipoic Acid This compound->LipoicAcid Acid/Base Catalysis Amine Amine This compound->Amine Acid/Base Catalysis Dihydrothis compound Dihydrothis compound (Reduced Form) This compound->Dihydrothis compound Reducing Agents OxidizedProducts Oxidized Sulfur Species This compound->OxidizedProducts Oxidizing Agents

Caption: Primary degradation pathways of this compound in aqueous solutions.

Troubleshooting Workflow for this compound Instability

This workflow provides a logical sequence of steps to diagnose and resolve issues related to this compound instability.

G cluster_workflow Troubleshooting Workflow start Start: Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions: - Temperature? - Light Exposure? - pH of Stock? start->check_storage improper_storage Action: Prepare Fresh Stock Store at <= -20C, Protect from Light check_storage->improper_storage Improper check_prep Review Solution Preparation: - Solvent Purity? - pH of Final Solution? - Dissolved Oxygen? check_storage->check_prep Proper improper_storage->check_prep improper_prep Action: Use High-Purity Solvent, Adjust pH, Degas Solvent check_prep->improper_prep Improper analytical_check Perform Stability-Indicating Analysis (e.g., HPLC) check_prep->analytical_check Proper improper_prep->analytical_check degradation_confirmed Degradation Confirmed? analytical_check->degradation_confirmed optimize Action: Optimize Formulation (e.g., Buffers, Co-solvents, Antioxidants) degradation_confirmed->optimize Yes end End: Stable this compound Solution degradation_confirmed->end No optimize->end

References

Lipoamide Analysis by HPLC: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lipoamide analysis by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing in this compound analysis?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a frequent issue.[1][2] For this compound, which contains basic functional groups, a primary cause is the interaction between the analyte and exposed silanol groups on the silica-based stationary phase of the HPLC column.[1][3] These interactions can lead to multiple retention mechanisms, causing the peak to tail.[3]

Q2: Why am I seeing "ghost peaks" in my blank runs for this compound analysis?

Ghost peaks are unexpected peaks that appear in your chromatogram, even when injecting a blank solvent.[4][5] These can originate from several sources, including contamination in the mobile phase, impurities from the sample preparation process, or carryover from previous injections.[6] For gradient elution methods, contaminants can accumulate on the column and elute as the solvent strength increases, appearing as distinct peaks.[7]

Q3: My this compound peak retention time is shifting between injections. What should I do?

Retention time shifts can compromise the reliability of your results.[8][9] Common causes include changes in mobile phase composition, inconsistent column temperature, or fluctuations in the flow rate.[8][10] It's also possible that the column is not properly equilibrated between runs, especially in gradient methods.[10]

Q4: What could be causing excessive baseline noise in my this compound chromatogram?

Baseline noise refers to irregular fluctuations in the baseline, which can obscure small peaks and affect integration accuracy.[11] Potential causes include contaminated mobile phase, air bubbles in the system, a deteriorating detector lamp, or electronic interference from nearby instruments.[12][13] Inadequate degassing of the mobile phase is a common culprit.[14]

Troubleshooting Guides

Problem 1: Peak Tailing

Symptoms:

  • The this compound peak is asymmetrical with a tail extending to the right.

  • Poor peak resolution from neighboring peaks.

  • Inaccurate peak integration and quantification.[2]

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Silanols Lower the mobile phase pH to approximately 2-3 to protonate the silanol groups and reduce interaction with the basic this compound molecule.[15] Alternatively, use a highly end-capped column or a column with a different stationary phase chemistry.[3]
Column Overload Reduce the injection volume or dilute the sample.[15][16]
Column Degradation A void at the column inlet or a contaminated frit can cause peak tailing.[3] Try flushing the column or replacing it if the problem persists.[17]
Inappropriate Sample Solvent Dissolve the this compound sample in the initial mobile phase whenever possible.[14] If a stronger solvent is necessary due to solubility issues, inject a smaller volume.

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed check_neutral Inject a Neutral Compound start->check_neutral neutral_tails Neutral Compound Tails? check_neutral->neutral_tails physical_problem Physical Problem Likely (e.g., column void, bad connection) neutral_tails->physical_problem Yes chemical_problem Chemical Problem Likely (e.g., silanol interactions) neutral_tails->chemical_problem No fix_physical Check connections, replace column if necessary physical_problem->fix_physical adjust_mobile_phase Adjust Mobile Phase pH (e.g., lower to pH 2-3) chemical_problem->adjust_mobile_phase end_solution Problem Resolved fix_physical->end_solution change_column Use End-Capped or Different Chemistry Column adjust_mobile_phase->change_column If problem persists adjust_mobile_phase->end_solution If successful change_column->end_solution

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Problem 2: Ghost Peaks

Symptoms:

  • Unexpected peaks appear in blank injections.[4]

  • Peaks are present that do not correspond to any known analyte in the sample.[5]

Possible Causes and Solutions:

Possible Cause Solution
Contaminated Mobile Phase Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[5] Water is a common source of contamination; ensure it is of high purity.[7][13]
Sample Contamination Review the sample preparation procedure for potential sources of contamination.[4] This could include vials, caps, or pipettes.
Carryover from Previous Injections Implement a robust needle wash protocol in your autosampler.[6] Injecting a strong solvent can help clean the injection port and column.
System Contamination If the above steps do not resolve the issue, systemic contamination of the HPLC system (e.g., pump seals, tubing) may be the cause.[6] A thorough system cleaning may be necessary.

Workflow for Identifying Ghost Peak Sources:

start Ghost Peak Detected run_blank_gradient Run a Blank Gradient (No Injection) start->run_blank_gradient peak_in_blank Peak Present? run_blank_gradient->peak_in_blank inject_pure_solvent Inject Pure Solvent peak_in_blank->inject_pure_solvent No system_contamination Source: HPLC System (e.g., mobile phase, tubing) peak_in_blank->system_contamination Yes peak_in_solvent Peak Present? inject_pure_solvent->peak_in_solvent sample_prep_contamination Source: Sample Prep (e.g., vials, reagents) peak_in_solvent->sample_prep_contamination Yes carryover Source: Carryover from Previous Injection peak_in_solvent->carryover No end_identified Source Identified system_contamination->end_identified sample_prep_contamination->end_identified carryover->end_identified

Caption: A systematic approach to identifying the source of ghost peaks.

Problem 3: Retention Time Shifts

Symptoms:

  • The retention time for the this compound peak gradually drifts over a series of injections.[18]

  • Sudden, significant changes in retention time.[9]

Possible Causes and Solutions:

Possible Cause Solution
Mobile Phase Composition Change Prepare fresh mobile phase, ensuring accurate measurements. If using an online mixer, check that the proportioning valves are functioning correctly.[10][19]
Inconsistent Column Temperature Use a column oven to maintain a constant temperature.[10][20] Even small fluctuations in ambient temperature can affect retention times.
Flow Rate Instability Check for leaks in the system, as this can cause pressure drops and flow rate fluctuations.[12] Ensure the pump is properly primed and there are no air bubbles in the lines.[10]
Insufficient Column Equilibration For gradient methods, ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[10][21] This may require a longer equilibration time.
Problem 4: Baseline Noise

Symptoms:

  • The baseline of the chromatogram is wavy or shows random spikes.[22]

  • Low signal-to-noise ratio, making it difficult to detect small peaks.[11]

Possible Causes and Solutions:

Possible Cause Solution
Air Bubbles in the System Degas the mobile phase thoroughly before use.[10][14] An in-line degasser is recommended. If you suspect air in the pump, purge the system.[10]
Contaminated Mobile Phase or System Use HPLC-grade solvents and high-purity water.[13] Contaminants can accumulate in the detector flow cell, which may require cleaning.[23]
Detector Lamp Issues A deteriorating detector lamp can cause increased noise.[13] Check the lamp's energy output and replace it if necessary.[23]
Leaks Check all fittings for leaks, as these can cause pressure fluctuations that manifest as baseline noise.[12]

Experimental Protocols

Sample Preparation for this compound Analysis from Plasma
  • Deproteinization: To 300 µL of plasma (blank or standard), add 300 µL of ethanol and 1.8 mL of chloroform.[24]

  • Extraction: Vortex the mixture for 2 minutes and then centrifuge at 2500 rpm for 5 minutes.[24]

  • Evaporation: Separate 600 µL of the supernatant and evaporate to dryness under a stream of nitrogen for 10 minutes.[24]

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.[24]

  • Injection: Inject 50 µL of the reconstituted sample into the HPLC system.[24]

Sample Preparation Workflow:

start Plasma Sample deproteinize Add Ethanol and Chloroform (Deproteinization) start->deproteinize vortex_centrifuge Vortex and Centrifuge deproteinize->vortex_centrifuge separate_supernatant Separate Supernatant vortex_centrifuge->separate_supernatant evaporate Evaporate to Dryness (Nitrogen Stream) separate_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: A standard workflow for preparing plasma samples for this compound HPLC analysis.

Example HPLC Method for this compound Analysis

This is a general method and may require optimization for your specific application.

Parameter Condition
Column Reversed-phase C18, 150 x 4.6 mm, 5 µm particle size[25][26]
Mobile Phase Acetonitrile: 0.1 M Acetic Acid (60:40, v/v), pH adjusted to 2.5[27]
Flow Rate 0.6 mL/min[27]
Detection UV at 340 nm[26] or Evaporative Light Scattering Detector (ELSD)[27]
Column Temperature 30°C[27]
Injection Volume 50 µL[24]

Note: The choice of detector will depend on the sensitivity required and the presence of chromophores in the this compound molecule. While UV detection is common, ELSD can be used for compounds that lack a strong chromophore.[27][28]

References

Identifying and avoiding common artifacts in Lipoamide mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lipoamide mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common artifacts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of artifacts observed in this compound mass spectrometry?

A1: The most prevalent artifacts in this compound mass spectrometry can be categorized into three main groups:

  • In-source Fragmentation/Decay: this compound can fragment within the ion source of the mass spectrometer, leading to the appearance of peaks that can be mistaken for impurities or other analytes.

  • Adduct Formation: this compound can form adducts with various ions present in the sample or mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). This can complicate spectral interpretation and reduce the intensity of the desired molecular ion.[1][2][3]

  • Sample Preparation-Induced Artifacts: Artifacts can be introduced during sample handling and preparation. For this compound, the most significant of these are oxidation of the dithiolane ring and disulfide scrambling, where the disulfide bond is incorrectly reformed.[4][5]

Q2: How can I distinguish between true this compound fragments and in-source fragments?

A2: Understanding the expected fragmentation pattern of this compound is key. The initial fragmentation often involves the opening of the dithiolane ring.[6] By comparing the observed fragments to the known fragmentation pathway, you can differentiate between expected fragments and those arising from in-source decay. In-source fragments often show a different response to changes in ion source parameters (e.g., cone voltage) compared to true fragments from MS/MS analysis.

Q3: What are common adducts I should look for in my this compound spectra?

A3: In positive ion mode, common adducts for molecules like this compound include [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, and [M+K]⁺. In negative ion mode, you may observe [M-H]⁻ and adducts with anions from your mobile phase, such as formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻. The presence and intensity of these adducts can be influenced by the sample matrix, solvent purity, and the cleanliness of the LC-MS system.[1][2][3]

Troubleshooting Guides

Issue 1: Unexpected Peaks and In-Source Fragmentation

Q: I am observing multiple peaks in my spectrum that do not correspond to my this compound standard. How can I determine if this is due to in-source fragmentation?

A: Follow this troubleshooting guide:

  • Analyze the Fragmentation Pattern: The primary fragmentation of lipoic acid (a close analog of this compound) involves the opening of the dithiolane ring. In negative ion mode, a common loss is H₂S, while in positive ion mode, a loss of C₂H₅ has been reported.[6] Compare the m/z values of your unexpected peaks to these and other potential fragmentation pathways of this compound.

  • Optimize Ion Source Parameters: In-source fragmentation is often exacerbated by harsh ion source conditions.[2]

    • Reduce Cone/Fragmentor Voltage: Gradually decrease the cone or fragmentor voltage and observe the effect on the intensity of the unexpected peaks relative to the molecular ion. A decrease in these "artifact" peaks with lower voltage suggests they are in-source fragments.

    • Adjust Source Temperature: High temperatures can also promote fragmentation. Try lowering the source temperature to see if this reduces the unwanted peaks.

  • Use a Softer Ionization Technique: If available, switch to a softer ionization method. For example, if you are using APCI, try ESI, which typically imparts less energy to the analyte.[1]

Issue 2: Adduct Formation and Poor Sensitivity

Q: My this compound signal is weak, and I see several adduct peaks ([M+Na]⁺, [M+K]⁺). How can I minimize adduct formation and improve the signal for my protonated molecule ([M+H]⁺)?

A: Consult the following guide:

  • Improve Sample and Mobile Phase Purity:

    • Use High-Purity Solvents: Ensure you are using LC-MS grade solvents to minimize the presence of sodium and potassium ions.

    • Avoid Contaminated Glassware: Older glassware can be a source of sodium ions.[1] Use new or thoroughly cleaned glassware.

    • Check Mobile Phase Additives: Some additives can promote adduct formation. If possible, use volatile additives like ammonium formate or ammonium acetate.

  • Optimize Mobile Phase Composition:

    • Increase Proton Source: For positive ion mode, ensure your mobile phase has a sufficient source of protons. Adding a small amount of formic acid (e.g., 0.1%) can promote the formation of [M+H]⁺ over sodium or potassium adducts.

  • Utilize Adduct-Reducing Additives: In some cases, specific additives can be used to reduce unwanted adducts, though this requires careful method development.

Common Adducts in this compound Mass Spectrometry Mass Shift (Da) Ionization Mode
Protonated Molecule+1.0078Positive
Sodium Adduct+22.9898Positive
Ammonium Adduct+18.0344Positive
Potassium Adduct+38.9637Positive
Deprotonated Molecule-1.0078Negative
Formate Adduct+44.9977Negative
Acetate Adduct+59.0133Negative
Issue 3: Sample Preparation-Induced Artifacts (Oxidation and Disulfide Scrambling)

Q: I suspect that my this compound is being oxidized or that disulfide scrambling is occurring during sample preparation. What are the signs and how can I prevent this?

A: Refer to this troubleshooting guide:

  • Signs of Oxidation and Disulfide Scrambling:

    • Oxidation: Look for peaks corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.) to your this compound mass.

    • Disulfide Scrambling: This is more difficult to detect by mass alone but can lead to a loss of biological activity and inconsistent chromatographic behavior.[4][5]

  • Prevention Strategies:

    • Work Quickly and at Low Temperatures: Minimize the time samples are exposed to air and keep them on ice or at 4°C whenever possible.

    • Use Fresh Solvents: Degas solvents to remove dissolved oxygen.

    • Control pH: Disulfide exchange is more likely to occur at alkaline pH. Maintain a slightly acidic to neutral pH during sample preparation.

    • Add Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent, but be sure it does not interfere with your analysis.

    • Block Free Thiols: If you are working with the reduced form of this compound (dihydrothis compound), immediately block the free thiol groups with an alkylating agent like N-ethylmaleimide (NEM) to prevent re-oxidation and disulfide scrambling.[7]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Biological Matrices

This protocol is a general guideline and may need to be optimized for your specific sample type.

  • Sample Homogenization:

    • Homogenize the tissue or cell sample in a cold lysis buffer (e.g., PBS with protease inhibitors) on ice.

  • Protein Precipitation and Extraction:

    • To 100 µL of homogenate, add 400 µL of ice-cold acetonitrile to precipitate proteins and extract this compound.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted this compound.

  • Drying and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for this compound separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient from a low to high percentage of mobile phase B to elute this compound. A typical starting point is 5% B, ramping to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound using a standard.

    • Ion Source Parameters: Optimize cone voltage, capillary voltage, and source temperature to maximize the signal for the protonated this compound molecule and minimize in-source fragmentation.

Visualizations

Lipoamide_Fragmentation cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode M_H [M+H]⁺ This compound Frag1_pos Fragment 1 (Loss of C₂H₅) M_H->Frag1_pos Ring Opening Frag2_pos Further Fragments Frag1_pos->Frag2_pos Additional Fragmentation M_minus_H [M-H]⁻ This compound Frag1_neg Fragment 1 (Loss of H₂S) M_minus_H->Frag1_neg Ring Opening Frag2_neg Further Fragments Frag1_neg->Frag2_neg Additional Fragmentation

Caption: this compound Fragmentation Pathways in MS.

Lipoamide_Workflow start Sample Collection (e.g., tissue, cells) prep Sample Preparation (Homogenization, Extraction) start->prep cleanup Protein Precipitation & Centrifugation prep->cleanup drydown Supernatant Evaporation cleanup->drydown reconstitution Reconstitution in Mobile Phase drydown->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Interpretation lcms->data

Caption: this compound LC-MS/MS Experimental Workflow.

Troubleshooting_Tree start Problem with This compound MS Signal issue What is the main issue? start->issue low_signal Low Signal Intensity issue->low_signal Low Intensity extra_peaks Unexpected Peaks issue->extra_peaks Extra Peaks cause_low Possible Cause? low_signal->cause_low cause_extra Nature of Peaks? extra_peaks->cause_extra adducts Adduct Formation cause_low->adducts Multiple adducts seen oxidation Oxidation (+16 Da) cause_extra->oxidation Mass shift of +16 Da fragments In-source Fragments cause_extra->fragments Varies with source settings solution_adducts Optimize mobile phase (add acid) Use pure solvents adducts->solution_adducts solution_oxidation Improve sample prep (work cold, fast) Add antioxidants oxidation->solution_oxidation solution_fragments Lower cone voltage Lower source temp. fragments->solution_fragments

Caption: Troubleshooting Decision Tree for this compound MS.

References

Optimizing the pH and buffer conditions for Lipoamide-protein conjugation.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the pH and buffer conditions for successful lipoamide-protein conjugation. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound-protein conjugation?

The optimal pH for conjugating this compound to proteins, typically via a maleimide group reacting with a thiol (sulfhydryl) group on a cysteine residue, is between 6.5 and 7.5 .[1] This range offers the best compromise between reaction rate and specificity.

  • Below pH 6.5: The reaction rate slows down significantly because the thiol group is protonated, reducing its nucleophilicity.[1]

  • Above pH 7.5: The maleimide group becomes susceptible to hydrolysis, and it may also react with primary amines (like those on lysine residues), leading to a loss of specificity.[1] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1]

Q2: Which buffer systems are recommended for this conjugation?

It is crucial to use non-amine and non-thiol containing buffers to avoid interference with the conjugation reaction.[2] Recommended buffers include:

  • PBS (Phosphate-Buffered Saline)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Tris (tris(hydroxymethyl)aminomethane)[2][3]

Buffers containing thiols, such as DTT, will compete with the protein's cysteine residues for the maleimide group.[2] Amine-containing buffers can also react with the maleimide at higher pH values.[2]

Q3: Why is it necessary to reduce disulfide bonds before conjugation?

Many proteins contain cysteine residues that have formed disulfide bridges, which stabilize their tertiary structure.[3] These disulfide bonds are unreactive with maleimides.[3] Therefore, to make the thiol groups available for conjugation, these bonds must be reduced.

Q4: What reducing agents can be used, and are there any special considerations?

Commonly used reducing agents include:

  • TCEP (Tris(2-carboxyethyl)phosphine): TCEP is often preferred because it is stable, effective, and does not need to be removed before adding the maleimide reagent.[3]

  • DTT (Dithiothreitol): If DTT is used, it is critical to remove any excess DTT (e.g., by dialysis or size-exclusion chromatography) before adding the this compound-maleimide, as it will compete for reaction.

Q5: How can I prevent the re-oxidation of thiols during the reaction?

Free thiol groups are susceptible to oxidation, which can reform disulfide bonds and make them unavailable for conjugation.[3] To prevent this, it is recommended to:

  • Degas the buffers: This can be done by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution to remove dissolved oxygen.[3]

  • Work in an inert atmosphere: Flushing vials with an inert gas before sealing can help maintain an oxygen-free environment.[3]

  • Add a metal chelator: Including a chelating agent like EDTA in the buffer can help by sequestering metal ions that can catalyze oxidation.

Troubleshooting Guide

This section addresses common problems encountered during this compound-protein conjugation.

// Nodes start [label="Low Conjugation Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; q_ph [label="Was the pH between 6.5-7.5?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; q_buffer [label="Was a non-amine, non-thiol\nbuffer used?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; q_reducing [label="Were disulfide bonds reduced\n(e.g., with TCEP)?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; q_oxygen [label="Were buffers degassed to\nprevent thiol oxidation?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; q_ratio [label="Was molar ratio of\nthis compound:protein optimized?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

sol_ph [label="Adjust pH to 7.0-7.5.\nUse a calibrated pH meter.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_buffer [label="Switch to PBS, HEPES, or Tris buffer.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_reducing [label="Add TCEP (10-100x excess)\nand incubate for 30 min\nbefore conjugation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_oxygen [label="Degas buffers via vacuum\nor sparging with N2/Ar.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_ratio [label="Test a range of molar ratios\n(e.g., 10:1, 20:1, 50:1)\nto find the optimum.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

success [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> q_ph [color="#5F6368"]; q_ph -> q_buffer [label="Yes", color="#34A853"]; q_ph -> sol_ph [label="No", color="#EA4335"]; sol_ph -> q_buffer [style=dashed, color="#5F6368"];

q_buffer -> q_reducing [label="Yes", color="#34A853"]; q_buffer -> sol_buffer [label="No", color="#EA4335"]; sol_buffer -> q_reducing [style=dashed, color="#5F6368"];

q_reducing -> q_oxygen [label="Yes", color="#34A853"]; q_reducing -> sol_reducing [label="No", color="#EA4335"]; sol_reducing -> q_oxygen [style=dashed, color="#5F6368"];

q_oxygen -> q_ratio [label="Yes", color="#34A853"]; q_oxygen -> sol_oxygen [label="No", color="#EA4335"]; sol_oxygen -> q_ratio [style=dashed, color="#5F6368"];

q_ratio -> success [label="Yes", color="#34A853"]; q_ratio -> sol_ratio [label="No", color="#EA4335"]; sol_ratio -> success [style=dashed, color="#5F6368"]; } Caption: Troubleshooting flowchart for low conjugation yield.

Problem: Low or No Conjugation Efficiency

Potential Cause Troubleshooting Step
Incorrect pH The reaction is highly pH-dependent. Verify that the buffer pH is between 6.5 and 7.5 using a calibrated pH meter.[1] Reaction rates are significantly lower at pH < 6.5.[1]
Interfering Buffer Components Buffers containing primary amines or thiols (e.g., DTT) will compete with the protein for the this compound-maleimide.[2] Solution: Switch to a recommended buffer like PBS, HEPES, or Tris.[2][3]
Disulfide Bonds Not Reduced Cysteine residues within disulfide bonds are not reactive.[3] Solution: Pre-treat the protein with a reducing agent like TCEP for 20-30 minutes at room temperature before adding the this compound reagent.
Re-oxidation of Thiols Free thiols can re-oxidize to form disulfide bonds in the presence of oxygen, rendering them unreactive.[3] Solution: Degas all buffers thoroughly before use.[3]
Hydrolysis of Maleimide At pH > 8.0, the maleimide group can hydrolyze to a non-reactive maleamic acid, reducing the amount of reagent available for conjugation.[1][4] Solution: Maintain the reaction pH at or below 7.5.
Suboptimal Molar Ratio An insufficient amount of the this compound reagent will result in incomplete conjugation. Solution: Optimize the molar ratio of this compound-maleimide to protein. A common starting point is a 10- to 20-fold molar excess of the maleimide reagent.[1][2]

Problem: Protein Precipitation or Aggregation

Potential Cause Troubleshooting Step
Hydrophobic Reagent This compound and many linkers can be hydrophobic. Adding a high concentration from a stock solution in an organic solvent (like DMSO or DMF) can cause the protein to precipitate. Solution: Add the reagent stock solution slowly to the protein solution while gently stirring.[2] Ensure the final concentration of the organic solvent is low (typically <10%).
Protein Instability The protein may be unstable under the reaction conditions (pH, temperature). Solution: Perform the reaction at a lower temperature (e.g., 4°C overnight) instead of room temperature to minimize protein degradation.[1][2] Consider screening for buffer additives that are known to stabilize your specific protein.
Over-labeling Excessive modification of the protein surface can alter its properties and lead to aggregation. Solution: Reduce the molar excess of the this compound reagent used in the reaction.

Data Summary Tables

Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5 Optimal Very High Minimal
> 7.5FastDecreasedReaction with amines, Hydrolysis of maleimide ring[1]

Table 2: Recommended Reaction Conditions

ParameterRecommended ConditionRationale
pH 7.0 - 7.5Optimal balance of thiol reactivity and maleimide stability.[1][3]
Buffer System PBS, HEPES, Tris (10-100 mM)Non-interfering with the maleimide-thiol reaction.[1][2][3]
Temperature Room Temp (20-25°C) or 4°CRoom temperature for faster reaction (1-2h); 4°C overnight for sensitive proteins.[1][2]
This compound:Protein Ratio 10:1 to 20:1 (molar excess)Drives the reaction to completion. This should be optimized empirically.[1][2]
Protein Concentration 1 - 10 mg/mLA common range for efficient conjugation.[3]
Atmosphere Degassed Buffers / Inert GasPrevents oxidation of free thiols.[3]

Experimental Protocols

Protocol 1: General this compound-Protein Conjugation

This protocol describes a general procedure for labeling a protein containing accessible cysteine residues with a this compound-maleimide reagent.

// Workflow p1 -> p2 -> p3 -> r1 -> r2 -> f1 -> f2 -> f3; p4 -> r1 [style=dashed]; } Caption: General workflow for this compound-protein conjugation.

Materials:

  • Thiol-containing protein

  • This compound-maleimide reagent

  • Reaction Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5.[1]

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • Anhydrous DMSO or DMF

  • Quenching solution (optional): 2-Mercaptoethanol (BME) or Glutathione

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[3]

  • Reduction of Disulfide Bonds: Add TCEP to the protein solution to a final concentration of 1-5 mM (or a 10-100 fold molar excess over the protein). Flush the vial with an inert gas (e.g., nitrogen), cap it, and incubate for 20-30 minutes at room temperature.

  • This compound Reagent Preparation: Prepare a 10 mM stock solution of the this compound-maleimide reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction: While gently stirring, add the this compound-maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[1][2]

  • Incubation: Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a small molecule thiol like 2-mercaptoethanol or glutathione to a final concentration of 10-50 mM to consume any unreacted maleimide.[2]

  • Purification: Remove unreacted this compound reagent and other small molecules by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[2][3]

  • Characterization: Analyze the purified conjugate using SDS-PAGE (which should show an increase in molecular weight) and mass spectrometry to determine the degree of labeling.

References

How to address poor solubility of Lipoamide in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering issues with the poor solubility of Lipoamide in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving directly in cell culture media?

This compound is a lipophilic molecule with inherently low solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. Direct addition of solid this compound to your media will likely result in poor dissolution and inaccurate final concentrations. To work with this compound effectively in a cellular context, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: What is the recommended solvent for preparing a this compound stock solution?

The choice of solvent is critical for achieving a usable stock solution. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for this compound and its parent compound, lipoic acid.[1][2][3]

Data Summary: this compound Solubility The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilitySource
DMSO~2 mg/mL[1]
Ethanol~1 mg/mL[1]
DMF~5 mg/mL[1]

For most cell culture applications, preparing a stock solution in DMSO is recommended due to its higher solvating power for many organic compounds and its established use in cell-based assays.

Q3: My this compound precipitated after adding the stock solution to my media. What should I do?

Precipitation upon dilution into aqueous media is a common problem for hydrophobic compounds. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final mixture of media and solvent.

Follow the troubleshooting steps in the diagram below to diagnose and solve the issue. Key strategies include warming the media, adding the stock solution slowly while mixing, and ensuring the final solvent concentration remains low.

G start Precipitation Observed in Media q1 Is the stock solution clear? start->q1 sol1 Stock did not fully dissolve. Try gentle warming (37°C) or sonication. If still cloudy, remake at a lower concentration. q1->sol1 No q2 Was the media pre-warmed to 37°C? q1->q2 Yes a1_yes Yes a1_no No sol2 Adding cold stock to warm media can cause shock precipitation. Pre-warm both stock and media to 37°C before mixing. q2->sol2 No q3 How was the stock added to the media? q2->q3 Yes a2_yes Yes a2_no No sol3 Rapid addition creates localized high concentrations, causing precipitation. Add stock drop-by-drop while gently swirling or vortexing the media. q3->sol3 All at once q4 What is the final DMSO concentration? q3->q4 Slowly/dropwise with mixing a3_slow Slowly/dropwise with mixing a3_fast All at once sol4 High solvent concentration can be toxic and affect solubility. Prepare a more concentrated stock solution to lower the final solvent volume. q4->sol4 > 0.5% end_node If precipitation persists, the desired final concentration of this compound may be above its aqueous solubility limit. Consider lowering the final concentration. q4->end_node < 0.5% a4_low < 0.5% a4_high > 0.5%

Caption: Troubleshooting flowchart for this compound precipitation.
Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies significantly between cell lines, with primary cells often being more sensitive.[4] While some robust cell lines can tolerate up to 1%, it is a best practice to keep the final DMSO concentration as low as possible.[4][5]

Data Summary: General Guidelines for Final DMSO Concentration

Final DMSO Conc.General Effect on CellsRecommendation
< 0.1% Considered safe for nearly all cell lines; minimal impact on cell physiology.Highly Recommended
0.1% - 0.5% Generally tolerated by many immortalized cell lines without significant cytotoxicity.[4][6][7]Acceptable, but a solvent-only control is essential.
> 0.5% Increased risk of cytotoxicity, altered cell morphology, and off-target effects.[7][8]Not recommended without prior validation.

Crucially, you should always perform a vehicle control experiment (media + DMSO at the same final concentration as your this compound treatment) to ensure that any observed effects are due to the this compound and not the solvent. It is also advisable to run a dose-response curve to determine the specific toxicity threshold of DMSO for your particular cell line.[5]

Q5: How should I store my this compound stock solution?

This compound in solution can be unstable.[9][10] For maximum reproducibility, it is highly recommended to prepare fresh solutions immediately before use .[9] If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[10]

Experimental Protocols & Workflows

Workflow for Preparing this compound Working Solution

The following diagram outlines the standard procedure for preparing and diluting this compound for cell culture experiments.

G A Weigh this compound (Solid Powder) B Add Appropriate Volume of 100% DMSO A->B C Vortex/Sonicate until Completely Dissolved (Clear Stock Solution) B->C D Perform Serial Dilution into Pre-warmed Media (Dropwise with Mixing) C->D E Add to Cells (Working Solution) D->E

Caption: Standard workflow for this compound preparation.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Calculate Required Mass: this compound has a molecular weight of 205.34 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need:

    • 0.1 mol/L * 0.001 L * 205.34 g/mol = 0.020534 g = 20.53 mg

  • Weigh Compound: Carefully weigh out 20.53 mg of this compound powder into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity, sterile DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the solid does not completely dissolve, place the tube in a 37°C water bath for 5-10 minutes or use a bath sonicator until the solution is completely clear.

  • Storage: Use immediately or aliquot and store at -20°C or -80°C as described in the FAQ.

Protocol 2: Dilution of this compound Stock into Cell Culture Media

This protocol is for preparing a final concentration of 100 µM this compound in 10 mL of media.

  • Pre-warm Media: Place your cell culture media in a 37°C water bath until it reaches temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation and pipetting very small volumes, first make an intermediate dilution.

    • Add 10 µL of your 100 mM stock solution to 990 µL of pre-warmed media. This creates a 1 mM intermediate stock.

  • Prepare Final Working Solution:

    • Add 100 µL of the 1 mM intermediate stock to 9.9 mL of pre-warmed media.

    • Alternatively, to add directly from the 100 mM stock, add 10 µL to 10 mL of media.

  • Mixing Technique: Add the this compound stock (or intermediate) to the media dropwise while gently swirling the tube or plate. This ensures rapid dispersion and prevents localized high concentrations that lead to precipitation.

  • Final Solvent Concentration: The final DMSO concentration in this example is 0.1%. Remember to prepare a vehicle control with 0.1% DMSO in media.

  • Application: Immediately add the final working solution to your cells.

This compound's Role in Cellular Metabolism

This compound is an essential cofactor for several key mitochondrial enzyme complexes, most notably the Pyruvate Dehydrogenase Complex (PDC).[11][12] The PDC links glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[12] The this compound, covalently attached to the E2 subunit, acts as a "swinging arm" that transfers intermediates between the different enzyme active sites.[12][13]

G cluster_PDC Pyruvate Dehydrogenase Complex (PDC) E1 E1 Pyruvate Dehydrogenase Lipo This compound (Oxidized) E1->Lipo Acetyl Group Transfer E2 E2 Dihydrolipoyl Transacetylase E3 E3 Dihydrolipoyl Dehydrogenase NADH NADH + H+ E3->NADH DihydroLipo Dihydrothis compound (Reduced) Lipo->DihydroLipo Reduction AcetylCoA Acetyl-CoA Lipo->AcetylCoA Acetyl Group Transfer to CoA DihydroLipo->E3 DihydroLipo->Lipo Oxidation Pyruvate Pyruvate Pyruvate->E1 CO2 NAD NAD+ NAD->E3

Caption: Role of this compound in the Pyruvate Dehydrogenase Complex.

References

Troubleshooting guide for Lipoamide derivatization reactions for GC-MS.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common issues encountered during the derivatization of Lipoamide for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and answers to frequently asked questions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific problems that may arise during the this compound derivatization process, presented in a question-and-answer format.

Q1: I am observing a very small or no peak for my derivatized this compound. What are the potential causes and how can I resolve this?

A1: Incomplete or failed derivatization is a frequent issue when working with amide-containing compounds like this compound, which are generally less reactive than compounds with hydroxyl or carboxylic acid groups.[1] A systematic troubleshooting approach is necessary.

  • Reagent Quality and Storage: Ensure your silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and the catalyst trimethylchlorosilane (TMCS), are fresh and have been stored under anhydrous conditions. Moisture can deactivate the reagents.[1]

  • Reaction Conditions: The derivatization of amides often requires more stringent conditions than for other functional groups.[1][2] Optimization of temperature, reaction time, and reagent concentration is critical.

    • Temperature: A typical starting point is heating the reaction mixture at 70-80°C. If yields are low, cautiously increasing the temperature may be necessary.[3]

    • Time: Reaction times for amides can be longer. Ensure a sufficient reaction time, for example, 30-60 minutes.[3] You can monitor the reaction progress by analyzing aliquots at different time points to determine when the product peak reaches its maximum.[1]

    • Reagent Concentration: An excess of the derivatizing agent is recommended to drive the reaction to completion. A molar ratio of at least 2:1 of the silylating agent to the active hydrogens on this compound is a good starting point.[1]

  • Sample Preparation: The sample must be completely dry before adding the derivatization reagents.[4] Water in the sample will react with the silylating agents and inhibit the derivatization of this compound.[5] Lyophilization or drying under a stream of nitrogen are effective methods.

  • Solvent Choice: The derivatization is typically performed in an anhydrous aprotic solvent such as pyridine, acetonitrile, or dichloromethane.[3] Pyridine can also act as a catalyst.[6]

Q2: My this compound derivative peak is showing significant tailing in the chromatogram. What could be the cause and how do I fix it?

A2: Peak tailing is often indicative of interactions between the analyte and active sites within the GC system.

  • Incomplete Derivatization: As mentioned in Q1, if the primary amide group of this compound is not fully derivatized, the remaining polar N-H bonds can interact with the GC column, causing peak tailing. Re-optimize your derivatization conditions to ensure complete reaction.

  • GC System Issues:

    • Column Activity: The GC column may have active sites. Consider using a column specifically designed for analyzing amines or perform column conditioning.

    • Liner Contamination: The injector liner can become contaminated. Regular cleaning or replacement of the liner is recommended.

    • Injector Temperature: An injector temperature that is too low can lead to incomplete vaporization and peak tailing. Optimize the injector temperature for your derivatized this compound.

Q3: I am seeing unexpected peaks in my chromatogram. How can I identify their source?

A3: Artifact peaks can originate from the derivatization reagents, the sample matrix, or potential side reactions.

  • Reagent Blanks: Always run a reagent blank (solvent and derivatization reagents without the analyte) to identify peaks originating from the reagents themselves or their by-products.[4]

  • Reagent Purity: Use high-purity derivatization reagents to minimize artifact peaks.

  • Side Reactions: The disulfide bond in this compound could potentially undergo cleavage under harsh derivatization conditions, although silylation is generally a mild technique. If you observe peaks corresponding to fragments of this compound, consider using milder reaction conditions (e.g., lower temperature).

  • Sample Matrix: If analyzing this compound from a complex biological sample, other components of the matrix can also be derivatized and appear as peaks in the chromatogram. Proper sample clean-up procedures are essential.

Experimental Protocols

Protocol: Silylation of this compound using BSTFA with TMCS Catalyst

This protocol outlines a general procedure for the derivatization of this compound for GC-MS analysis.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the this compound sample (e.g., 1-5 mg) into a reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a stream of nitrogen or by lyophilization.[2][4]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA with 1% TMCS.[3]

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[3]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

Data Presentation

Table 1: Summary of Typical Quantitative Parameters for this compound Silylation

ParameterTypical Value/RangeNotes
Sample Amount 1-10 mgAdjust based on expected concentration and instrument sensitivity.[1]
Solvent Volume 100 µLAnhydrous pyridine or acetonitrile.[2][3]
Derivatizing Agent BSTFA + 1% TMCSA common and effective reagent for amides.[3]
Reagent Volume 100 µLEnsure a molar excess of the reagent.[1][3]
Reaction Temperature 70-80°CAmides require heating for efficient derivatization.[3]
Reaction Time 30-60 minutesMay need optimization depending on the sample matrix.[3]
Injection Volume 1 µLAdjust based on sample concentration and GC-MS sensitivity.

Visualizations

experimental_workflow Experimental Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis sample This compound Sample dry Dry Sample Completely (e.g., Lyophilization) sample->dry add_solvent Add Anhydrous Solvent (e.g., Pyridine) dry->add_solvent add_reagent Add BSTFA + 1% TMCS add_solvent->add_reagent heat Heat at 70-80°C for 30-60 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject analyze Data Acquisition & Analysis inject->analyze

Caption: Experimental Workflow for this compound Derivatization.

troubleshooting_workflow Troubleshooting Logic for this compound Derivatization cluster_issue Identify the Issue cluster_no_peak_solutions Solutions for No/Low Peak cluster_tailing_solutions Solutions for Peak Tailing cluster_extra_peaks_solutions Solutions for Unexpected Peaks start Problem with this compound Derivatization no_peak No/Low Product Peak start->no_peak peak_tailing Peak Tailing start->peak_tailing extra_peaks Unexpected Peaks start->extra_peaks check_reagents Check Reagent Quality & Storage (Anhydrous) no_peak->check_reagents check_sample_prep Ensure Sample is Dry no_peak->check_sample_prep optimize_conditions Optimize Temp, Time, & Reagent Concentration no_peak->optimize_conditions reoptimize_deriv Re-optimize Derivatization peak_tailing->reoptimize_deriv check_gc Check GC System (Liner, Column, Temp) peak_tailing->check_gc run_blanks Run Reagent Blank extra_peaks->run_blanks check_purity Use High-Purity Reagents extra_peaks->check_purity milder_conditions Consider Milder Conditions (Disulfide Bond Stability) extra_peaks->milder_conditions

Caption: Troubleshooting Logic for this compound Derivatization.

References

Technical Support Center: Optimizing Lipoamide Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of lipoamide from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the difference between lipoic acid and this compound, and how does it affect extraction?

A1: Lipoic acid has a terminal carboxylic acid, while this compound has a terminal amide group. In biological systems, lipoic acid is covalently bound to the epsilon-amino group of lysine residues within proteins, forming a this compound-lysine conjugate known as lipoyllysine.[1] This protein-bound nature is the most critical factor influencing the extraction protocol. Direct solvent extraction will only recover the very small pool of free lipoic acid. To measure the total this compound content, a hydrolysis step is essential to cleave the amide bond and release the this compound or convert it to lipoic acid.

Q2: What are the primary methods for releasing protein-bound this compound from tissue samples?

A2: There are three main hydrolysis methods to release protein-bound this compound:

  • Acid Hydrolysis: This method typically involves heating the sample in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3] While effective, it can be harsh and may lead to the degradation of the released analyte.

  • Base Hydrolysis: Alkaline hydrolysis, often using potassium hydroxide (KOH), is another common method.[4] It is generally considered to be less destructive to lipoic acid than acid hydrolysis.

  • Enzymatic Hydrolysis: This is the mildest method, utilizing proteases like pronase E or subtilisin A to digest the protein and release lipoyllysine.[5][6] This method is preferred when trying to preserve the integrity of the molecule as much as possible.

Q3: Which solvent system is best for extracting this compound after hydrolysis?

A3: The choice of solvent depends on the subsequent analytical method. This compound is a lipophilic compound, so a non-polar or a combination of polar and non-polar solvents is typically used. Common solvent systems include:

  • Chloroform/Methanol: This is a classic and highly effective combination for extracting a wide range of lipids.[7][8]

  • Dichloromethane: This solvent has been used for the extraction of lipoic acid from food matrices with good recovery.

  • Hexane/Isopropanol: This less toxic alternative to chloroform-based methods is also effective for extracting apolar lipids.[8]

  • Methanol or Acetonitrile: These are often used for protein precipitation and can simultaneously extract metabolites. Pure methanol has been shown to be effective for extracting a broad range of metabolites from kidney tissue.

Q4: Is derivatization necessary for this compound analysis?

A4: Derivatization is often required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to increase the volatility and thermal stability of this compound or its hydrolyzed product, lipoic acid.[2] For High-Performance Liquid Chromatography (HPLC), derivatization may not be necessary depending on the detector used. However, derivatization can be employed to enhance the sensitivity of UV or fluorescence detection.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low this compound Recovery Incomplete hydrolysis of protein-bound this compound.Optimize hydrolysis conditions (time, temperature, acid/base/enzyme concentration). Enzymatic hydrolysis, while milder, may require longer incubation times.[9][10][11]
Degradation of this compound during harsh hydrolysis.Use a milder hydrolysis method (e.g., enzymatic or base hydrolysis over acid hydrolysis).[4] Minimize exposure to high temperatures and light. Lipoic acid is known to be unstable at high temperatures.[12]
Inefficient extraction from the hydrolysate.Ensure the chosen solvent is appropriate for the lipophilic nature of this compound. Perform multiple extraction steps to maximize recovery.
Analyte loss during solvent evaporation.Use a gentle stream of nitrogen for evaporation and avoid excessive heat.
Poor retention on Solid-Phase Extraction (SPE) column.Ensure the SPE cartridge is properly conditioned and equilibrated. Check that the sample and wash solvent pH and polarity are optimal for analyte retention.[13][14][15][16]
High Variability in Results Inconsistent tissue homogenization.Standardize the homogenization procedure (e.g., duration, speed, bead type for bead beating) to ensure uniform sample disruption.[17]
Incomplete protein precipitation.Ensure the correct ratio of organic solvent to sample is used for protein precipitation and that the mixture is adequately vortexed and incubated at a low temperature.
Instability of this compound in the final extract.Analyze samples as quickly as possible after extraction. Store extracts at -80°C and protect from light. The stability of lipoic acid is enhanced when complexed with other molecules.[12]
Peak Tailing or Splitting in Chromatography Co-elution with interfering compounds from the tissue matrix.Improve sample cleanup using Solid-Phase Extraction (SPE) or liquid-liquid extraction. Optimize the chromatographic gradient to better separate the analyte from matrix components.
Issues with the analytical column.Check for column contamination or degradation. Use a guard column to protect the analytical column.
No this compound Detected This compound concentration is below the detection limit of the instrument.Concentrate the sample before analysis. Consider a more sensitive analytical method or a derivatization step to enhance the signal.[5]
Complete degradation of the analyte.Review the entire protocol for potential sources of degradation, such as excessive heat, light exposure, or harsh chemical treatments.

Data Presentation

Table 1: Lipoyllysine Content in Various Animal Tissues

This table summarizes the concentration of protein-bound lipoic acid (as lipoyllysine) found in different animal tissues. This data can serve as a reference for expected yields.

TissueSpeciesLipoyllysine Content (µg/g wet tissue)Reference
KidneyAnimal3.67[5]
HeartAnimal2.09[5]
LiverAnimal1.97[5]
BrainAnimal0.59[5]
PancreasAnimal0.38[5]
LungAnimal0.30[5]
SpleenAnimal0.20[5]
KidneyAnimal~1-3 µg/g dry wt[1]
HeartAnimal~1-3 µg/g dry wt[1]
LiverAnimal~1-3 µg/g dry wt[1]

Experimental Protocols

Protocol 1: this compound Extraction from Animal Tissue using Enzymatic Hydrolysis and HPLC-Fluorescence Detection

This protocol is adapted from a method for the determination of lipoyllysine in animal tissues.[5]

1. Tissue Homogenization: a. Weigh approximately 1 gram of frozen tissue. b. Homogenize the tissue in an appropriate buffer (e.g., phosphate buffer, pH 7.4) on ice. c. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. d. Collect the supernatant for protein quantification.

2. Enzymatic Hydrolysis: a. To the protein extract, add pronase E and subtilisin A. b. Incubate the mixture at 37°C for 24-48 hours to ensure complete protein digestion.

3. Reduction of Disulfide Bond: a. To the hydrolysate, add tris(2-carboxyethyl)phosphine (TCEP) to reduce the disulfide bond of the released lipoyllysine.

4. Fluorescent Labeling: a. Add a fluorescent labeling agent, such as ammonium 4-fluoro-2,1,3-benzoxadiazole-7-sulfonate (SBD-F), to the reduced sample. b. Incubate at 50°C for 1 hour.

5. Sample Cleanup (Optional): a. If necessary, perform a solid-phase extraction (SPE) to remove excess labeling reagent and other interfering substances.

6. HPLC Analysis: a. Analyze the fluorescently labeled lipoyllysine using a reversed-phase HPLC system with a fluorescence detector (Excitation: 380 nm, Emission: 510 nm).

Protocol 2: Total Lipoic Acid Extraction from Meat using Acid Hydrolysis and GC-MS

This protocol is based on a method for the quantitative determination of lipoic acid in meat.[2]

1. Acid Hydrolysis: a. Place a known amount of meat tissue in a hydrolysis tube. b. Add 2 M sulfuric acid (H₂SO₄). c. Heat the mixture at 120°C for 7 hours.

2. Liquid-Liquid Extraction: a. After cooling, extract the hydrolysate with diethyl ether. b. Wash the ether phase with a sodium bicarbonate solution to remove acidic components. c. Re-extract the aqueous phase with diethyl ether. d. Combine the ether extracts and evaporate to dryness under a stream of nitrogen.

3. Derivatization for GC-MS: a. To the dried residue, add a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). b. Heat at 60-80°C for 30-60 minutes to form the silyl derivative of lipoic acid.

4. GC-MS Analysis: a. Inject the derivatized sample into a GC-MS system for quantification.

Visualizations

Lipoamide_Extraction_Workflow Tissue Tissue Sample (e.g., Liver, Kidney) Homogenization 1. Homogenization (e.g., Bead Beating, Sonication) Tissue->Homogenization Hydrolysis_Choice 2. Hydrolysis Method Selection Homogenization->Hydrolysis_Choice Acid_Hydrolysis Acid Hydrolysis (e.g., H2SO4, HCl) Hydrolysis_Choice->Acid_Hydrolysis Harsh, may cause degradation Base_Hydrolysis Base Hydrolysis (e.g., KOH) Hydrolysis_Choice->Base_Hydrolysis Milder than acid Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Pronase, Subtilisin) Hydrolysis_Choice->Enzymatic_Hydrolysis Mildest, preserves integrity Extraction 3. Solvent Extraction (e.g., Chloroform/Methanol) Acid_Hydrolysis->Extraction Base_Hydrolysis->Extraction Enzymatic_Hydrolysis->Extraction Cleanup 4. Sample Cleanup (Optional) (e.g., SPE) Extraction->Cleanup Analysis_Choice 5. Analytical Method Selection Cleanup->Analysis_Choice HPLC HPLC Analysis Analysis_Choice->HPLC Direct analysis or with derivatization Derivatization Derivatization Analysis_Choice->Derivatization Required for volatility GCMS GC-MS Analysis Derivatization->GCMS

Caption: General workflow for this compound extraction from tissue samples.

Troubleshooting_Logic Start Start: Low this compound Recovery Check_Hydrolysis Is Hydrolysis Complete? Start->Check_Hydrolysis Optimize_Hydrolysis Optimize Hydrolysis: - Increase time/temperature - Change method (e.g., Acid to Enzymatic) Check_Hydrolysis->Optimize_Hydrolysis No Check_Extraction Is Extraction Efficient? Check_Hydrolysis->Check_Extraction Yes Optimize_Hydrolysis->Check_Hydrolysis Optimize_Extraction Optimize Extraction: - Change solvent system - Perform multiple extractions Check_Extraction->Optimize_Extraction No Check_Degradation Is Analyte Degrading? Check_Extraction->Check_Degradation Yes Optimize_Extraction->Check_Extraction Minimize_Degradation Minimize Degradation: - Use milder conditions - Protect from light/heat Check_Degradation->Minimize_Degradation Yes Check_Cleanup Is there loss during cleanup (SPE)? Check_Degradation->Check_Cleanup No Minimize_Degradation->Start Optimize_Cleanup Optimize SPE: - Check solvent strength - Adjust pH Check_Cleanup->Optimize_Cleanup Yes End Recovery Improved Check_Cleanup->End No Optimize_Cleanup->Check_Cleanup

Caption: Troubleshooting logic for low this compound recovery.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lipoamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the interpretation of this compound-related experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between this compound and alpha-lipoic acid (ALA) in an experimental context?

A1: While structurally similar, this compound is the amide form of alpha-lipoic acid (ALA)[1]. In experimental setting, the key difference lies in their potency and, in some cases, their mechanism of action. This compound has been shown to be 10 to 100-fold more potent than ALA in stimulating mitochondrial biogenesis in adipocytes[2]. This is a critical consideration when designing experiments and interpreting results, as equimolar concentrations of the two compounds will not produce equivalent biological effects. This compound is a synthetic derivative of LA and does not occur naturally in plants or animals[2].

Q2: My results show an increase in mitochondrial biogenesis markers after this compound treatment. Can I definitively conclude that mitochondrial biogenesis has increased?

A2: Not necessarily. While an increase in markers such as PGC-1α, NRF1, and TFAM is indicative of the activation of pathways leading to mitochondrial biogenesis, it is not direct proof of the synthesis of new mitochondria[3][4]. It is crucial to complement these findings with functional assays that measure changes in mitochondrial mass, mitochondrial DNA (mtDNA) copy number, and, most importantly, mitochondrial function (e.g., oxygen consumption rate)[2][5]. Relying solely on marker expression can be misleading as cellular stress can sometimes upregulate these markers without a corresponding increase in functional mitochondria[3].

Q3: I am not seeing the expected effect of this compound on mitochondrial function. What are some potential reasons?

A3: Several factors could contribute to this:

  • Compound Stability: Ensure the this compound used is of high purity and has been stored correctly at -20°C to maintain its stability, which is reported to be at least four years under these conditions[6]. This compound may be unstable in solution, so freshly prepared solutions are recommended[7].

  • Cellular Context: The effects of this compound can be cell-type specific. The signaling pathways activated by this compound, such as the eNOS-cGMP-PKG pathway, may not be equally active in all cell lines[2].

  • Experimental Conditions: The concentration of this compound and the duration of treatment are critical. For instance, in 3T3-L1 adipocytes, significant effects on mitochondrial biogenesis were observed with 1 and 10 µmol·L−1 of this compound after 24 hours of treatment[2].

  • Assay Sensitivity: The assays used to measure mitochondrial function must be sensitive enough to detect subtle changes. Consider using multiple assays to assess different aspects of mitochondrial health, such as membrane potential, oxygen consumption, and ATP production[8][9].

Q4: Are there any known interferences or artifacts to be aware of when working with this compound in cell-based assays?

A4: While specific artifacts for this compound are not widely reported, general principles of assay interference should be considered. For fluorescence-based assays, it is important to check for any intrinsic fluorescence of this compound at the wavelengths being used. Additionally, high concentrations of any compound can lead to non-specific effects or cytotoxicity, which can confound the interpretation of results[10]. Always include appropriate vehicle controls and perform cytotoxicity assays to rule out off-target effects.

Troubleshooting Guides

Guide 1: Inconsistent Western Blot Results for Mitochondrial Proteins

Problem: Difficulty in obtaining clear and reproducible bands for mitochondrial proteins (e.g., PGC-1α, TFAM, OXPHOS complexes) after this compound treatment.

Potential Cause Troubleshooting Step
Inefficient Protein Extraction For mitochondrial proteins, which can be membrane-bound, ensure your lysis buffer contains appropriate detergents and that you are using a mechanical disruption method like sonication to efficiently extract proteins[11].
Protein Degradation Always add protease and phosphatase inhibitors to your lysis buffer to prevent degradation of your target proteins. Use fresh lysates for your experiments[11].
Low Protein Abundance Load a sufficient amount of total protein per lane (at least 20-30 µg for whole-cell extracts). For less abundant proteins, you may need to load more[11].
Antibody Issues Ensure your primary antibody is validated for the species and application. Optimize the antibody concentration and incubation time. Include a positive control to verify antibody performance.
Transfer Issues Confirm successful protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer conditions (time and voltage) based on the molecular weight of your target protein[12].

WB_Troubleshooting Start Inconsistent WB Results Check_Extraction Verify Protein Extraction Protocol (Sonication, Detergents) Start->Check_Extraction Check_Degradation Assess Protein Degradation (Fresh Lysates, Inhibitors) Check_Extraction->Check_Degradation Extraction OK Check_Loading Confirm Protein Loading Amount (Bradford/BCA Assay) Check_Degradation->Check_Loading Degradation Unlikely Check_Antibody Validate Primary Antibody (Positive Control, Titration) Check_Loading->Check_Antibody Loading OK Check_Transfer Evaluate Protein Transfer (Ponceau S Stain) Check_Antibody->Check_Transfer Antibody Validated Successful_Blot Clear & Reproducible Bands Check_Transfer->Successful_Blot Transfer Successful key key key2 key2

Caption: A conceptual diagram illustrating the necessary evidence for concluding an increase in mitochondrial biogenesis.

Experimental Protocols

Protocol 1: Measurement of eNOS Activation by Western Blot

This protocol is adapted from methods used to assess eNOS phosphorylation, a key indicator of its activation.[13][14][15]

  • Cell Treatment: Plate endothelial cells (or other relevant cell types) and grow to confluence. Serum-starve the cells for 4-6 hours before treatment with this compound at the desired concentrations and time points. Include a vehicle control and a positive control (e.g., VEGF).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-eNOS (e.g., Ser1177) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total eNOS as a loading control.

    • Quantify the band intensities using densitometry software.

    • Express the results as the ratio of phospho-eNOS to total eNOS.

Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol is based on the principle of comparing the relative abundance of a mitochondrial gene to a nuclear gene.[2]

  • DNA Extraction: Extract total DNA from cells treated with this compound and control cells using a commercial DNA extraction kit.

  • DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).

  • qPCR Primer Design:

    • Mitochondrial gene: Design primers for a stably expressed mitochondrial gene (e.g., MT-CO2).

    • Nuclear gene: Design primers for a single-copy nuclear gene (e.g., B2M or RNase P).

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing SYBR Green, primers, and template DNA.

    • Run the qPCR using a standard thermal cycling protocol. Include a melt curve analysis to ensure primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.

    • Calculate the difference in Ct values (ΔCt) = (Ct of mitochondrial gene) - (Ct of nuclear gene).

    • The relative mtDNA copy number can be calculated as 2^ΔCt. Normalize the results to the control group.

Signaling Pathway Diagram

This compound-Induced Mitochondrial Biogenesis via eNOS-cGMP-PKG Pathway

The following diagram illustrates the signaling cascade initiated by this compound that leads to mitochondrial biogenesis in adipocytes, as described in the literature.[2][16]

Lipoamide_Pathway This compound This compound eNOS eNOS (endothelial Nitric Oxide Synthase) This compound->eNOS stimulates expression NO Nitric Oxide (NO) eNOS->NO produces sGC sGC (soluble Guanylate Cyclase) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG (Protein Kinase G) cGMP->PKG activates PGC1a PGC-1α PKG->PGC1a increases expression NRF1 NRF1 PGC1a->NRF1 co-activates TFAM TFAM NRF1->TFAM activates transcription of Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis promotes replication & transcription of mtDNA

Caption: Signaling pathway of this compound-induced mitochondrial biogenesis.

References

Technical Support Center: Enhancing the Stability of Lipoamide-Conjugated Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address stability issues encountered during experiments with lipoamide-conjugated nanoparticles.

Frequently Asked Questions (FAQs)

Q1: My this compound-conjugated nanoparticles are aggregating after synthesis or during storage. What are the primary causes and how can I resolve this?

A1: Nanoparticle aggregation is a common issue stemming from the high surface-energy-to-volume ratio, leading particles to cluster to minimize this energy. The primary causes are insufficient repulsive forces between particles and environmental stressors.

  • Causes of Aggregation:

    • Insufficient Surface Charge: If the electrostatic repulsion (measured as Zeta Potential) is too low, van der Waals attractive forces will dominate, causing aggregation.[1]

    • Inadequate Steric Hindrance: this compound itself is a small molecule and may not provide enough of a physical barrier to prevent particles from approaching each other.

    • Environmental Factors: Changes in pH, high ionic strength (e.g., in biological buffers), or elevated temperatures can disrupt stabilizing forces.[2][3] High ionic strength in biological fluids, for instance, can screen the surface charges that normally keep particles apart, leading to aggregation.[4]

    • Ligand-Induced Instability: The process of conjugating this compound can sometimes destabilize the nanoparticle's surface, especially if the underlying nanoparticle was stabilized by a layer that is displaced during conjugation.

  • Solutions:

    • Introduce a Steric Stabilizer (PEGylation): Covalently attaching polyethylene glycol (PEG) chains to the nanoparticle surface is a highly effective method.[5] PEG creates a hydrophilic, neutral layer that sterically hinders particles from getting close enough to aggregate.[4][5]

    • Optimize pH and Buffer Conditions: Conduct a pH stability study to determine the range where the Zeta Potential is maximized (typically > |20| mV for good electrostatic stability). Store nanoparticles in a buffer at this optimal pH.[6]

    • Control Ionic Strength: If nanoparticles are intended for use in high-salt buffers (like PBS), ensure they are robustly stabilized, preferably with a non-ionic steric barrier like PEG, as electrostatic stabilization alone will likely fail.[2]

    • Use Co-stabilizers: Incorporate surfactants or polymers like polyvinylpyrrolidone (PVP) into the formulation to provide additional stability.[5][7]

Q2: How does pH specifically impact the stability of my nanoparticles, and what is the ideal range for storage and use?

A2: The pH of the suspension medium is a critical factor governing nanoparticle stability, primarily by influencing surface charge.

  • Mechanism of pH Influence: The surface of nanoparticles and the this compound ligand often contain functional groups (e.g., carboxyls, amines) that can be protonated or deprotonated depending on the pH. This changes the net surface charge of the particle. The pH at which the net charge is zero is the isoelectric point (IEP). At or near the IEP, electrostatic repulsion is minimal, and nanoparticles are most prone to aggregation.[2][8]

  • Determining the Optimal pH: The ideal pH is one that is compatible with your experimental needs (e.g., physiological pH of 7.4) and where the nanoparticle Zeta Potential is sufficiently high to ensure stability.

    • Recommendation: Perform a pH titration experiment. Measure the particle size (via DLS) and Zeta Potential of your nanoparticle suspension across a wide pH range (e.g., pH 3 to 10). The optimal storage pH will be a range where the Zeta Potential is strongly positive or negative and the particle size remains minimal and stable.[9][10]

Q3: I am concerned that the this compound ligand is detaching from the nanoparticle surface over time. How can I create a more stable conjugation?

A3: Ligand detachment compromises the nanoparticle's function and can alter its stability profile. The stability of the this compound-nanoparticle bond depends on the conjugation chemistry and the nature of the nanoparticle core. This compound is often attached to metallic nanoparticles (e.g., gold) via its dithiolane group.

  • Potential Causes for Detachment:

    • Weak Linker Chemistry: The bond between the nanoparticle and the this compound may be inherently reversible or susceptible to cleavage by components in the buffer (e.g., reducing agents breaking disulfide bonds).

    • Competitive Displacement: Other molecules in the solution, such as thiols present in biological media, can displace the this compound from the nanoparticle surface.

    • Nanoparticle Core Degradation: For biodegradable nanoparticles like those made from PLGA, hydrolysis of the core material can lead to the loss of surface-conjugated ligands.[11]

  • Strategies for Improved Conjugation Stability:

    • Use Covalent Linkers: If not already doing so, employ stable covalent bonding strategies. For example, if your nanoparticle has surface amine groups, you can use carbodiimide chemistry (EDC/NHS) to form a stable amide bond with the carboxylic acid of lipoic acid.

    • Enhance Thiol-Metal Bonds: For gold nanoparticles, while the gold-thiol bond is common, its stability can be improved. Using this compound derivatives with multiple thiol groups can create a multidentate chelate effect, significantly enhancing binding stability.

    • Surface Cross-linking: After ligand conjugation, introduce a cross-linking agent to create a more robust surface layer, effectively "locking" the this compound in place.

    • Incorporate a Protective Shell: Encapsulating the conjugated nanoparticle within a thin, inert shell (e.g., a thin silica or polymer layer) can protect the ligand from the external environment.

Q4: What are the recommended storage conditions (temperature, solvent, concentration) for ensuring the long-term stability of this compound-conjugated nanoparticles?

A4: Proper storage is crucial to prevent degradation and maintain the nanoparticles' physicochemical properties.

  • Temperature: Store nanoparticle suspensions at 4°C.[3] Avoid freezing, as the formation of ice crystals can force particles together, causing irreversible aggregation. If freezing is necessary, use cryoprotectants like trehalose or glycerol.[6] Elevated temperatures can accelerate both particle aggregation and the degradation of biodegradable polymer cores.[3][12]

  • Solvent/Buffer: Store in a sterile-filtered buffer at the optimal pH determined from your stability studies. Use a low-ionic-strength buffer whenever possible. Ensure the buffer does not contain components that could degrade the nanoparticle or cleave the ligand.

  • Concentration: Storing nanoparticles at a very high concentration can sometimes promote aggregation. However, overly dilute suspensions can be susceptible to adsorption onto container walls. The optimal concentration should be determined empirically. If you need to concentrate your nanoparticles, use gentle methods.[13]

  • Container: Use low-protein-binding polypropylene tubes to minimize loss due to surface adsorption.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Diagnostic & Solution
Increase in particle size and PDI in DLS Aggregation due to insufficient stabilization.1. Measure Zeta Potential. If < |20| mV, improve electrostatic stability by adjusting pH. 2. Add a steric stabilizer like PEG to the surface.[5] 3. Reduce the ionic strength of the storage buffer.
Visible precipitation or cloudiness in the suspension Severe aggregation and settling of nanoparticles.1. Confirm aggregation with microscopy (SEM/TEM). 2. Re-evaluate the entire formulation: check stabilizer concentration, conjugation protocol, and purification methods. 3. For purification, consider dialysis over harsh centrifugation.[11][13]
Loss of biological activity or targeting efficacy Ligand detachment or degradation. Nanoparticle degradation.1. Quantify the amount of conjugated this compound over time (e.g., via HPLC or a fluorescent assay). 2. If detachment is confirmed, use a more stable conjugation chemistry (see FAQ 3). 3. Assess the integrity of the nanoparticle core material.
Inconsistent results between batches Poor control over synthesis or purification parameters.1. Standardize all protocols, including reaction times, temperatures, and reagent concentrations. 2. Ensure consistent purification to remove reactants that could cause instability later. 3. Thoroughly characterize each new batch (size, PDI, Zeta Potential, ligand density).

Key Experimental Protocols

Protocol 1: Assessment of Nanoparticle Stability in Different pH Environments
  • Preparation: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).

  • Sample Incubation: Dilute your stock nanoparticle suspension into each buffer at a fixed concentration. Prepare triplicate samples for each pH value.

  • Initial Measurement (T=0): Immediately measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and Zeta Potential for each sample using Dynamic Light Scattering (DLS).

  • Time-Course Monitoring: Store the samples at a controlled temperature (e.g., 4°C or 25°C). Repeat the DLS measurements at set time points (e.g., 1h, 24h, 72h, 1 week).

  • Data Analysis: Plot the Z-average, PDI, and Zeta Potential as a function of pH for each time point. The optimal pH range is where the size and PDI are minimal and the Zeta Potential is highest (either positive or negative).

Example Data Summary:

pHZeta Potential (mV) at T=0Z-Average Diameter (nm) at T=0Z-Average Diameter (nm) after 24h
4.0+5.2255>1000 (Aggregated)
5.0-15.8151280
6.0-28.5145148
7.0-31.1144145
8.0-30.2146147
9.0-25.7155165
Protocol 2: Gentle Nanoparticle Concentration via Osmotic Stress (Dialysis)

This method is useful for concentrating nanoparticles without the high mechanical stress of ultracentrifugation, which can cause irreversible aggregation.[13]

  • Prepare Polymer Solution: Create a solution of a high molecular weight polymer (e.g., PEG 20,000 Da or Dextran) at a concentration of 5-10% (w/v) in your desired final buffer.

  • Dialysis Setup: Place your nanoparticle suspension in a dialysis bag with a molecular weight cut-off (MWCO) appropriate to retain your nanoparticles (e.g., 100 kDa).

  • Concentration: Submerge the sealed dialysis bag in the polymer solution. The high osmotic pressure of the polymer solution will draw water and small molecules out of the dialysis bag, concentrating the nanoparticles within.

  • Monitoring: Monitor the volume reduction inside the bag. The process can take several hours.

  • Final Characterization: Once the desired concentration is reached, remove the nanoparticle suspension and characterize it using DLS to confirm that size and PDI have not significantly increased.

Visualizations

Troubleshooting_Workflow start Instability Observed (e.g., Aggregation) check_dls Measure Size, PDI, Zeta Potential via DLS start->check_dls is_pdi_high Is PDI > 0.3 or Size Increased? check_dls->is_pdi_high is_zeta_low Is Zeta Potential < |20| mV? adjust_ph Adjust pH to Maximize Zeta Potential is_zeta_low->adjust_ph Yes add_peg Add Steric Stabilizer (e.g., PEGylation) is_zeta_low->add_peg No is_pdi_high->is_zeta_low Yes check_env Assess Environmental Factors is_pdi_high->check_env No end_stable Nanoparticles Stabilized adjust_ph->end_stable add_peg->end_stable is_salt_high High Ionic Strength? check_env->is_salt_high is_temp_high High Temperature? is_salt_high->is_temp_high No use_steric Rely on Steric Stabilization (PEG is robust to salt) is_salt_high->use_steric Yes lower_temp Store at 4°C. Avoid Freezing. is_temp_high->lower_temp Yes is_temp_high->end_stable No use_steric->end_stable lower_temp->end_stable

Caption: Troubleshooting workflow for diagnosing nanoparticle aggregation.

Stabilization_Strategies cluster_0 Stabilization Layers np Nanoparticle Core ligand This compound Ligand np->ligand Conjugation charge Surface Charge (Electrostatic) ligand->charge pH Control steric Steric Layer (e.g., PEG) charge->steric Addition coating Polymer Coating steric->coating Encapsulation

Caption: Overview of strategies to stabilize nanoparticles.

Conjugation_Workflow synthesis 1. Nanoparticle Core Synthesis activation 2. Surface Activation synthesis->activation conjugation 3. This compound Conjugation activation->conjugation purification 4. Purification (e.g., Dialysis) conjugation->purification characterization 5. Stability & Function Characterization purification->characterization

Caption: General workflow for this compound-nanoparticle conjugation.

References

Addressing variability in Lipoamide-based cell viability assays.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lipoamide-Based Cell Viability Assays

Welcome to the technical support center for this compound-based cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and common issues encountered during their experiments.

Principle of the Assay: this compound-based cell viability assays are understood to function on a principle similar to other metabolic assays like MTT, XTT, and WST-1.[1][2][3] These assays measure the metabolic activity of viable cells. Specifically, mitochondrial dehydrogenases in healthy cells reduce a this compound-derived substrate into a detectable product (e.g., a colored formazan or a fluorescent molecule).[2] The quantity of the product is directly proportional to the number of metabolically active, viable cells.[2][4] Lipoic acid (of which this compound is a derivative) is a well-established cofactor for key mitochondrial enzymes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, placing it at the heart of cellular energy metabolism.[5][6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my background signal (no-cell control) abnormally high?

High background can mask the true signal from your cells, reducing the dynamic range of the assay.

Potential Causes & Solutions

Potential CauseRecommended Solution
Contamination of Reagents or Media Microbial contamination (e.g., bacteria, mycoplasma) can metabolize the assay reagent.[8] Use fresh, sterile reagents and media. Regularly test cell cultures for mycoplasma contamination.
Compound Interference The test compound may be directly reducing the this compound reagent.[9][10][11] Prepare a "compound only" control (media + compound + assay reagent, no cells). If high, this indicates interference. Consider washing cells before adding the reagent.
Media Component Reactivity Components in the culture medium (e.g., phenol red, high levels of reducing agents like antioxidants) can react with the assay reagent.[12] Prepare a "media only" blank. If high, consider using a serum-free or phenol red-free medium during the assay incubation period.
Incorrect Plate Reader Settings The incorrect wavelength or filter settings are being used.[12][13] Verify that the plate reader settings match the specifications for the assay's final product.
Q2: Why am I seeing high well-to-well variability (high Coefficient of Variation)?

High variability between replicate wells makes it difficult to obtain statistically significant results.

Potential Causes & Solutions

Potential CauseRecommended Solution
Inconsistent Cell Seeding Uneven cell distribution in the plate is a major source of variability.[13][14] Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and consistent technique.
"Edge Effect" Wells on the perimeter of the plate are prone to evaporation, concentrating cells and media components.[13] To minimize this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.
Pipetting Errors Inaccurate or inconsistent volumes of cells, compounds, or reagents are added.[13][14] Ensure all pipettes are calibrated. Use a multichannel pipette where possible to reduce timing differences.[13] Avoid introducing bubbles.[15]
Incomplete Reagent Mixing The assay reagent is not thoroughly mixed into the well.[13] After adding the reagent, gently tap the plate or place it on an orbital shaker for a few minutes to ensure uniform distribution.
Q3: My assay signal is low, or there is no difference between treated and untreated cells.

A weak signal or poor dynamic range can prevent the detection of cytotoxic or cytostatic effects.

Potential Causes & Solutions

Potential CauseRecommended Solution
Insufficient Cell Number Too few cells were seeded, resulting in a signal that is below the detection limit.[16] Optimize cell seeding density. Perform a cell titration experiment to find the linear range of the assay for your specific cell line.
Suboptimal Incubation Time The incubation time with the assay reagent is too short for a detectable signal to develop.[12] Increase the incubation time with the reagent. Perform a time-course experiment (e.g., measure at 1, 2, 4, and 6 hours) to find the optimal window.
Incorrect Reagent Handling The this compound-based reagent may be sensitive to light or have been stored improperly, leading to loss of activity.[8] Store reagents as recommended by the manufacturer, protected from light. Equilibrate to room temperature before use.[12]
Cell Health Issues Cells may be unhealthy (e.g., high passage number, nutrient-depleted media), leading to low metabolic activity even in the untreated control.[8] Use cells with a low passage number, ensure they are in the logarithmic growth phase, and use fresh culture media.[17]

Experimental Protocols

Protocol: Standard this compound-Based Cell Viability Assay

This protocol provides a general workflow. Optimization of cell density and incubation times is highly recommended for each cell type and experimental condition.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Prepare a homogenous cell suspension in complete culture medium.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-20,000 cells/well) in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of your test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Prepare the this compound assay reagent according to the manufacturer's instructions.

    • Add 10-20 µL of the reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • If the product is a soluble formazan, proceed to step 5. If it is an insoluble crystal (like MTT), add 100 µL of a solubilization solution and mix thoroughly.[1]

  • Data Acquisition:

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Use a reference wavelength if applicable.[1]

  • Data Analysis:

    • Subtract the average reading of the "no-cell" blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Diagram: Hypothetical Assay Mechanism

This diagram illustrates the core principle of a this compound-based cell viability assay, where mitochondrial enzymes from viable cells convert a substrate into a detectable product.

AssayMechanism cluster_cell Viable Cell cluster_assay Assay Reaction Mitochondrion Mitochondrion Dehydrogenases Mitochondrial Dehydrogenases (e.g., PDH, KGDH) Product Detectable Product (Colored/Fluorescent) Dehydrogenases->Product Reduces Substrate Lipoamide_Substrate This compound-based Substrate (Colorless/Non-fluorescent) Lipoamide_Substrate->Dehydrogenases Enters Cell PlateReader Plate Reader (Measures Signal) Product->PlateReader Signal Quantified

Caption: Mechanism of a this compound-based viability assay.

Diagram: Experimental Workflow

This workflow outlines the key steps of performing a cell viability assay, from cell seeding to data analysis.

AssayWorkflow Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate (24h for attachment) Seed->Incubate1 Treat 3. Add Test Compounds & Vehicle Control Incubate1->Treat Incubate2 4. Incubate (e.g., 48h treatment) Treat->Incubate2 AddReagent 5. Add this compound Assay Reagent Incubate2->AddReagent Incubate3 6. Incubate (1-4h for color development) AddReagent->Incubate3 Read 7. Read Plate (Absorbance/Fluorescence) Incubate3->Read Analyze 8. Analyze Data (% Viability vs. Control) Read->Analyze End End Analyze->End TroubleshootingTree Start High Well-to-Well Variability Observed CheckPlating Is variability random or in a pattern (e.g., edges)? Start->CheckPlating EdgeEffect Likely 'Edge Effect'. Solution: Avoid using outer wells. CheckPlating->EdgeEffect Pattern RandomVar Variability is random. CheckPlating->RandomVar Random Resolved Issue Resolved EdgeEffect->Resolved CheckCellSusp Was cell suspension homogenous during seeding? RandomVar->CheckCellSusp ImproveMixing Improve cell mixing technique. Mix between aspirating rows. CheckCellSusp->ImproveMixing No CheckPipetting Are pipettes calibrated? Is technique consistent? CheckCellSusp->CheckPipetting Yes ImproveMixing->Resolved CalibratePipette Calibrate pipettes. Use consistent, careful technique. CheckPipetting->CalibratePipette No CheckReagent Was reagent mixed well in each well after addition? CheckPipetting->CheckReagent Yes CalibratePipette->Resolved MixPlate Gently shake plate after reagent addition. CheckReagent->MixPlate No CheckReagent->Resolved Yes MixPlate->Resolved

References

Validation & Comparative

A Comparative Analysis of Lipoamide and Lipoic Acid: Unveiling Their Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the antioxidant activities of Lipoamide and Lipoic Acid, supported by experimental evidence.

Lipoic Acid (LA), a naturally occurring disulfide compound, and its synthetic amide derivative, this compound, are both recognized for their roles in cellular metabolism and antioxidant defense. While structurally similar, emerging research indicates distinct mechanisms and potencies in their antioxidant activities. This guide provides a comparative analysis of their performance, detailing experimental protocols and exploring the underlying signaling pathways.

Quantitative Antioxidant Activity

Direct chemical antioxidant activity, as measured by common assays like DPPH and ABTS, reveals nuances in the capabilities of this compound and Lipoic Acid. One study has indicated that neither this compound nor Lipoic Acid exhibits significant direct radical scavenging activity in the DPPH assay when compared to a standard antioxidant like ascorbic acid.[1] This suggests that their primary antioxidant effects may be indirect, occurring through the modulation of cellular antioxidant systems.

Below is a summary of available data from various antioxidant assays. It is important to note that direct comparative studies providing IC50 or ORAC values for this compound are limited in the reviewed literature.

Antioxidant AssayThis compoundLipoic AcidReference Compound (Trolox/Ascorbic Acid)
DPPH Radical Scavenging Activity (IC50) No significant activity observed[1]No significant activity observed[1]Data varies by study
ABTS Radical Scavenging Activity (IC50) Data not available in reviewed literatureData varies by studyData varies by study
Oxygen Radical Absorbance Capacity (ORAC) Data not available in reviewed literatureData varies by studyData varies by study

IC50: The concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater potency.

In Vitro and Cellular Antioxidant Activity

While direct chemical antioxidant capacity may be limited, studies on cellular systems reveal a superior antioxidant effect of this compound compared to Lipoic Acid, primarily through the activation of endogenous antioxidant pathways.

Cellular EffectThis compoundLipoic AcidKey Findings
Nrf2 Nuclear Translocation More potent inducerInducerThis compound is more effective at promoting the nuclear accumulation of Nrf2, a key regulator of antioxidant gene expression.
Mitochondrial Biogenesis 10-100 fold more potentStimulates at higher concentrationsThis compound significantly enhances mitochondrial biogenesis and function at lower concentrations than Lipoic Acid.
Protection against Oxidative Stress More potent protectionProtectiveThis compound provides greater protection against oxidative stress-induced cell damage in various cell models.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • A working solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Various concentrations of the test compound (this compound or Lipoic Acid) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by a decrease in absorbance.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Principle: The antioxidant's ability to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is measured by the preservation of the fluorescent signal from a probe like fluorescein.

Procedure:

  • A fluorescent probe (e.g., fluorescein) is added to the wells of a microplate.

  • The test compound at various concentrations is added to the wells.

  • The plate is incubated at 37°C.

  • AAPH, a peroxyl radical generator, is added to initiate the reaction.

  • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are typically expressed as Trolox Equivalents (TE).

Signaling Pathway Analysis

The primary mechanism for the superior antioxidant effect of this compound appears to be its enhanced ability to activate the Keap1-Nrf2 signaling pathway.

Fig. 1: this compound's enhanced activation of the Nrf2 pathway.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its ubiquitination and subsequent degradation by the proteasome. Both Lipoic Acid and this compound can interact with Keap1, leading to the release of Nrf2. However, evidence suggests that this compound is a more potent activator, causing a greater accumulation of Nrf2 in the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Experimental Workflow

A generalized workflow for the comparative analysis of the antioxidant activity of this compound and Lipoic Acid is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_cellular Cellular Studies cluster_analysis Data Analysis & Comparison Prep_LA Prepare Lipoic Acid Solutions DPPH DPPH Assay Prep_LA->DPPH ABTS ABTS Assay Prep_LA->ABTS ORAC ORAC Assay Prep_LA->ORAC Treatment Treatment with LA and this compound Prep_LA->Treatment Prep_LM Prepare this compound Solutions Prep_LM->DPPH Prep_LM->ABTS Prep_LM->ORAC Prep_LM->Treatment IC50_Calc IC50 Calculation DPPH->IC50_Calc TEAC_Calc TEAC/ORAC Value Calculation ABTS->TEAC_Calc ORAC->TEAC_Calc CellCulture Cell Culture (e.g., Fibroblasts, Neurons) CellCulture->Treatment Nrf2_Assay Nrf2 Translocation (Western Blot, IF) Treatment->Nrf2_Assay Gene_Expression Gene Expression Analysis (qPCR) Treatment->Gene_Expression Stats Statistical Analysis Nrf2_Assay->Stats Gene_Expression->Stats Comparison Comparative Analysis IC50_Calc->Comparison TEAC_Calc->Comparison Stats->Comparison

Fig. 2: Workflow for antioxidant activity comparison.

Conclusion

The available evidence suggests that while both this compound and Lipoic Acid contribute to cellular antioxidant defenses, their primary modes of action and potencies differ. This compound appears to be a more potent indirect antioxidant, exerting its effects through the robust activation of the Nrf2 signaling pathway, leading to an enhanced endogenous antioxidant response. In contrast, the direct radical scavenging activities of both compounds, as measured by standard chemical assays, appear to be limited. For researchers and professionals in drug development, these findings highlight the importance of evaluating antioxidant compounds not only for their direct chemical reactivity but also for their ability to modulate cellular signaling pathways that govern the body's own defense mechanisms. Further head-to-head studies employing a range of antioxidant assays are warranted to provide a more complete quantitative comparison of these two molecules.

References

Lipoamide versus N-acetylcysteine: which is a more effective antioxidant in vitro?

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant research, both Lipoamide and N-acetylcysteine (NAC) are recognized for their protective effects against oxidative stress. While both compounds contribute to cellular defense, their primary mechanisms of action and, consequently, their efficacy in different in vitro settings, can vary significantly. This guide provides a detailed comparison of the in vitro antioxidant properties of this compound and N-acetylcysteine, supported by available experimental data, to assist researchers and drug development professionals in their work.

Mechanisms of Antioxidant Action

N-acetylcysteine (NAC) primarily functions as an indirect antioxidant by serving as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH). Glutathione is a major endogenous antioxidant that plays a crucial role in detoxifying reactive oxygen species (ROS) and regenerating other antioxidants.[1][2][3][4] NAC can also exert some direct antioxidant effects by scavenging certain free radicals, although its reactivity with key ROS like superoxide and hydrogen peroxide is considered to be relatively low.[5]

This compound , the amide form of alpha-lipoic acid, also acts predominantly as an indirect antioxidant . Its primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as phase II enzymes. By promoting Nrf2 translocation to the nucleus, this compound enhances the cell's endogenous antioxidant capacity.[3][6] Some studies suggest that this compound's parent compound, alpha-lipoic acid, and its reduced form, dihydrolipoic acid, also possess direct radical scavenging capabilities.[4]

Signaling Pathway Diagrams

NAC_Pathway NAC N-acetylcysteine (NAC) Deacetylation Deacetylation NAC->Deacetylation Cysteine L-cysteine Deacetylation->Cysteine GSH_Synthesis Glutathione Synthesis Cysteine->GSH_Synthesis Glutamate Glutamate Glutamate->GSH_Synthesis Glycine Glycine Glycine->GSH_Synthesis GSH Glutathione (GSH) GSH_Synthesis->GSH Neutralization Neutralization GSH->Neutralization ROS Reactive Oxygen Species (ROS) ROS->Neutralization

Lipoamide_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Quantitative Data Comparison

Direct comparative studies quantifying the in vitro antioxidant activity of this compound and N-acetylcysteine using standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are limited. The available data primarily highlights their different mechanisms of action.

ParameterN-acetylcysteine (NAC)This compoundReference(s)
Primary Mechanism Glutathione PrecursorNrf2 Activator[1][2][3][6]
DPPH Radical Scavenging 21.8% at 25 µg/mL, 56.5% at 75 µg/mLData not available[7]
Indirect Antioxidant Effect Replenishes intracellular glutathione levels.More effective than alpha-lipoic acid at inducing Nrf2 expression and nuclear translocation, leading to increased expression of phase II antioxidant enzymes. Induces a 1.7-fold increase in GSH levels in ARPE-19 cells.[2][3][6]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation : A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, typically resulting in an absorbance of around 1.0 at its maximum wavelength (approximately 517 nm).

  • Reaction Mixture : Various concentrations of the test compound (this compound or NAC) are added to the DPPH solution. A control containing the solvent instead of the test compound is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured spectrophotometrically at the maximum absorbance wavelength of DPPH.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[5]

ABTS Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation : The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The resulting dark green/blue solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : A small volume of the test compound at various concentrations is added to the ABTS•+ solution. A control with the solvent is also prepared.

  • Incubation : The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement : The absorbance of the reaction mixture is measured at 734 nm.

  • Calculation : The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay. The IC50 value can also be determined graphically.[5]

Conclusion

Based on the available in vitro evidence, this compound and N-acetylcysteine exhibit antioxidant properties through distinct primary mechanisms.

  • N-acetylcysteine is a well-established and effective precursor for glutathione synthesis, thereby bolstering the cell's primary endogenous antioxidant defense system.[1][2][3][4] Its direct radical scavenging activity, as indicated by DPPH assays, is present but may be less pronounced compared to its role in GSH replenishment.[7]

  • This compound demonstrates potent indirect antioxidant effects by activating the Nrf2 signaling pathway, which leads to the upregulation of a broad spectrum of protective antioxidant and detoxification enzymes.[3][6] Studies suggest that this compound is more effective than its parent compound, alpha-lipoic acid, in this regard.[6] While direct quantitative data on its radical scavenging capacity is scarce, its ability to significantly increase intracellular GSH levels further underscores its robust indirect antioxidant capabilities.[6]

References

Lipoamide and Glutathione: A Comparative Analysis of Efficacy in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against cellular damage induced by oxidative stress, two key players, Lipoamide and glutathione, have emerged as significant contenders. This comprehensive guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their roles as potent antioxidants. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences and potential therapeutic applications of these two molecules.

Introduction to this compound and Glutathione

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Both this compound and glutathione are thiol-containing compounds that play crucial roles in cellular antioxidant defense systems, albeit through distinct and sometimes overlapping mechanisms.

This compound , the amide form of lipoic acid, is a critical cofactor for mitochondrial dehydrogenase complexes. While not naturally abundant in its free form, it has demonstrated significant antioxidant properties, primarily through the activation of the Nrf2 signaling pathway.[1][2]

Glutathione (GSH) is the most abundant endogenous non-protein thiol in mammalian cells and is often referred to as the "master antioxidant."[3] It directly quenches reactive oxygen species and also serves as a cofactor for several antioxidant enzymes.[3]

Mechanisms of Action in Oxidative Stress Reduction

The primary distinction in the antioxidant mechanisms of this compound and glutathione lies in their direct versus indirect modes of action.

This compound predominantly functions as an indirect antioxidant . Studies have shown that this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][4] Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant and detoxifying enzymes such as glutamate-cysteine ligase (GCL), glutathione peroxidase (GPx), and heme oxygenase-1 (HO-1).[4]

Glutathione , on the other hand, acts as both a direct and indirect antioxidant . Its direct antioxidant activity involves the donation of a reducing equivalent from its sulfhydryl (-SH) group to neutralize reactive oxygen species.[3] In its indirect role, glutathione is a crucial substrate for enzymes like glutathione peroxidases (GPx), which catalyze the reduction of hydrogen peroxide and lipid hydroperoxides.[5] Recent evidence also suggests that glutathione can modulate the Nrf2 pathway through the S-glutathionylation of Keap1, the primary negative regulator of Nrf2, leading to Nrf2 activation.

Quantitative Comparison of Efficacy

Direct head-to-head comparative studies evaluating the efficacy of this compound and glutathione in the same experimental models are limited. However, by collating data from studies utilizing similar models of oxidative stress, an indirect comparison can be drawn. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy in PC12 Cells under Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress

ParameterThis compoundGlutathioneExperimental Model
Cell Viability (%) ↑ (Significantly higher than control)↑ (Significantly higher than control)PC12 cells treated with H₂O₂[4][6]
Intracellular ROS Levels ↓ (Significant reduction)↓ (Significant reduction)PC12 cells treated with H₂O₂[4][6]
Nrf2 Nuclear Translocation ↑ (Significant increase)↑ (Evidence in other cell types)PC12 cells (for this compound)[4]
Antioxidant Enzyme Activity (e.g., GPx) ↑ (Increased expression)↑ (Substrate for the enzyme)PC12 cells[4][7]

Note: The data for this compound and glutathione are compiled from separate studies using the PC12 cell line as a model for neuronal oxidative stress. Direct quantitative comparison should be made with caution.

Table 2: In Vivo Efficacy in Rodent Models of Oxidative Stress

ParameterThis compoundGlutathioneExperimental Model
Malondialdehyde (MDA) Levels ↓ (Significant reduction in cardiac tissue)↓ (Significant reduction in brain and serum)Spontaneously Hypertensive Rats (for this compound); Wistar Rats (for Glutathione)[8][9][10]
Glutathione (GSH) Levels ↑ (Indirectly by increasing synthesis)↑ (Direct supplementation)Various rodent models[8][10]
Antioxidant Enzyme Activity (SOD, CAT) ↑ (Increased activity in cardiac tissue)↑ (Variable effects)Spontaneously Hypertensive Rats (for this compound)[8]

Note: Data is collated from different in vivo studies. MDA is a key biomarker of lipid peroxidation.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Seeding: Plate cells (e.g., PC12) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Preparation of DCFH-DA Solution: Prepare a stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in a serum-free medium to the desired working concentration (typically 10-25 µM).

  • Staining: Remove the culture medium and wash the cells with a phosphate-buffered saline (PBS). Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: After incubation, remove the DCFH-DA solution, wash the cells with PBS, and then expose them to the oxidative stressor (e.g., H₂O₂) in the presence or absence of this compound or glutathione.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[11][12][13]

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol outlines the procedure for detecting the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Cell Treatment and Lysis: Treat cells with the test compounds (this compound or glutathione) for the desired time. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a nuclear marker (e.g., Lamin B1) as a loading control for the nuclear fraction.[14][15][16][17][18]

Glutathione Peroxidase (GPx) Activity Assay

This colorimetric assay measures the activity of GPx.

  • Principle: GPx catalyzes the reduction of hydroperoxides, including H₂O₂, using glutathione as a reducing agent. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the GPx activity.

  • Assay Procedure:

    • Prepare a reaction mixture containing phosphate buffer, glutathione, glutathione reductase, and NADPH.

    • Add the sample (cell lysate or tissue homogenate) to the reaction mixture.

    • Initiate the reaction by adding a substrate (e.g., cumene hydroperoxide or H₂O₂).

    • Immediately monitor the decrease in absorbance at 340 nm over several minutes using a spectrophotometer.

    • Calculate the GPx activity based on the rate of NADPH oxidation.[1][5][19][20]

Glutamate-Cysteine Ligase (GCL) Activity Assay

This assay measures the activity of the rate-limiting enzyme in glutathione synthesis.

  • Principle: GCL catalyzes the formation of gamma-glutamylcysteine from glutamate and cysteine. The product can be measured directly by HPLC or through a coupled enzyme reaction.

  • HPLC-Based Method:

    • Incubate the sample with glutamate, cysteine, and ATP.

    • Stop the reaction and derivatize the product, gamma-glutamylcysteine, with a fluorescent tag (e.g., monobromobimane or naphthalene dicarboxaldehyde).

    • Separate and quantify the derivatized product using reverse-phase HPLC with fluorescence detection.[21][22][23][24][25]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing the antioxidant efficacy of this compound and glutathione.

Lipoamide_Nrf2_Pathway cluster_nucleus This compound This compound This compound->CellMembrane Keap1_Nrf2 Keap1-Nrf2 Complex CellMembrane->Keap1_Nrf2 Activates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant & Detoxifying Genes (GCL, GPx, HO-1) ARE->Antioxidant_Genes Transcription Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Glutathione_Antioxidant_Actions Glutathione Glutathione (GSH) ROS Reactive Oxygen Species (ROS) Glutathione->ROS Direct Neutralization GPx Glutathione Peroxidase (GPx) Glutathione->GPx Cofactor Keap1 Keap1 Glutathione->Keap1 S-glutathionylation Neutralized_ROS Neutralized Products Water H₂O GPx->Water H2O2 H₂O₂ H2O2->GPx Nrf2_pathway Nrf2 Activation Keap1->Nrf2_pathway

Caption: Direct and indirect antioxidant actions of glutathione.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., PC12 cells) start->cell_culture treatment Treatment Groups: - Control - Oxidative Stressor (e.g., H₂O₂) - Stressor + this compound - Stressor + Glutathione cell_culture->treatment ros_assay Intracellular ROS Measurement (DCFH-DA Assay) treatment->ros_assay nrf2_assay Nrf2 Nuclear Translocation (Western Blot) treatment->nrf2_assay enzyme_assay Antioxidant Enzyme Activity Assays (GPx, GCL) treatment->enzyme_assay data_analysis Data Analysis and Comparison ros_assay->data_analysis nrf2_assay->data_analysis enzyme_assay->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for comparing antioxidant efficacy.

Comparative Analysis and Conclusion

Both this compound and glutathione are effective in reducing oxidative stress, but their primary mechanisms of action and potential therapeutic applications may differ.

This compound appears to be a potent inducer of the endogenous antioxidant defense system through the Nrf2 pathway. This indirect mechanism suggests that its protective effects may be more prolonged, as it upregulates the cell's own capacity to combat oxidative stress. Studies comparing this compound to its parent compound, lipoic acid, have suggested that this compound may be more potent in certain contexts, potentially due to its neutral charge and increased bioavailability.[26][27][28]

Glutathione is a versatile antioxidant with both direct ROS scavenging and enzyme-cofactor activities . As the body's primary endogenous antioxidant, maintaining adequate glutathione levels is critical for cellular health. While oral supplementation of glutathione has faced challenges with bioavailability, its direct administration in experimental settings has shown clear protective effects.[10] The discovery of its ability to also activate the Nrf2 pathway adds another layer to its multifaceted protective role.

References

Lipoamide as a Biomarker for Mitochondrial Dysfunction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of lipoamide as a potential biomarker for mitochondrial dysfunction against established biomarkers, namely Growth Differentiation Factor 15 (GDF-15) and Fibroblast Growth Factor 21 (FGF-21). While research has highlighted the therapeutic potential of this compound in promoting mitochondrial biogenesis, its validation as a diagnostic biomarker for mitochondrial dysfunction is still in its nascent stages. This document summarizes the current state of knowledge, presents available experimental data, and provides detailed experimental protocols to facilitate further research in this area.

Performance Comparison of Mitochondrial Dysfunction Biomarkers

The following table summarizes the currently available data on the performance of this compound in comparison to GDF-15 and FGF-21 as biomarkers for mitochondrial dysfunction. It is important to note that direct validation of endogenous this compound as a biomarker is lacking in the current scientific literature.

FeatureThis compoundGDF-15FGF-21
Diagnostic Validation Not validatedValidated in multiple cohortsValidated in multiple cohorts
Sensitivity Not AvailableHigh (77.8% - 86.4%)Moderate to High (67.3% - 89.3%)
Specificity Not AvailableHigh (86.4% - 94.1%)Moderate to High (89.3% - 91.1%)
Correlation with Disease Severity Not AvailableCorrelates with disease severityCorrelates with myopathy severity
Affected Pathways Mitochondrial biogenesis, antioxidant responseCellular stress responseCellular stress, metabolic homeostasis
Sample Type Plasma, Serum (theoretically)Serum, PlasmaSerum, Plasma
Measurement Method LC-MS/MS (theoretically)ELISAELISA

Signaling Pathways

This compound's Role in Mitochondrial Biogenesis:

This compound has been shown to stimulate mitochondrial biogenesis through the eNOS-cGMP-PKG signaling pathway. This pathway is crucial for cellular energy production and homeostasis.

Lipoamide_Pathway This compound This compound eNOS eNOS (endothelial Nitric Oxide Synthase) This compound->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces sGC sGC (soluble Guanylate Cyclase) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG (Protein Kinase G) cGMP->PKG activates PGC1a PGC-1α PKG->PGC1a activates NRF1 NRF-1 PGC1a->NRF1 activates TFAM TFAM PGC1a->TFAM activates NRF1->TFAM activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis promotes

Caption: this compound-induced mitochondrial biogenesis pathway.

General Mitochondrial Dysfunction Pathway Leading to Biomarker Release:

Mitochondrial dysfunction, from various causes, leads to cellular stress and the release of signaling molecules like GDF-15 and FGF-21.

Mitochondrial_Dysfunction_Pathway Mito_Dysfunction Mitochondrial Dysfunction (e.g., genetic defects, toxins) ROS Increased ROS Production Mito_Dysfunction->ROS ATP_depletion ATP Depletion Mito_Dysfunction->ATP_depletion Cell_Stress Cellular Stress ROS->Cell_Stress ATP_depletion->Cell_Stress UPR Unfolded Protein Response (UPRmt) Cell_Stress->UPR FGF21 FGF-21 Cell_Stress->FGF21 GDF15 GDF-15 UPR->GDF15 Biomarker_Release Release into Circulation GDF15->Biomarker_Release FGF21->Biomarker_Release

Caption: Cellular stress response to mitochondrial dysfunction.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This protocol is a hypothetical adaptation based on established methods for the analysis of the structurally similar compound, lipoic acid. Validation of this protocol for this compound is required.

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • This compound standard

  • Internal Standard (IS): Lipoic acid-d5 or a similar stable isotope-labeled analog

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation Workflow:

Sample_Prep_Workflow Start Start: Plasma Sample Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (ice-cold ACN) Spike->Precipitate Centrifuge1 Centrifuge (14,000 x g, 10 min, 4°C) Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness (Nitrogen stream) Supernatant->Evaporate Reconstitute Reconstitute in 5% ACN/0.1% FA Evaporate->Reconstitute SPE Solid Phase Extraction (SPE) (optional cleanup) Reconstitute->SPE Elute Elute from SPE SPE->Elute Evaporate2 Evaporate to Dryness Elute->Evaporate2 Reconstitute2 Reconstitute in Mobile Phase Evaporate2->Reconstitute2 Analyze LC-MS/MS Analysis Reconstitute2->Analyze

Caption: Workflow for plasma sample preparation for this compound analysis.

3. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: To be determined (e.g., precursor ion [M+H]+ to specific product ions)

    • Internal Standard: To be determined based on the chosen IS

4. Data Analysis:

  • Quantify this compound concentration by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of this compound standard.

Protocol 2: Measurement of GDF-15 and FGF-21 by ELISA

1. Materials and Reagents:

  • Human plasma or serum samples

  • Commercially available GDF-15 and FGF-21 ELISA kits (follow manufacturer's instructions)

  • Microplate reader

2. Procedure:

  • Prepare standards and samples according to the ELISA kit protocol. This typically involves dilution of plasma/serum.

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Incubate as specified in the kit instructions.

  • Wash the plate to remove unbound substances.

  • Add the detection antibody and incubate.

  • Wash the plate.

  • Add the substrate and incubate to allow for color development.

  • Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.

3. Data Analysis:

  • Calculate the concentration of GDF-15 or FGF-21 in the samples by comparing their absorbance to the standard curve generated from the known concentrations of the standards.

Conclusion

Currently, GDF-15 and FGF-21 are the most promising and well-validated circulating biomarkers for mitochondrial dysfunction. They offer good diagnostic accuracy and correlate with disease severity. This compound, while demonstrating intriguing therapeutic potential through its role in promoting mitochondrial biogenesis, has not yet been validated as a biomarker for mitochondrial dysfunction. There is a clear need for studies investigating endogenous this compound levels in patients with mitochondrial diseases and comparing its diagnostic performance against established markers. The provided hypothetical protocol for this compound quantification can serve as a starting point for researchers aiming to explore its potential as a novel biomarker in this critical area of medicine. Further research is essential to determine if this compound can transition from a molecule of therapeutic interest to a validated tool for the diagnosis and monitoring of mitochondrial diseases.

A Comparative Analysis of Lipoamide and Coenzyme Q10 in Mitochondrial Electron Transport

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of Lipoamide and Coenzyme Q10 (CoQ10), two critical molecules in mitochondrial metabolism. While both are essential for cellular energy production and act as antioxidants, they perform distinct roles within and upstream of the mitochondrial electron transport chain (ETC). This document outlines their functions, presents available comparative data, details relevant experimental protocols, and provides visual representations of their operational pathways.

Core Functional Comparison

This compound and Coenzyme Q10 are not direct alternatives but rather sequential players in mitochondrial energy metabolism. This compound's primary role is as a covalently bound cofactor in the pyruvate dehydrogenase complex (PDC), an enzymatic gateway that links glycolysis to the citric acid cycle.[1][2][3] In contrast, Coenzyme Q10 functions as a mobile electron carrier directly within the electron transport chain, shuttling electrons from Complexes I and II to Complex III.[4][5][6][7]

Key Distinctions:

  • This compound (as Lipoic Acid): Functions as a cofactor for the pyruvate dehydrogenase complex (PDC) and α-ketoglutarate dehydrogenase complex, crucial for converting pyruvate and α-ketoglutarate into acetyl-CoA and succinyl-CoA, respectively.[8][9] This process precedes the electron transport chain.

  • Coenzyme Q10: An integral component of the ETC, accepting electrons from Complexes I and II and transferring them to Complex III, thereby facilitating the generation of the proton gradient for ATP synthesis.[2][10][3][7]

Both molecules also possess significant antioxidant properties.[6][7][11][12] Dihydrolipoic acid, the reduced form of lipoic acid, is a powerful antioxidant, and CoQ10, in its reduced form (ubiquinol), is a potent scavenger of free radicals.[12]

Quantitative Data Summary

Direct, head-to-head quantitative comparisons of this compound and Coenzyme Q10 on electron transport chain performance in a single study are limited in the available literature. However, data from various studies on their individual and combined effects on mitochondrial function provide valuable insights. The following tables summarize key findings.

Table 1: Effects on Mitochondrial Respiratory Chain Activity

ParameterThis compound (α-Lipoic Acid)Coenzyme Q10Combined Supplementation (ALA + CoQ10)
Complex I Activity Increased activity at 1.0 and 10 µmol·L−1 in 3T3-L1 adipocytes.[13]Partially restored activity to 71.1% of control in CoQ10 deficient neurons.[4]Increased expression of mitochondrial electron transport complexes.[13]
Complex II Activity Increased activity at 1.0 and 10 µmol·L−1 in 3T3-L1 adipocytes.[13]Partially restored activity (Complexes II/III) to 82.5% of control in CoQ10 deficient neurons.[4]Increased expression of mitochondrial electron transport complexes.[13]
Complex III Activity Increased activity at 10 µmol·L−1 in 3T3-L1 adipocytes.[13]Partially restored activity (Complexes II/III) to 82.5% of control in CoQ10 deficient neurons.[4]Increased expression of mitochondrial electron transport complexes.[13]
Complex IV Activity Not consistently reported to have a direct effect.Partially restored activity to 77.7% of control in CoQ10 deficient neurons.[4]Not specified.
State 4 Respiration Decreased in aged rats, suggesting a reduction in proton leak.[14]Not directly reported in the provided context.Not specified.

Table 2: Antioxidant and Bioenergetic Effects

ParameterThis compound (α-Lipoic Acid)Coenzyme Q10Combined Supplementation (ALA + CoQ10)
Mitochondrial Membrane Potential Increased by 50% in old rats compared to unsupplemented old rats.[15]Restored to 90% of control levels in CoQ10 deficient neurons.[4]Enhanced stability of the mitochondrial membrane.[16]
Mitochondrial Superoxide Levels Not directly quantified in the provided context, but known to reduce oxidative stress.[14]Significantly decreased in CoQ10 deficient neurons.[4]Showed antioxidant activity against peroxide-induced stress.[16]
ATP Production Reduced form (DHLA) shown to increase ATP synthase activity.[15]Essential for ATP production via the ETC.[2]Increased levels of ATP in treated neuroblastoma cells.[17][18]
Plasma Antioxidant Status Improved oxidative status of the lipid compartment.[12][19]Supplementation increased plasma levels and decreased the percentage of the oxidized form.[12]Improved oxidative status of the lipid compartment and mitochondrial functionality.[12][19]

Experimental Protocols

Measurement of Mitochondrial Respiratory Chain Complex Activity

Objective: To determine the specific activity of individual electron transport chain complexes.

Methodology: Spectrophotometric assays are commonly used to measure the activity of each complex in isolated mitochondria or cell/tissue homogenates.[20]

  • Sample Preparation: Isolate mitochondria from tissues or cultured cells via differential centrifugation. Determine protein concentration using a standard method like the Bradford assay.

  • Complex I (NADH:ubiquinone oxidoreductase) Activity:

    • Add isolated mitochondria to a reaction buffer containing antimycin A (to inhibit Complex III), and potassium cyanide (KCN) (to inhibit Complex IV).

    • Initiate the reaction by adding NADH.

    • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

    • To measure the rotenone-sensitive activity (specific to Complex I), perform a parallel assay in the presence of rotenone and subtract this rate from the total rate.[21]

  • Complex II (Succinate dehydrogenase) Activity:

    • Add isolated mitochondria to a reaction buffer containing rotenone, antimycin A, and KCN.

    • Add succinate to initiate the reaction.

    • Monitor the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), by measuring the decrease in absorbance at 600 nm.

  • Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity:

    • Add isolated mitochondria to a reaction buffer containing rotenone and KCN.

    • Use a reduced ubiquinone analogue (e.g., decylubiquinol) as the substrate.

    • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.

  • Complex IV (Cytochrome c oxidase) Activity:

    • Add isolated mitochondria to a reaction buffer.

    • Use reduced cytochrome c as the substrate.

    • Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm.

Quantification of Mitochondrial ATP Production

Objective: To measure the rate of ATP synthesis by isolated mitochondria.

Methodology: A bioluminescence assay using the luciferin/luciferase system is a highly sensitive method.[5][11][22]

  • Isolate mitochondria as described above.

  • In a luminometer cuvette, add the isolated mitochondria to a reaction buffer containing the luciferin/luciferase reagent.

  • Initiate ATP synthesis by adding ADP and a specific substrate (e.g., pyruvate and malate for Complex I-driven respiration, or succinate for Complex II-driven respiration).

  • Measure the light emission, which is proportional to the ATP concentration, over time to determine the rate of ATP production.

  • An ATP standard curve should be generated to quantify the results.[5]

Assessment of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To quantify the production of ROS, specifically superoxide and hydrogen peroxide, by mitochondria.

Methodology: Fluorometric assays using specific probes are commonly employed.[1][23][24][25][26]

  • Hydrogen Peroxide (H₂O₂) Measurement using Amplex Red:

    • Add isolated mitochondria to a reaction buffer containing Amplex Red reagent and horseradish peroxidase (HRP).

    • Add respiratory substrates to energize the mitochondria.

    • H₂O₂ released from the mitochondria reacts with Amplex Red in the presence of HRP to produce the fluorescent product, resorufin.

    • Measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.[24]

  • Superoxide Measurement using MitoSOX Red:

    • For intact cells, load the cells with the MitoSOX Red reagent, which selectively targets mitochondria.

    • MitoSOX Red is oxidized by superoxide to a fluorescent product.

    • Measure the increase in fluorescence (excitation ~510 nm, emission ~580 nm) using a fluorescence microscope or plate reader.[25]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Mitochondrial_Metabolism Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC AcetylCoA Acetyl-CoA PDC->AcetylCoA this compound-mediated transfer This compound This compound (Cofactor) This compound->PDC Antioxidants Antioxidant Function This compound->Antioxidants (as DHLA) TCA Citric Acid Cycle (TCA) AcetylCoA->TCA NADH_FADH2 NADH / FADH₂ TCA->NADH_FADH2 ETC Electron Transport Chain (ETC) NADH_FADH2->ETC H_gradient Proton Gradient ETC->H_gradient CoQ10-mediated electron transfer ROS Reactive Oxygen Species (ROS) ETC->ROS CoQ10 Coenzyme Q10 (Mobile Carrier) CoQ10->ETC CoQ10->Antioxidants (as Ubiquinol) ATP_Synthase ATP Synthase H_gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP Antioxidants->ROS Scavenges

Caption: Roles of this compound and CoQ10 in mitochondrial energy production and antioxidant defense.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis Tissue_Cells Tissue or Cultured Cells Homogenization Homogenization Tissue_Cells->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria Isolated Mitochondria Centrifugation->Mitochondria ETC_Activity ETC Complex Activity (Spectrophotometry) Mitochondria->ETC_Activity ATP_Production ATP Production Rate (Luminometry) Mitochondria->ATP_Production ROS_Measurement ROS Production (Fluorometry) Mitochondria->ROS_Measurement Data_Quant Data Quantification ETC_Activity->Data_Quant ATP_Production->Data_Quant ROS_Measurement->Data_Quant Comparison Comparative Analysis (this compound vs. CoQ10 effects) Data_Quant->Comparison

Caption: Workflow for comparing mitochondrial function after treatment.

Conclusion

This compound and Coenzyme Q10 are both indispensable for mitochondrial health but operate at different stages of energy metabolism. This compound is a key cofactor in the enzymatic steps that fuel the citric acid cycle, while Coenzyme Q10 is a direct and essential component of the electron transport chain. Their complementary roles are further enhanced by their potent antioxidant capacities. While direct comparative studies are not abundant, the existing evidence suggests that both are critical targets for interventions aimed at improving mitochondrial function. Future research should focus on head-to-head comparisons under standardized conditions to better elucidate their individual and synergistic effects on mitochondrial bioenergetics and redox status.

References

Lipoamide vs. Lipoic Acid: A Comparative Analysis of Bioavailability and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lipoamide and its parent compound, alpha-lipoic acid (lipoic acid), focusing on their bioavailability and biological efficacy. While direct comparative pharmacokinetic data for this compound remains limited, this document synthesizes available in vitro evidence and the established metabolic relationship between the two compounds to offer valuable insights for research and development.

Executive Summary

Lipoic acid is a well-established antioxidant and a cofactor for mitochondrial enzymes. This compound, the amide form of lipoic acid, is known to be converted to lipoic acid in vivo. Emerging in vitro research suggests that this compound may possess significantly higher biological potency than lipoic acid in stimulating mitochondrial biogenesis. However, a critical gap exists in the scientific literature regarding the comparative oral bioavailability and pharmacokinetics of this compound versus lipoic acid. This guide presents the available data to inform further investigation into this compound as a potentially more effective therapeutic agent.

Bioavailability and Pharmacokinetics: A Data Gap for this compound

Pharmacokinetic studies in humans have determined that approximately 30%-40% of an oral dose of a racemic mixture of R-lipoic acid and S-lipoic acid is absorbed. Following oral administration, plasma concentrations of lipoic acid typically peak within an hour and then decline rapidly.

The tables below summarize representative pharmacokinetic parameters for different forms of lipoic acid. The absence of corresponding data for this compound underscores the need for further research in this area.

Table 1: Pharmacokinetic Parameters of R-(+)-α-Lipoic Acid and Racemic Thioctic Acid in Healthy Male Subjects [1]

Treatment GroupAnalyteCmax (μg/L) (Mean ± SD)AUClast (μg·h/L) (Mean ± SD)Tmax (h) (Median)t1/2 (h) (Mean ± SD)
R-(+)-α-lipoic acid 200 mgR-(+)-α-lipoic acid4186.8 ± 1956.71893.6 ± 759.40.50.8 ± 0.3
R-(+)-α-lipoic acid 300 mgR-(+)-α-lipoic acid6985.6 ± 3775.83575.2 ± 1149.20.50.8 ± 0.2
Thioctic acid 600 mg (Racemic)R-(+)-α-lipoic acid6498.4 ± 3575.63790.0 ± 1623.00.50.8 ± 0.3
Thioctic acid 600 mg (Racemic)S-(-)-α-lipoic acid3209.6 ± 1809.11583.1 ± 729.50.50.7 ± 0.2

Table 2: Pharmacokinetic Parameters of R-α-Lipoic Acid (RLA) and S-α-Lipoic Acid (SLA) after Oral Administration of a Racemic Mixture to Rats [2][3]

AnalyteCmax (μg/mL) (Mean ± SD)Tmax (min) (Mean ± SD)AUC (μg·min/mL) (Mean ± SD)
RLA15.3 ± 2.420.0 ± 8.2689.4 ± 110.1
SLA12.1 ± 2.116.3 ± 2.5547.9 ± 91.5

*p < 0.01 compared with RLA

In Vitro Potency: this compound Demonstrates Superior Efficacy in Mitochondrial Biogenesis

A key study provides compelling evidence for the enhanced biological activity of this compound compared to lipoic acid. The research, conducted on 3T3-L1 adipocytes, demonstrated that this compound is 10 to 100-fold more potent than lipoic acid in stimulating mitochondrial biogenesis.

Experimental Protocol: Stimulation of Mitochondrial Biogenesis in 3T3-L1 Adipocytes

1. Cell Culture and Differentiation:

  • Murine 3T3-L1 pre-adipocytes were cultured in Dulbecco's modified Eagle's medium (DMEM) with 10% fetal bovine serum (FBS) until confluent.

  • Adipocyte differentiation was induced by treating the confluent cells for 48 hours with a differentiation medium containing 1 µmol/L insulin, 0.25 µmol/L dexamethasone, and 0.5 mmol/L 3-isobutyl-1-methylxanthine in DMEM with 10% FBS.

  • Following induction, the medium was replaced with DMEM containing 10% FBS and 1 µmol/L insulin for another 48 hours.

  • The cells were then maintained in DMEM with 10% FBS, with the medium changed every other day.

2. Treatment with this compound and Lipoic Acid:

  • Differentiated 3T3-L1 adipocytes were treated with varying concentrations of this compound or lipoic acid for 24 hours.

3. Assessment of Mitochondrial Biogenesis:

  • Mitochondrial Mass and Number: Changes in mitochondrial mass and number per cell were quantified.

  • Mitochondrial DNA (mtDNA) Copy Number: The relative amount of mtDNA was determined.

  • Protein Levels and Gene Expression: The expression of key transcription factors involved in mitochondrial biogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), mitochondrial transcription factor A (TFAM), and nuclear respiratory factor 1 (NRF1), were measured.

4. Investigation of Signaling Pathways:

  • The involvement of the endothelial nitric oxide synthase (eNOS)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway was investigated using specific inhibitors and siRNA knockdown of eNOS.

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis culture 3T3-L1 Pre-adipocyte Culture differentiation Induce Differentiation (Insulin, Dexamethasone, IBMX) culture->differentiation maintenance Maintain in Insulin Medium differentiation->maintenance treat_this compound Treat with this compound maintenance->treat_this compound treat_lipoic_acid Treat with Lipoic Acid maintenance->treat_lipoic_acid mito_biogenesis Assess Mitochondrial Biogenesis (mtDNA, PGC-1α, TFAM, NRF1) treat_this compound->mito_biogenesis signaling Investigate eNOS-cGMP-PKG Pathway treat_this compound->signaling treat_lipoic_acid->mito_biogenesis

Experimental Workflow for Comparing this compound and Lipoic Acid

Mechanism of Action: The eNOS-cGMP-PKG Signaling Pathway

The aforementioned in vitro study elucidated that this compound stimulates mitochondrial biogenesis through the activation of the endothelial nitric oxide synthase (eNOS)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway. This compound was shown to dose-dependently increase the expression of eNOS and the formation of cGMP. The stimulatory effects of this compound on mitochondrial biogenesis were blocked by inhibitors of this pathway and by the knockdown of eNOS.

signaling_pathway This compound This compound eNOS eNOS This compound->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Mitochondrial_Biogenesis Mitochondrial Biogenesis (↑ PGC-1α, ↑ TFAM, ↑ NRF1) PKG->Mitochondrial_Biogenesis promotes

References

Assessing Lipoamide Cross-Reactivity in Lipoic Acid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available immunoassays for the detection of lipoic acid, with a specific focus on the potential cross-reactivity of its amide derivative, lipoamide. Due to the limited availability of explicit cross-reactivity data from manufacturers, this document also furnishes a detailed experimental protocol to enable researchers to perform their own validation studies.

Introduction to Lipoic Acid and this compound

Alpha-lipoic acid (ALA) is a naturally occurring antioxidant and an essential cofactor for several mitochondrial enzyme complexes. Its amide form, this compound, is the functional moiety covalently bound to these enzymes. The structural similarity between free lipoic acid and this compound raises concerns about the specificity of immunoassays designed to quantify lipoic acid, as cross-reactivity with this compound could lead to inaccurate measurements. This is particularly critical in studies where both molecules may be present.

Commercially Available Lipoic Acid Immunoassays and Antibodies

A survey of the market reveals several ELISA kits and antibodies for the detection of lipoic acid. However, specific data on the percentage of cross-reactivity with this compound is notably absent from most product datasheets. The provided information typically highlights the antibody's ability to recognize native lipoic acid and its non-reactivity with the reduced form, dihydrolipoic acid. The integrity of the dithiolane ring appears to be a key recognition feature for many of these antibodies.[1]

Below is a summary of representative commercially available products. Researchers are strongly encouraged to contact the manufacturers for any available, unpublished data on this compound cross-reactivity or to perform the validation experiments outlined in this guide.

Table 1: Comparison of Commercially Available Lipoic Acid Immunoassay Kits

Product NameManufacturerAssay TypeSample TypeSensitivityThis compound Cross-Reactivity (%)
Lipoic Acid ELISA KitCell Biolabs, Inc.Competitive ELISASerum, plasma, cell/tissue lysates4 nMData not provided
Mouse Lipoic Acid ELISA KitMyBioSourceCompetitive ELISAMouse serum, plasma, other biological fluidsNot specified"No significant cross-reactivity or interference between this antigen and analogues was observed."[2]
Rabbit Lipoic Acid ELISA KitMyBioSourceCompetitive ELISARabbit serum, plasma, other biological fluidsNot specified"No significant cross-reactivity or interference between this antigen and analogues was observed."

Table 2: Comparison of Commercially Available Anti-Lipoic Acid Antibodies

Product NameManufacturerClonalityHostApplicationsSpecificity NotesThis compound Cross-Reactivity (%)
Anti-Lipoic Acid Antibody (ab58724)AbcamPolyclonalRabbitWB, IHC-P, IHC-Fr, ELISARecognizes native lipoic acid and lipoic acid covalently attached to proteins. Does not recognize lipoic acid modified by 4-HNE.[3]Data not provided
Lipoic Acid Antibody (13C5)Santa Cruz BiotechnologyMonoclonal (IgM)MouseWB, IF, IHC(P), ELISARecommended for detection of free and bound Lipoic Acid; non cross-reactive with dihydrolipoic acid.[4]Data not provided
Anti-Lipoic Acid Rabbit pAbMilliporeSigma (Calbiochem®)PolyclonalRabbitELISA, WB, IHCRecognizes native lipoic acid and lipoic acid covalently attached to proteins. Does not recognize lipoic acid modified by 4-HNE.Data not provided

Experimental Protocol: Competitive ELISA for Lipoic Acid

The following is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) adapted from a published method for the detection of free lipoic acid.[1] This protocol can be used as a foundation for assessing the cross-reactivity of this compound.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-Lipoic Acid Antibody

  • Lipoic Acid Standard

  • This compound

  • Lipoic Acid-Peroxidase (or other enzyme) conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of anti-lipoic acid antibody diluted in coating buffer.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the lipoic acid standard and this compound in blocking buffer.

    • In separate tubes, pre-incubate 50 µL of each standard or this compound dilution with 50 µL of the lipoic acid-enzyme conjugate for 1 hour at 37°C.

    • Add 100 µL of the pre-incubated mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 90 minutes at 37°C.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis for Cross-Reactivity:

  • Generate separate standard curves for lipoic acid and this compound by plotting the absorbance against the logarithm of the analyte concentration.

  • Determine the IC50 value for both lipoic acid and this compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Lipoic Acid / IC50 of this compound) x 100

Visualizing the Workflow and Biological Context

To aid in understanding the experimental process and the biological relevance of lipoic acid, the following diagrams are provided.

G cluster_coating Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection coat_plate Coat plate with anti-lipoic acid antibody wash1 Wash coat_plate->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 prepare_samples Prepare lipoic acid and this compound standards pre_incubate Pre-incubate standards with lipoic acid-enzyme conjugate prepare_samples->pre_incubate add_to_plate Add mixture to wells pre_incubate->add_to_plate incubate_competition Incubate add_to_plate->incubate_competition wash3 Wash incubate_competition->wash3 add_substrate Add substrate incubate_detection Incubate add_substrate->incubate_detection add_stop Add stop solution incubate_detection->add_stop read_plate Read absorbance add_stop->read_plate

Caption: Workflow for the competitive ELISA to assess this compound cross-reactivity.

G Pyruvate Pyruvate PDH Pyruvate Dehydrogenase Complex (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle This compound This compound (covalently bound to E2 subunit) This compound->PDH cofactor Immunoassay Immunoassay Detection This compound->Immunoassay potential cross-reactivity Lipoic_Acid Free Lipoic Acid Lipoic_Acid->Immunoassay

Caption: Lipoic acid's role as a cofactor (this compound) and as a free molecule.

Conclusion and Recommendations

The assessment of this compound cross-reactivity is a critical step in the validation of any immunoassay intended for the quantification of lipoic acid, especially in complex biological matrices where both forms may be present. While manufacturers' data on this specific aspect is limited, the provided experimental protocol offers a clear pathway for researchers to determine the specificity of their chosen assay in-house. By generating their own validation data, researchers can ensure the accuracy and reliability of their findings, leading to more robust and reproducible scientific outcomes. It is recommended to always perform a thorough validation of any immunoassay to understand its performance characteristics within the context of the specific experimental conditions and sample types being investigated.

References

Validating a Novel LC-MS/MS Method for Lipoamide Detection Against a Standard HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Lipoamide against a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The objective is to validate the new method by assessing its performance based on key analytical parameters, providing researchers and drug development professionals with the necessary data to evaluate its suitability for their applications.

Introduction

This compound, the amide of lipoic acid, is a crucial cofactor in enzymatic reactions. Accurate and reliable quantification of this compound is essential in various research and pharmaceutical contexts. While HPLC-UV methods have been traditionally employed for this purpose, newer techniques like LC-MS/MS offer the potential for enhanced sensitivity and specificity. This guide presents a head-to-head comparison of these two methods, with detailed experimental protocols and performance data. The validation of the new analytical method is conducted in accordance with the principles outlined in the ICH Q2(R2) and FDA guidelines for analytical procedure validation.[1][2][3][4]

Experimental Protocols

Detailed methodologies for both the standard HPLC-UV and the new LC-MS/MS methods are provided below.

Standard Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is based on established principles of reversed-phase chromatography for the separation and quantification of this compound.

1. Sample Preparation:

  • Standard solutions of this compound are prepared in a diluent (e.g., 50:50 acetonitrile:water) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Test samples are diluted with the same diluent to fall within the calibration range.

  • All solutions are filtered through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: Wavelength set at 210 nm.

3. Data Analysis:

  • A calibration curve is generated by plotting the peak area of the this compound standard against its concentration.

  • The concentration of this compound in the test samples is determined from the calibration curve using the measured peak area.

New Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This novel method aims to provide higher sensitivity and specificity for this compound quantification.

1. Sample Preparation:

  • Standard solutions of this compound are prepared in the same manner as for the HPLC-UV method, but at lower concentrations suitable for MS detection (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL). An internal standard (e.g., this compound-d5) is added to all standards and samples.

  • Test samples are diluted and spiked with the internal standard.

  • Solutions are filtered through a 0.45 µm syringe filter.

2. LC-MS/MS Conditions:

  • LC System:

    • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • This compound-d5 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

3. Data Analysis:

  • A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • The concentration of this compound in the test samples is calculated from this calibration curve.

Method Validation and Performance Comparison

The following tables summarize the performance data obtained from the validation of the new LC-MS/MS method against the standard HPLC-UV method. The validation was performed according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6][7]

Table 1: Linearity

Linearity demonstrates the direct proportionality between the analyte concentration and the analytical signal.[8]

ParameterHPLC-UV MethodNew LC-MS/MS Method
Range 1 - 100 µg/mL0.1 - 50 ng/mL
Correlation Coefficient (r²) 0.99920.9998
Regression Equation y = 12345x + 678y = 54321x + 987
Table 2: Accuracy

Accuracy reflects the closeness of the measured value to the true value and is expressed as percent recovery.[9][10]

Spiked ConcentrationHPLC-UV Method (% Recovery)New LC-MS/MS Method (% Recovery)
Low 98.5%101.2%
Medium 101.2%99.5%
High 99.8%100.8%
Mean Recovery 99.8% 100.5%
Table 3: Precision

Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD).[11]

Precision TypeHPLC-UV Method (%RSD)New LC-MS/MS Method (%RSD)
Repeatability (Intra-day) 1.2%0.8%
Intermediate Precision (Inter-day) 1.8%1.1%
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.[8][12]

ParameterHPLC-UV MethodNew LC-MS/MS Method
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL

Visualizing the Experimental and Logical Workflows

To further clarify the processes, the following diagrams illustrate the experimental workflow for method validation and the logical relationship of the validation steps.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation prep_standards Prepare this compound Standards add_is Add Internal Standard (LC-MS/MS only) prep_standards->add_is hplc_analysis HPLC-UV Analysis prep_standards->hplc_analysis prep_samples Prepare Test Samples prep_samples->add_is prep_samples->hplc_analysis lcms_analysis LC-MS/MS Analysis add_is->lcms_analysis hplc_data HPLC Data Acquisition & Processing hplc_analysis->hplc_data lcms_data LC-MS/MS Data Acquisition & Processing lcms_analysis->lcms_data linearity Linearity Assessment hplc_data->linearity accuracy Accuracy Assessment hplc_data->accuracy precision Precision Assessment hplc_data->precision lod_loq LOD/LOQ Determination hplc_data->lod_loq lcms_data->linearity lcms_data->accuracy lcms_data->precision lcms_data->lod_loq logical_relationship define_objective Define Analytical Objective: Quantify this compound method_development Method Development define_objective->method_development protocol_design Design Validation Protocol method_development->protocol_design execute_experiments Execute Validation Experiments protocol_design->execute_experiments data_analysis Analyze and Interpret Data execute_experiments->data_analysis method_comparison Compare Method Performance data_analysis->method_comparison conclusion Conclusion: New Method is Validated method_comparison->conclusion

References

Comparative proteomics to identify proteins affected by Lipoamide treatment.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Lipoamide treatment on protein expression, offering insights for researchers and professionals in drug development. The data presented here is derived from targeted studies investigating the molecular impact of this compound, providing a foundation for understanding its mechanism of action and potential therapeutic applications.

Quantitative Proteomic and Gene Expression Analysis

The following tables summarize the quantitative changes in protein and mRNA expression in 3T3-L1 adipocytes following treatment with this compound compared to its related compound, α-lipoic acid (LA). The data highlights this compound's superior potency in modulating key proteins involved in mitochondrial biogenesis.

Table 1: Comparative Effects of this compound and α-Lipoic Acid (LA) on Protein Expression in 3T3-L1 Adipocytes [1]

Target ProteinTreatmentConcentration (µmol·L⁻¹)Fold Increase vs. Control (Mean ± SEM)
PGC-1α This compound10~2.5 ± 0.3
LA100~2.0 ± 0.2
Mitochondrial Complex I This compound10Significant Increase
LA10No Significant Effect
Mitochondrial Complex II This compound10Significant Increase
LA10No Significant Effect
Mitochondrial Complex III This compound10Significant Increase*
LA10No Significant Effect

*P < 0.05 versus control

Table 2: Comparative Effects of this compound and α-Lipoic Acid (LA) on mRNA Abundance in 3T3-L1 Adipocytes [1]

Target mRNATreatmentConcentration (µmol·L⁻¹)Fold Increase vs. Control (Mean ± SEM)
PPAR-γ This compound10~1.8 ± 0.2
LA10No Significant Effect
PPAR-α This compound10~2.0 ± 0.3**
LA10No Significant Effect
CPT-1α This compound10~1.7 ± 0.2
LA10No Significant Effect

*P < 0.05, **P < 0.01 versus control

Experimental Protocols

The following are summarized methodologies based on the cited research for the analysis of protein and gene expression changes induced by this compound treatment.

Cell Culture and Treatment

Differentiated 3T3-L1 adipocytes were utilized for the experiments.[1] The cells were exposed to varying concentrations of this compound or α-lipoic acid (LA) for a 24-hour period before harvesting for analysis.[1]

Western Blotting for Protein Quantification
  • Protein Extraction: Whole-cell lysates were prepared from treated and control 3T3-L1 adipocytes.

  • Protein Quantification: The total protein concentration of the lysates was determined to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for the target proteins (e.g., PGC-1α, mitochondrial complex subunits).

  • Detection: Following incubation with appropriate secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.

  • Analysis: The intensity of the protein bands was quantified and normalized to a loading control to determine the relative protein expression levels.[1]

Quantitative Real-Time PCR (RT-PCR) for mRNA Quantification
  • RNA Extraction: Total RNA was isolated from treated and control 3T3-L1 adipocytes.

  • cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR: The relative abundance of specific mRNA transcripts (PPAR-γ, PPAR-α, CPT-1α) was quantified using real-time PCR with gene-specific primers.

  • Analysis: The expression levels of the target genes were normalized to a reference housekeeping gene to determine the relative fold changes in mRNA abundance.[1]

Visualizing the Molecular Impact of this compound

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by this compound treatment.

experimental_workflow cluster_cell_culture Cell Preparation cluster_analysis Analysis cell_culture 3T3-L1 Adipocyte Culture treatment 24h Treatment: - this compound - α-Lipoic Acid - Control cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction western_blot Western Blotting protein_extraction->western_blot rt_pcr qRT-PCR rna_extraction->rt_pcr data_analysis Quantitative Data Analysis western_blot->data_analysis rt_pcr->data_analysis signaling_pathway This compound This compound enos eNOS (endothelial Nitric Oxide Synthase) This compound->enos stimulates expression cgmp cGMP (cyclic Guanosine Monophosphate) enos->cgmp stimulates formation pkg PKG (Protein Kinase G) cgmp->pkg mitochondrial_biogenesis Mitochondrial Biogenesis pkg->mitochondrial_biogenesis promotes

References

Lipoamide vs. Dihydrofolic Acid: A Comparative Analysis of Cellular Uptake and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide, the amide form of alpha-lipoic acid, and its reduced counterpart, dihydrolipoic acid (DHLA), are two potent thiol compounds with significant implications in cellular redox biology and therapeutics. While structurally related, their distinct chemical properties lead to notable differences in their cellular uptake, antioxidant and pro-oxidant activities, and their influence on key signaling pathways. This guide provides a comprehensive comparison of this compound and DHLA, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies.

Cellular Uptake and Bioavailability

The cellular uptake of these compounds is a critical determinant of their biological efficacy. While direct comparative kinetic studies are limited, the physicochemical properties of this compound and DHLA suggest different uptake mechanisms and efficiencies.

This compound: As a neutral molecule, this compound is predicted to have enhanced membrane permeability compared to the charged carboxylic acid group of lipoic acid. This improved cellular penetration may contribute to its observed higher potency in activating intracellular signaling pathways.

Dihydrolipoic Acid (DHLA): The uptake of DHLA is intrinsically linked to the cellular uptake of its oxidized form, alpha-lipoic acid (ALA). ALA is readily taken up by cells and subsequently reduced to DHLA intracellularly. Therefore, the bioavailability of DHLA is dependent on cellular transport and enzymatic reduction of ALA.

Comparative Antioxidant and Pro-oxidant Activity

Both this compound and DHLA are recognized for their antioxidant properties; however, their mechanisms and potency differ. Furthermore, under specific conditions, DHLA can exhibit pro-oxidant effects.

Antioxidant Activity

Dihydrolipoic acid, with its two free thiol groups, is a more potent direct scavenger of reactive oxygen species (ROS) than this compound, which is a derivative of the oxidized form of lipoic acid.

Antioxidant AssayThis compound (or Lipoic Acid)Dihydrolipoic Acid (DHLA)Reference
DPPH Radical Scavenging Lower ActivityHigher Activity[1]
ABTS Radical Scavenging Lower ActivityHigher Activity[1]
Peroxynitrite Scavenging Lower ActivityHigher Activity[1]

Pro-oxidant Activity

A critical distinction between the two molecules is the potential for DHLA to act as a pro-oxidant, particularly in the presence of transition metal ions such as iron (Fe³⁺) and copper (Cu²⁺). DHLA can reduce these metal ions, which in turn can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound does not share this pro-oxidant activity.

ConditionThis compoundDihydrolipoic Acid (DHLA)Reference
Presence of Fe³⁺/Cu²⁺ No significant pro-oxidant activityCan reduce metal ions, leading to hydroxyl radical formation[2][3]

Influence on Cellular Signaling Pathways

Recent research has highlighted the role of this compound and DHLA in modulating key cellular signaling pathways involved in antioxidant defense and mitochondrial biogenesis.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound has been shown to be a more potent activator of the Nrf2 pathway compared to lipoic acid. This activation leads to the increased expression of a suite of antioxidant and detoxification enzymes.

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription

PGC-1α Signaling Pathway

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a key regulator of mitochondrial biogenesis. This compound has been demonstrated to stimulate the expression of PGC-1α, leading to an increase in mitochondrial mass and function.

PGC1a_Pathway This compound This compound PGC1a PGC-1α This compound->PGC1a Stimulates expression NRF1 NRF1 PGC1a->NRF1 Activates TFAM TFAM NRF1->TFAM Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis Promotes

Experimental Protocols

Cellular Uptake Assay (General Protocol)

  • Cell Culture: Plate cells (e.g., PC12, 3T3-L1) in a suitable multi-well format and grow to confluence.

  • Treatment: Incubate cells with varying concentrations of this compound or DHLA for desired time points.

  • Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells using a suitable lysis buffer.

  • Quantification: Analyze the cell lysates for the concentration of the respective compound using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Antioxidant Activity Assays (DPPH & ABTS)

  • DPPH Assay:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Add varying concentrations of this compound or DHLA to the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. The decrease in absorbance indicates radical scavenging activity.

  • ABTS Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Add varying concentrations of this compound or DHLA to the ABTS•+ solution.

    • Incubate at room temperature for a defined period.

    • Measure the absorbance at 734 nm. The decrease in absorbance is proportional to the antioxidant concentration.

Nrf2 Activation Assay (Western Blot)

  • Cell Treatment: Treat cells (e.g., PC12) with this compound or DHLA for a specified duration.

  • Nuclear Extraction: Isolate nuclear and cytosolic fractions from the treated cells.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Nrf2 and a nuclear loading control (e.g., Lamin B1).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands. Increased Nrf2 in the nuclear fraction indicates activation.

PGC-1α Activation Assay (qPCR)

  • Cell Treatment: Treat cells (e.g., 3T3-L1 adipocytes) with this compound or DHLA.

  • RNA Extraction: Isolate total RNA from the cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative real-time PCR using primers specific for PGC-1α and a housekeeping gene (e.g., GAPDH). An increase in the relative mRNA expression of PGC-1α indicates activation of the pathway.

Conclusion

This compound and dihydrolipoic acid, while closely related, exhibit distinct profiles in terms of their cellular uptake and biological activities.

  • Dihydrolipoic acid is a superior direct antioxidant but carries the risk of pro-oxidant activity in the presence of metal ions.

  • This compound appears to have better cellular penetration and is a more potent activator of key protective signaling pathways like Nrf2 and PGC-1α, without the associated pro-oxidant risk of DHLA.

The choice between these two molecules will depend on the specific research question and experimental context. For applications requiring potent, direct radical scavenging where the cellular environment is well-defined and free of excess transition metals, DHLA may be suitable. However, for studies focused on modulating cellular signaling pathways to enhance endogenous antioxidant defenses and mitochondrial function, this compound presents a more promising and potentially safer option. This guide provides a foundation for researchers to make informed decisions in their investigations of these fascinating thiol compounds.

References

Evaluating the Specificity of Lipoamide's Interaction with Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of lipoamide's interaction with its primary target enzymes, the α-ketoacid dehydrogenase complexes. It includes quantitative data from experimental studies, detailed protocols for key analytical methods, and visualizations to elucidate the underlying biochemical processes.

Introduction to this compound and its Target Enzymes

This compound, the functional form of lipoic acid, is an essential cofactor for several mitochondrial multi-enzyme complexes that play a critical role in cellular energy metabolism. In its covalently bound form, this compound is attached to specific lysine residues within the lipoyl domains of the E2 subunit of these complexes. The primary targets of this compound are:

  • Pyruvate Dehydrogenase Complex (PDHc): Links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.

  • α-Ketoglutarate Dehydrogenase Complex (KGDHc): A key regulatory point in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.

  • Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDHc): Involved in the catabolism of branched-chain amino acids.

These complexes share a common structure, consisting of three core enzymatic components: E1 (a thiamine diphosphate-dependent decarboxylase), E2 (dihydrolipoyl transacetylase/transsuccinylase), and E3 (dihydrothis compound dehydrogenase). The E3 subunit is identical across these complexes. The specificity of the overall reaction is primarily determined by the E1 and E2 subunits. This compound's swinging arm mechanism is crucial for transferring intermediates between the active sites of these subunits.

Quantitative Analysis of this compound-Enzyme Interactions

The specificity of this compound and its analogs for the dehydrogenase complexes can be quantified by comparing their kinetic parameters (Km, kcat) and binding affinities (Kd). The following tables summarize available data from various studies. It is important to note that experimental conditions such as pH, temperature, and enzyme source can influence these values.

Table 1: Kinetic Constants for Dihydrothis compound Dehydrogenase (E3) with Lipoic Acid Enantiomers and Analogs

Enzyme SourceSubstrateKm (mM)Relative Reaction RateReference
Pig HeartR-Lipoic Acid3.724x faster than S-enantiomer[1]
Pig HeartS-Lipoic Acid5.51[1]
Human Renal CarcinomaR-Lipoic Acid18-[1]
Human Renal CarcinomaS-Lipoic AcidNot a substrate-[1]
Pig HeartRS-Bisnorlipoic AcidPoor substrate-[1]
Pig HeartRS-Tetranorlipoic AcidPoor substrate-[1]
Acidianus ambivalensDihydrothis compound0.70-[2]
Acidianus ambivalensThis compound1.26-[2]

Table 2: Kinetic Constants for Pyruvate Dehydrogenase (E1) with Lipoyl Substrates

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Mammalian (Standard Prep)Lipoyl Domain (L1)5226.35.1 x 105[3]
Mammalian (High Activity Prep)Lipoyl Domain (L1)≥160≥70-[3]
MammalianLipoylated Peptide≥15,000~5<3.3 x 102[3][4]
MammalianFree this compound-->500-fold lower than peptide[3][4]

Table 3: Dissociation Constants (Kd) for Subunit Interactions

Interacting ComponentsEnzyme SourceKd (nM)Reference
E2p (monomer) - E3 (dimer)Azotobacter vinelandii~1[5]
E2o (monomer) - E3 (dimer)Azotobacter vinelandii~30[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the specificity of this compound-enzyme interactions.

1. Spectrophotometric Assay for α-Ketoglutarate Dehydrogenase Complex (KGDHc) Activity

This assay measures the overall activity of the KGDHc by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

  • Principle: The production of NADH is directly proportional to the activity of the KGDHc. The rate of change in absorbance at 340 nm is used to calculate enzyme activity.

  • Materials:

    • KGDH Assay Buffer (e.g., 25 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM MgCl2, 0.1 mM EDTA, and 0.1% Triton X-100)

    • α-Ketoglutarate (Substrate)

    • Coenzyme A (CoA)

    • NAD+

    • Thiamine Pyrophosphate (TPP)

    • Enzyme sample (e.g., isolated mitochondria, purified KGDHc)

    • 96-well clear flat-bottom plate

    • Spectrophotometric multiwell plate reader

  • Procedure:

    • Sample Preparation: Homogenize tissue or cells, or dilute the purified enzyme in KGDH Assay Buffer on ice.

    • Reaction Mix Preparation: For each reaction, prepare a master mix containing KGDH Assay Buffer, TPP, MgCl2, CoA, and NAD+.

    • Assay Execution:

      • Add the enzyme sample to the wells of the 96-well plate.

      • To initiate the reaction, add the α-ketoglutarate substrate to the reaction mix and immediately add the complete mix to the wells containing the enzyme.

      • Alternatively, add the reaction mix (without substrate) to the wells, and initiate the reaction by adding α-ketoglutarate.

    • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm in kinetic mode for 10-60 minutes.

  • Data Analysis:

    • Calculate the rate of NADH production (ΔA350/min) from the linear portion of the kinetic curve.

    • Use the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1) to convert the rate of absorbance change to the rate of NADH formation (µmol/min).

    • To determine Km and Vmax, perform the assay with varying concentrations of this compound or its analogs while keeping other substrates at saturating concentrations. Plot the initial reaction rates against substrate concentration and fit the data to the Michaelis-Menten equation.

2. Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

  • Principle: A solution of a ligand (e.g., this compound) is titrated into a solution of the protein (e.g., E2 or E3 subunit) at constant temperature. The heat changes upon binding are measured to determine the thermodynamic profile of the interaction.

  • Materials:

    • Isothermal titration calorimeter

    • Purified protein (e.g., E2 or E3 subunit) in a suitable buffer (e.g., phosphate or Tris buffer).

    • Ligand (e.g., this compound or analog) dissolved in the exact same buffer as the protein.

    • Degassing station.

  • Procedure:

    • Sample Preparation:

      • Dialyze the purified protein against the chosen buffer extensively to ensure buffer matching.

      • Dissolve the ligand in the final dialysis buffer.

      • Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.

    • Instrument Setup:

      • Set the experimental temperature (e.g., 25°C).

      • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Titration:

      • Perform a series of small, sequential injections of the ligand into the sample cell while stirring.

      • Record the heat change after each injection.

    • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection to obtain the enthalpy change per mole of injectant.

    • Plot the enthalpy change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

3. Stopped-Flow Spectroscopy for Pre-Steady-State Kinetics

Stopped-flow spectroscopy is a rapid mixing technique that allows for the observation of fast reactions in the millisecond timescale, providing insights into pre-steady-state kinetics and the formation of reaction intermediates.

  • Principle: Small volumes of enzyme and substrate solutions are rapidly mixed, and the reaction is monitored by changes in absorbance or fluorescence immediately after mixing.

  • Materials:

    • Stopped-flow spectrometer equipped with absorbance and/or fluorescence detectors.

    • Purified enzyme (e.g., dihydrothis compound dehydrogenase, E3).

    • Substrates (e.g., dihydrothis compound and NAD+).

    • Syringes for loading reactants.

  • Procedure:

    • Sample Preparation: Prepare solutions of the enzyme and substrates in the desired buffer.

    • Instrument Loading: Load the reactant solutions into separate syringes of the stopped-flow instrument.

    • Rapid Mixing: The instrument rapidly injects and mixes the reactants into an observation cell. The flow is then abruptly stopped.

    • Data Acquisition: Monitor the change in a spectroscopic signal (e.g., absorbance of FAD in E3 at 450 nm, or NADH fluorescence) as a function of time, starting from the moment of mixing.

  • Data Analysis:

    • The resulting kinetic traces are fit to appropriate kinetic models (e.g., single or multiple exponential functions) to determine rate constants (k) for individual steps in the reaction mechanism, such as substrate binding, product release, and conformational changes.[6]

Visualizations of Key Processes

Catalytic Cycle of α-Ketoacid Dehydrogenase Complexes

The following diagram illustrates the central role of the this compound swinging arm in the catalytic cycle of the pyruvate dehydrogenase complex.

PDH_Cycle cluster_E1 E1 (Pyruvate Dehydrogenase) cluster_E2 E2 (Dihydrolipoyl Transacetylase) cluster_E3 E3 (Dihydrothis compound Dehydrogenase) E1 Pyruvate + TPP-E1 E1_Int Hydroxyethyl-TPP-E1 E1->E1_Int CO2 E2_Lip This compound-E2 (Oxidized) E1_Int->E2_Lip Transfer of Hydroxyethyl group E2_Lip->E1_Int Swinging Arm E3_Ox FAD-E3 (Oxidized) E2_Lip->E3_Ox E2_AcylLip Acetyl-dihydrothis compound-E2 (Reduced) E2_DiHydroLip Dihydrothis compound-E2 (Reduced) E2_AcylLip->E2_DiHydroLip Acetyl-CoA E2_AcylLip->E2_DiHydroLip E2_DiHydroLip->E3_Ox Re-oxidation E3_Red FADH2-E3 (Reduced) E2_DiHydroLip->E3_Red H+ CoA CoA-SH CoA->E2_AcylLip E3_Ox->E2_DiHydroLip Swinging Arm E3_Red->E3_Ox NADH + H+ NAD NAD+ NAD->E3_Red

Caption: The catalytic cycle of the Pyruvate Dehydrogenase Complex.

Experimental Workflow for Enzyme Kinetic Analysis

This diagram outlines the typical workflow for determining the kinetic parameters of an enzyme with a substrate like this compound.

aov_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Purify Enzyme (e.g., E3 Subunit) prep_substrate Prepare Substrate Solutions (this compound & Analogs at various concentrations) prep_buffer Prepare Assay Buffer (Constant pH, Temp, Ionic Strength) mix Mix Enzyme, Substrates, and Buffer prep_buffer->mix monitor Monitor Reaction Progress (e.g., ΔAbsorbance at 340nm/min) mix->monitor calc_rate Calculate Initial Velocity (v₀) for each [Substrate] monitor->calc_rate plot_data Plot v₀ vs. [Substrate] calc_rate->plot_data fit_model Fit Data to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km, Vmax, kcat fit_model->determine_params SpecificityFactors cluster_enzyme Enzyme Factors cluster_substrate Substrate Factors Specificity Interaction Specificity EnzymeStructure Enzyme Subunit (E1, E2, E3) Specificity->EnzymeStructure SubstrateStructure This compound Analog Structure Specificity->SubstrateStructure ActiveSite Active Site Geometry & Residues EnzymeStructure->ActiveSite LipoylDomain Lipoyl Domain Structure EnzymeStructure->LipoylDomain ActiveSite->Specificity Determines binding & catalysis LipoylDomain->Specificity Enhances substrate effectiveness Stereochem Stereochemistry (R vs. S enantiomer) SubstrateStructure->Stereochem ChainLength Acyl Chain Length SubstrateStructure->ChainLength Stereochem->Specificity Affects reaction rate ChainLength->Specificity Impacts substrate quality

References

A comparative review of the therapeutic potential of Lipoamide and other thiol antioxidants.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular defense mechanisms, thiol-containing antioxidants play a pivotal role in mitigating oxidative stress, a key driver in the pathogenesis of numerous diseases. This guide provides a comprehensive comparative review of the therapeutic potential of four prominent thiol antioxidants: Lipoamide, N-acetylcysteine (NAC), Glutathione (GSH), and Alpha-Lipoic Acid (ALA). By examining their antioxidant capacities, mechanisms of action, and pharmacokinetic profiles, this document aims to equip researchers and drug development professionals with the necessary data to inform future therapeutic strategies.

Introduction to Thiol Antioxidants

Thiols are organic compounds characterized by the presence of a sulfhydryl (-SH) group. This functional group endows them with potent antioxidant properties, allowing them to donate a hydrogen atom to neutralize reactive oxygen species (ROS) and participate in various cellular redox signaling pathways. The antioxidants discussed herein represent a spectrum of thiol-based therapeutic agents, each with unique characteristics.

  • This compound: The amide form of lipoic acid, this compound, has demonstrated significant antioxidant and anti-inflammatory effects. It functions as a critical cofactor for mitochondrial enzymes and has been shown to be a potent activator of the Nrf2 antioxidant response pathway.

  • N-acetylcysteine (NAC): A precursor to the amino acid L-cysteine and subsequently glutathione, NAC is a widely used therapeutic agent. Its primary antioxidant function is attributed to its ability to replenish intracellular glutathione levels.

  • Glutathione (GSH): Often referred to as the body's "master antioxidant," GSH is a tripeptide that directly quenches ROS and plays a crucial role in detoxification and immune function. However, its therapeutic use is often limited by poor oral bioavailability.

  • Alpha-Lipoic Acid (ALA): A naturally occurring compound, ALA and its reduced form, dihydrolipoic acid (DHLA), form a potent redox couple. ALA is unique in its ability to act as an antioxidant in both aqueous and lipid environments and to regenerate other endogenous antioxidants.

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound, NAC, GSH, and ALA. It is important to note that a direct head-to-head comparison of all four compounds in a single study using standardized assays is limited in the current literature. The data presented here is compiled from various sources and should be interpreted with this limitation in mind.

Table 1: Comparative Antioxidant Capacity

AntioxidantAssayIC50 / TEAC ValueSource
N-acetylcysteine (NAC) DPPH Radical ScavengingNACA (amide form) showed higher scavenging than NAC
N-acetylcysteine (NAC) H2O2 ScavengingNAC was more effective at lower concentrations than NACA
Alpha-Lipoic Acid (ALA) Total Antioxidant Status (TAS)Showed a 9% increase in TAS in physically active males
N-acetylcysteine (NAC) Total Antioxidant Status (TAS)Showed a 38% increase in TAS in physically active males

Table 2: Comparative Pharmacokinetic Properties

AntioxidantOral BioavailabilityKey Pharmacokinetic FeaturesSource
This compound Data not readily availableBelieved to have improved cellular uptake compared to ALA
N-acetylcysteine (NAC) ~4-10%Rapidly absorbed; extensively metabolized in the gut and liver.
Glutathione (GSH) <1% (traditional oral)Subject to enzymatic degradation in the intestine. Sublingual and liposomal formulations show improved absorption.
Alpha-Lipoic Acid (ALA) ~30% (racemic mixture)R-enantiomer is more bioavailable. Food intake significantly reduces absorption. Liquid formulations and complexation can improve bioavailability.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further research.

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

This method assesses the total antioxidant capacity of a sample by measuring the reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine.

Materials:

  • Copper(II) chloride (CuCl2) solution

  • Neocuproine (Nc) solution

  • Ammonium acetate buffer (pH 7.0)

  • Trolox (standard)

  • Sample solution

Procedure:

  • To a test tube, add 1 mL of CuCl2 solution, 1 mL of Nc solution, and 1 mL of ammonium acetate buffer.

  • Add 'x' mL of the antioxidant solution (sample or standard) and (1.1 - x) mL of distilled water to achieve a final volume of 4.1 mL.

  • Mix the solution thoroughly.

  • Allow the reaction to proceed for 30 minutes at room temperature.

  • Measure the absorbance of the solution at 450 nm against a reagent blank.

  • Construct a calibration curve using Trolox as the standard.

  • Express the antioxidant capacity of the sample as Trolox equivalents (TEAC).

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox (standard)

  • Sample solution

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the antioxidant solution (sample or standard) in a cuvette.

  • Mix the solution and allow it to react for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage inhibition of the ABTS•+ radical and determine the TEAC value by comparing the results with the Trolox standard curve.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the therapeutic potential of thiol antioxidants.

Nrf2_Activation_by_Thiol_Antioxidants cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Presented for Ubiquitination Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ub Ubiquitin Ub->Nrf2 Thiol_Antioxidant This compound / ALA Thiol_Antioxidant->Keap1 Modifies Cys151, Cys273, Cys288 ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cysteines Maf sMaf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Maf->ARE Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Initiates Transcription

Caption: Nrf2 signaling pathway activation by thiol antioxidants.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis A1 Mix ABTS (7 mM) and Potassium Persulfate (2.45 mM) A2 Incubate in dark (12-16 hours) A1->A2 A3 ABTS•+ Stock Solution A2->A3 A4 Dilute ABTS•+ Stock to Absorbance ~0.7 at 734 nm A3->A4 B3 Add 1.0 mL of diluted ABTS•+ solution A4->B3 B1 Prepare Sample and Trolox Standard dilutions B2 Add 10 µL of Sample/Standard to cuvette B1->B2 B2->B3 B4 Incubate for 6 minutes B3->B4 C1 Measure Absorbance at 734 nm B4->C1 C2 Calculate % Inhibition C1->C2 C3 Plot Trolox Standard Curve C2->C3 C4 Determine TEAC value of Sample C3->C4

Caption: Experimental workflow for the ABTS antioxidant capacity assay.

Discussion and Conclusion

The therapeutic potential of thiol antioxidants is vast, with each compound presenting a unique profile of efficacy and application.

This compound emerges as a promising, potent activator of the Nrf2 pathway, suggesting it may have a more profound and lasting impact on cellular antioxidant defenses than direct radical scavengers. Its potential for improved cellular uptake over ALA warrants further investigation.

N-acetylcysteine remains a clinically relevant and reliable method for replenishing intracellular glutathione, a cornerstone of cellular antioxidant defense. Its efficacy is particularly noted in conditions of GSH depletion.

Glutathione , while being the most critical endogenous thiol antioxidant, faces significant challenges in oral delivery. Innovations in formulation, such as sublingual and liposomal delivery, are paving the way for its more effective therapeutic use.

Alpha-Lipoic Acid stands out for its broad-spectrum antioxidant activity in both lipid and aqueous phases and its ability to regenerate other antioxidants. Its R-enantiomer shows superior bioavailability, a key consideration for clinical applications.

A Comparative Guide to Lipoamide Metabolism and Function Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of lipoamide metabolism and its essential functions. This compound, the amide form of lipoic acid, is a covalently bound cofactor crucial for central metabolic pathways in nearly all forms of life, from bacteria to humans.[1][2] Understanding the variations and similarities in its synthesis, salvage, and utilization across different species is vital for basic research and for the development of novel therapeutics targeting metabolic processes.

This compound Metabolism: A Cross-Species Perspective

Organisms have evolved two primary strategies to acquire this compound: de novo synthesis and salvage from the environment. The complexity and primary reliance on these pathways vary significantly across the domains of life.

De Novo Synthesis of this compound

The de novo synthesis of this compound begins with an eight-carbon fatty acid, octanoic acid, which is subsequently modified by the insertion of two sulfur atoms. Three distinct pathways for de novo synthesis have been characterized.

1. The Escherichia coli Pathway (LipB-LipA)

The canonical pathway, first elucidated in Escherichia coli, is a two-step process.[1] First, the octanoyltransferase (LipB) transfers an octanoyl moiety from octanoyl-acyl carrier protein (ACP), an intermediate in fatty acid synthesis, to a conserved lysine residue on the apo-protein (the protein that requires the this compound cofactor).[2][3] Subsequently, the lipoyl synthase (LipA), a radical SAM enzyme, inserts two sulfur atoms at carbons 6 and 8 of the octanoyl group to form the functional this compound cofactor.[2][3] This pathway is prevalent in many bacteria and is also utilized in plant mitochondria and plastids.[1]

E_coli_pathway Octanoyl_ACP Octanoyl-ACP LipB LipB (Octanoyltransferase) Octanoyl_ACP->LipB Apo_protein Apo-protein Apo_protein->LipB Octanoylated_protein Octanoylated Protein LipA LipA (Lipoyl Synthase) Octanoylated_protein->LipA Lipoylated_protein Lipoylated Protein LipB->Octanoylated_protein LipA->Lipoylated_protein SAM 2 S-Adenosyl methionine (SAM) SAM->LipA Sulfur_source Sulfur Source Sulfur_source->LipA

Figure 1: The E. coli type de novo this compound synthesis pathway.

2. The Bacillus subtilis "Lipoyl Relay" Pathway

A more complex four-protein pathway exists in Bacillus subtilis and is thought to be an evolutionary relic that also informs the pathways in mammals and fungi.[1] This "lipoyl relay" system initiates with the octanoyltransferase LipM transferring an octanoyl group specifically to the glycine cleavage system H-protein (GcvH).[4] LipA then acts on the octanoylated GcvH to form lipoyl-GcvH. Finally, a separate amidotransferase, LipL, transfers the lipoyl moiety from GcvH to the other apo-proteins, such as the E2 subunits of the 2-oxoacid dehydrogenase complexes.[4]

B_subtilis_pathway Octanoyl_ACP Octanoyl-ACP LipM LipM (Octanoyltransferase) Octanoyl_ACP->LipM GcvH Apo-GcvH GcvH->LipM Octanoyl_GcvH Octanoyl-GcvH LipA LipA (Lipoyl Synthase) Octanoyl_GcvH->LipA Lipoyl_GcvH Lipoyl-GcvH LipL LipL (Amidotransferase) Lipoyl_GcvH->LipL Apo_protein Apo-protein (e.g., PDH E2) Apo_protein->LipL Lipoylated_protein Lipoylated Protein LipM->Octanoyl_GcvH LipA->Lipoyl_GcvH LipL->Lipoylated_protein

Figure 2: The B. subtilis "lipoyl relay" de novo synthesis pathway.

3. A Novel Prokaryotic Pathway (sLpl(AB)–LipS1/S2)

Recent research has uncovered a novel lipoate assembly pathway in some bacteria and archaea.[5] This pathway utilizes a lipoate:protein ligase, sLpl(AB), to attach either octanoate or lipoate to apo-proteins. When octanoate is attached, two radical SAM proteins, LipS1 and LipS2, work in concert as a lipoyl synthase to insert the two sulfur atoms.[5] This discovery highlights the modular nature and complex evolution of lipoate biogenesis.[5]

The this compound Salvage Pathway

In addition to de novo synthesis, many organisms can salvage exogenous lipoic acid from their environment. This pathway is particularly important for organisms that lack the machinery for de novo synthesis or under conditions where synthesis is insufficient. The key enzyme in this pathway is the lipoate-protein ligase (LplA in E. coli, LplJ in B. subtilis).[6] LplA catalyzes a two-step reaction: first, it activates free lipoic acid using ATP to form a lipoyl-AMP intermediate.[7][8] In the second step, the activated lipoyl group is transferred to the specific lysine residue of the apo-protein.[7][8] Interestingly, the bacterial salvage pathway is absent in eukaryotes, including humans.[9]

Salvage_pathway Lipoic_acid Exogenous Lipoic Acid LplA LplA/LplJ (Lipoate-protein ligase) Lipoic_acid->LplA ATP ATP ATP->LplA Lipoyl_AMP Lipoyl-AMP LplA->Lipoyl_AMP AMP_PPi AMP + PPi LplA->AMP_PPi Apo_protein Apo-protein Lipoyl_AMP->Apo_protein Lipoylated_protein Lipoylated Protein Apo_protein->Lipoylated_protein Transfer

Figure 3: The this compound salvage pathway.

Comparative Analysis of Key Enzymes in this compound Metabolism

The efficiency and substrate specificity of the enzymes involved in this compound metabolism can differ across species. The following table summarizes available kinetic data for key enzymes.

EnzymeSpeciesSubstrateKmkcatkcat/KmReference
LplA Escherichia coliD,L-lipoic acid1.7 µM--[10]
Escherichia coliATP1.9 µM--[10]
LipB Escherichia coliLipoyl-ACP~1 µM--[7]
E3 Escherichia coliNADHKi ~10-fold higher in E354K mutant--[11]
Homo sapiensNAD+---[12]
Azotobacter vinelandii2-oxoglutarate---[12]

More comprehensive comparative kinetic data for LipA, LipB, LplA, and E3 from a wider range of species is needed for a complete analysis.

This compound Function Across Species

The primary and highly conserved function of this compound is to act as a swinging arm that transfers reaction intermediates between the active sites of multienzyme complexes.[7] This is essential for the catalytic cycles of several key metabolic enzyme complexes.

  • 2-Oxoacid Dehydrogenase Complexes: These include the pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase (KGDH), and branched-chain α-ketoacid dehydrogenase (BCKDH) complexes. These complexes play central roles in carbohydrate and amino acid metabolism.[1][13] The E3 component, dihydrothis compound dehydrogenase, is a shared subunit among these complexes.[13]

  • Glycine Cleavage System (GCS): This multi-enzyme system is crucial for the breakdown of glycine and is involved in one-carbon metabolism.[1][13]

The presence and specific roles of these complexes can vary. For instance, some parasitic protozoa, like Trypanosoma brucei, have a rudimentary mitochondrion in their bloodstream form, where the primary essential role of this compound dehydrogenase appears to be in the GCS for nucleotide synthesis.

Enzyme ComplexE. coliB. subtilisS. cerevisiaeH. sapiensT. brucei
PDH
KGDH
BCKDH
GCS

Cellular Lipoic Acid Content

The cellular concentration of lipoic acid can vary depending on the organism, cell type, and metabolic state.

Organism/Cell TypeFree Lipoic Acid ConcentrationTotal Lipoic Acid (Bound)Reference
Escherichia coli K12< 0.05 ng/mg dry weight13 - 47 ng/mg dry weight[14]
Human Jurkat T-lymphocytesVaries with supplementationIncreases with supplementation[15]
Various Foods (raw)-1.27 - 22.36 ng/mg (plant); 2.21 - 13.56 ng/mg (animal)[16]

Further studies are required to establish a more comprehensive dataset of cellular lipoic acid concentrations across a wider range of species and conditions.

Experimental Protocols

Quantification of Lipoic Acid in Plasma by HPLC-ESI-MS

This method allows for the sensitive and specific quantification of lipoic acid in biological samples.

1. Sample Preparation:

  • To 500 µL of plasma, add an internal standard (e.g., naproxen).

  • Perform a one-step protein precipitation by adding acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. HPLC-MS Analysis:

  • Column: Zorbax SB-C18 column (100 mm x 3.0 mm i.d., 3.5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% acetic acid (pH 4, adjusted with ammonia solution) (65:35, v/v).

  • Flow Rate: 0.3 mL/min.

  • Detection: Single quadrupole mass spectrometer in selected ion monitoring (SIM) mode with an electrospray ionization (ESI) source.

3. Quantification:

  • Generate a standard curve with known concentrations of lipoic acid.

  • The method is typically linear over a concentration range of 5-10,000 ng/mL.

Dihydrothis compound Dehydrogenase (E3) Activity Assay

This spectrophotometric assay measures the activity of dihydrothis compound dehydrogenase by monitoring the reduction of NAD+.

1. Reagents:

  • 100 mM potassium phosphate buffer, pH 7.8

  • 1.0 mM EDTA

  • 3.0 mM dihydrothis compound

  • 3.0 mM NAD+

  • Enzyme sample (e.g., tissue extract)

2. Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NAD+.

  • Use a solution without dihydrothis compound as a blank.

  • Pre-incubate the mixture for 15 minutes to minimize interference.

  • Initiate the reaction by adding dihydrothis compound.

  • Monitor the increase in absorbance at 340 nm at room temperature for 5 minutes.

  • Calculate the enzyme activity using the extinction coefficient of NADH (6.22 mM-1cm-1).

In Vivo Protein Lipoylation Analysis

Western blotting with anti-lipoic acid antibodies is a common method to assess the overall lipoylation status of proteins in a cell or tissue lysate.

1. Sample Preparation:

  • Lyse cells or tissues in a suitable buffer containing protease inhibitors.

  • Determine the protein concentration of the lysate.

2. SDS-PAGE and Western Blotting:

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for lipoic acid.

  • Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate.

experimental_workflow cluster_quant Quantification Workflow cluster_activity Activity Assay Workflow cluster_lipoylation Lipoylation Analysis Workflow start Start: Biological Sample (Cells, Tissues, Plasma) quantification Lipoic Acid Quantification start->quantification activity_assay Enzyme Activity Assay (e.g., DLDH) start->activity_assay lipoylation_analysis Protein Lipoylation Analysis start->lipoylation_analysis extraction Extraction & Protein Precipitation quantification->extraction lysate_prep Lysate/Extract Preparation activity_assay->lysate_prep lysate_prep2 Lysate Preparation lipoylation_analysis->lysate_prep2 hplc_ms HPLC-MS/MS extraction->hplc_ms quant_result Quantitative Data (ng/mL) hplc_ms->quant_result spectro Spectrophotometry (Absorbance change) lysate_prep->spectro activity_result Enzyme Activity (U/mg) spectro->activity_result sds_page SDS-PAGE & Western Blot lysate_prep2->sds_page detection Detection with Anti-Lipoic Acid Ab sds_page->detection lipoylation_result Lipoylation Profile detection->lipoylation_result

Figure 4: General experimental workflows for studying this compound metabolism.

References

Validating the use of Lipoamide as a therapeutic agent in preclinical models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lipoamide's performance against alternative therapeutic agents in preclinical models of metabolic and neurodegenerative diseases. The information presented is supported by experimental data to validate its potential as a therapeutic agent.

Section 1: Preclinical Efficacy in Metabolic Disease Models

This compound has demonstrated significant potential as a therapeutic agent in preclinical models of metabolic disorders, primarily through its potent stimulation of mitochondrial biogenesis. In comparative studies using 3T3-L1 adipocytes, a well-established in vitro model for obesity and diabetes research, this compound has shown superior efficacy to its more commonly known counterpart, α-lipoic acid (LA).

Comparative Efficacy of this compound vs. α-Lipoic Acid in 3T3-L1 Adipocytes

The following table summarizes the key quantitative data from a study comparing the effects of this compound and α-lipoic acid on mitochondrial biogenesis in 3T3-L1 adipocytes.

ParameterThis compoundα-Lipoic Acid (LA)Key Findings
Effective Concentration 1 and 10 µmol/L⁻¹[1]100 µmol/L⁻¹[1]This compound is 10-100 fold more potent than LA.[1]
PGC-1α Protein Expression Maximum effect at 10 µmol/L⁻¹[1]Significant effect at 100 µmol/L⁻¹[1]This compound induces a bell-shaped dose-response.[1]
Mitochondrial DNA Copy Number Significant increase at 1 and 10 µmol/L⁻¹Significant increase at 100 µmol/L⁻¹Both increase mitochondrial DNA, but this compound is effective at lower concentrations.
Oxygen Consumption Increased at 10 µmol/L⁻¹[1]No effect at 10 µmol/L⁻¹[1]This compound enhances cellular respiration more effectively at lower doses.
mRNA Expression (PPAR-γ, PPAR-α, CPT-1α) Stimulated at 10 µmol/L⁻¹[1]Not stimulated at 10 µmol/L⁻¹[1]This compound uniquely upregulates genes involved in fatty acid oxidation at lower concentrations.[1]
Experimental Protocol: Mitochondrial Biogenesis in 3T3-L1 Adipocytes

1. Cell Culture and Differentiation:

  • 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • To induce differentiation into mature adipocytes, post-confluent preadipocytes are treated with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine.

2. Treatment:

  • Differentiated 3T3-L1 adipocytes are treated with varying concentrations of this compound (0.1, 1, 10, 100 µmol·L⁻¹) or α-lipoic acid (1, 10, 100 µmol·L⁻¹) for 24 hours.[1]

3. Analysis of Mitochondrial Biogenesis:

  • Mitochondrial Mass: Cells are stained with MitoTracker Green FM and analyzed by flow cytometry.

  • Mitochondrial DNA (mtDNA) Content: Total DNA is isolated, and the relative amount of mtDNA is quantified by real-time PCR, normalized to a nuclear gene (e.g., 18S rRNA).[1]

  • Protein Expression: Whole-cell lysates are subjected to Western blotting to determine the protein levels of key mitochondrial biogenesis regulators (e.g., PGC-1α) and mitochondrial complex subunits.[1]

  • Oxygen Consumption: Cellular respiration rates are measured using a Seahorse XF Analyzer.[1]

  • Gene Expression: Total RNA is extracted, and the mRNA levels of genes involved in mitochondrial biogenesis and fatty acid oxidation (e.g., Ppargc1a, Tfam, Nrf1, Ppara, Pparg, Cpt1a) are quantified by real-time PCR.[1]

Signaling Pathway: this compound-Induced Mitochondrial Biogenesis

The stimulatory effect of this compound on mitochondrial biogenesis in adipocytes is mediated by the endothelial nitric oxide synthase (eNOS)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway.[1]

G This compound This compound eNOS eNOS (endothelial Nitric Oxide Synthase) This compound->eNOS stimulates expression NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Cyclic GMP (cGMP) sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Mito_Biogenesis Mitochondrial Biogenesis PKG->Mito_Biogenesis promotes

This compound signaling pathway in adipocytes.

Section 2: Preclinical Efficacy in Neurodegenerative Disease Models

This compound has also been investigated for its neuroprotective properties in preclinical models of Parkinson's disease. The 6-hydroxydopamine (6-OHDA)-induced rat model is a widely used paradigm that mimics the dopaminergic neuron degeneration seen in Parkinson's disease.

This compound's Neuroprotective Effects in a 6-OHDA Parkinson's Disease Model

In a study utilizing the 6-OHDA rat model, alpha-lipoamide demonstrated significant neuroprotective effects by improving mitochondrial function and dynamics.[2]

ParameterControl Group (Sham)6-OHDA Model Group6-OHDA + this compound GroupKey Findings
Behavioral Deficits Normal motor functionSignificant motor impairmentsSignificantly antagonized 6-OHDA-induced behavioral damages[2]This compound ameliorates motor deficits.
ATP Levels in Midbrain NormalSignificantly reducedRestored ATP levels[2]This compound restores cellular energy production.
Mitochondrial Morphology NormalFragmentation and vacuolization[2]Improved morphology[2]This compound improves mitochondrial integrity.
Dopaminergic Neuron Number NormalSignificantly reducedSignificantly restored[2]This compound protects dopaminergic neurons.

Note: Specific quantitative values for behavioral scores and ATP levels were not available in the abstract. The table reflects the reported outcomes.

Experimental Protocol: 6-OHDA-Induced Parkinson's Disease Rat Model

1. Animal Model Creation:

  • Adult male Sprague-Dawley rats are anesthetized.

  • 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the substantia nigra.

2. Treatment:

  • Following the induction of the Parkinson's disease model, rats are treated with alpha-lipoamide. The specific dosage and route of administration would be as described in the full study protocol.

3. Behavioral Assessment:

  • Apomorphine-Induced Rotations: The number of contralateral rotations induced by apomorphine injection is counted over a set period. A reduction in rotations indicates a therapeutic effect.

  • Cylinder Test: The frequency of contralateral versus ipsilateral paw use for wall contact in a cylinder is observed to assess motor asymmetry.

  • Rotarod Test: The latency to fall from a rotating rod is measured to evaluate motor coordination and balance.

4. Biochemical and Histological Analysis:

  • ATP Measurement: ATP levels in midbrain tissue homogenates are quantified using a luciferin/luciferase-based assay.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra.

  • Western Blotting: Protein levels of markers for mitochondrial fission (e.g., Drp1) and fusion (e.g., Mfn1) are analyzed in midbrain lysates.

Experimental Workflow: Preclinical Validation of this compound in a Parkinson's Model

G cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment Animal_Prep Anesthetize Rats Stereotaxic_Surgery Stereotaxic Surgery Animal_Prep->Stereotaxic_Surgery OHDA_Injection Unilateral 6-OHDA Injection (Medial Forebrain Bundle) Stereotaxic_Surgery->OHDA_Injection Lipoamide_Admin This compound Administration OHDA_Injection->Lipoamide_Admin Behavioral Behavioral Tests (Rotation, Cylinder, Rotarod) Lipoamide_Admin->Behavioral Biochemical Biochemical Analysis (ATP Levels) Behavioral->Biochemical Histological Histological Analysis (TH Staining) Biochemical->Histological

Workflow for 6-OHDA model and this compound assessment.

Section 3: Safety and Toxicity Profile

Limited preclinical toxicity data is available. An oral LD50 of 1980 mg/kg has been reported in rats.[3] It has been suggested that while this compound is more effective than α-lipoic acid, its toxicity should be carefully evaluated.[1] However, its higher potency may allow for the use of lower, and therefore potentially safer, doses.[1]

Conclusion

The presented preclinical data strongly suggests that this compound is a promising therapeutic agent for both metabolic and neurodegenerative diseases. Its superior potency compared to α-lipoic acid in stimulating mitochondrial biogenesis warrants further investigation in models of obesity and type 2 diabetes. Furthermore, its demonstrated neuroprotective effects in a preclinical model of Parkinson's disease, through the preservation of mitochondrial function, highlight its potential as a disease-modifying therapy. Further studies directly comparing this compound to standard-of-care treatments like metformin and L-DOPA, along with comprehensive safety and pharmacokinetic profiling, are crucial next steps in its development pathway.

References

Comparative analysis of the pro-oxidant versus antioxidant effects of Lipoamide.

Author: BenchChem Technical Support Team. Date: November 2025

Lipoamide: A Comparative Analysis of its Pro-oxidant versus Antioxidant Effects

A Guide for Researchers and Drug Development Professionals

This compound (LM), the neutral amide of alpha-lipoic acid (ALA), is a pivotal compound in cellular metabolism and redox biology. While extensively recognized for its antioxidant properties, its capacity to behave as a pro-oxidant under specific biochemical conditions presents a classic "double-edged sword" scenario. This guide provides a comparative analysis of these dual roles, supported by experimental data and detailed methodologies, to inform research and therapeutic development.

The Antioxidant Properties of this compound

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms. In vivo, it is readily converted to its reduced form, dihydrothis compound (DHLA), which is a potent reductant.

  • Direct Radical Scavenging: The DHLA/LM redox couple can directly neutralize a wide range of reactive oxygen species (ROS), including hydroxyl radicals (•OH) and peroxyl radicals.

  • Regeneration of Endogenous Antioxidants: DHLA is capable of regenerating other key antioxidants, such as Vitamin C (from ascorbyl radical), Vitamin E (from tocopheroxyl radical), and glutathione (GSH), thereby amplifying the cell's total antioxidant capacity.

  • Metal Chelation: DHLA can chelate redox-active transition metals like copper and iron. By sequestering these ions, it prevents them from participating in Fenton-like reactions that generate highly destructive hydroxyl radicals.

  • Induction of Phase II Enzymes: this compound is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2] This leads to the upregulation of a broad spectrum of antioxidant and detoxification enzymes, known as phase II enzymes, providing long-lasting cellular protection.

The Pro-oxidant Properties of this compound

The conversion of this compound from an antioxidant to a pro-oxidant is critically dependent on the cellular environment, particularly the presence of free transition metals and high concentrations of its reduced form, DHLA.

  • Reduction of Transition Metals: The primary mechanism of pro-oxidant activity involves the reduction of transition metal ions by DHLA. For instance, DHLA can reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺).

  • Fenton-like Chemistry: The newly formed reduced metal ion (Cu⁺) can then react with hydrogen peroxide (H₂O₂), a common byproduct of cellular metabolism, to generate highly reactive and damaging hydroxyl radicals (•OH).[3][4] This process is known as a Fenton-like reaction.

This pro-oxidant behavior is most pronounced in conditions of metal overload or when high, pharmacological doses of this compound are administered, potentially overwhelming the cell's capacity to safely manage the reduced metal ions.

Quantitative Data Presentation

The following tables summarize the quantitative aspects of this compound's dual activity and compare it with Vitamin C, another compound known for its dual antioxidant/pro-oxidant role.

Table 1: Antioxidant Activity Profile

Compound Assay Type IC50 (Concentration for 50% Inhibition) Notes
This compound / ALA DPPH Radical Scavenging ~25-50 µg/mL (Estimated for ALA) This compound is reported to be a more potent antioxidant than ALA.[1] A specific IC50 for this compound is not consistently reported; this value for its parent compound, ALA, is provided for context. Lower IC50 indicates higher activity.[5]
Vitamin C DPPH Radical Scavenging ~5-10 µg/mL A well-established potent antioxidant, often used as a positive control in antioxidant assays.

| BHT (Butylated hydroxytoluene) | DPPH Radical Scavenging | ~20-30 µg/mL | A common synthetic antioxidant used as a reference standard.[5] |

Table 2: Conditions Favoring Pro-oxidant Activity

Compound Required Components Concentration Dependence Mechanism / Outcome
This compound (as DHLA) Transition Metals (e.g., Cu²⁺, Fe³⁺), H₂O₂ High concentrations of DHLA relative to cellular antioxidant capacity. DHLA reduces Cu²⁺ to Cu⁺. Cu⁺ reacts with H₂O₂ via Fenton-like chemistry to produce •OH radicals, leading to oxidative damage to lipids, proteins, and DNA.[3][4]

| Vitamin C (Ascorbate) | Transition Metals (e.g., Cu²⁺, Fe³⁺), H₂O₂ | High, pharmacological concentrations (millimolar range).[6][7] | Ascorbate reduces Cu²⁺ to Cu⁺. This initiates Fenton-like reactions, generating •OH radicals. This effect is exploited in high-dose IV Vitamin C cancer therapy.[6][8] |

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)

This protocol measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and be protected from light.

    • Prepare stock solutions of this compound and reference compounds (e.g., Vitamin C) in methanol.

    • Create a series of dilutions from the stock solutions to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate or cuvette, add 100 µL of the DPPH solution.

    • Add 100 µL of the test compound dilution (or methanol as a control).

    • Mix gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The scavenging activity is calculated as a percentage of inhibition relative to the control using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis:

    • Plot the % Inhibition against the concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals, typically determined by linear regression analysis.[9]

Protocol 2: Metal-Catalyzed Oxidation of Protein (Pro-oxidant)

This protocol assesses the pro-oxidant activity by measuring the oxidative damage to a target protein, such as bovine serum albumin (BSA), in the presence of a transition metal and the test compound.

  • Reagent Preparation:

    • Prepare a solution of BSA (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare solutions of Copper(II) sulfate (CuSO₄, e.g., 100 µM), hydrogen peroxide (H₂O₂, e.g., 1 mM), and this compound/DHLA at various concentrations.

  • Oxidation Reaction:

    • In a microcentrifuge tube, combine BSA, CuSO₄, and the this compound/DHLA solution.

    • Initiate the reaction by adding H₂O₂.

    • Incubate the mixture at 37°C for a defined period (e.g., 2-4 hours).

    • Include controls: BSA alone, BSA + CuSO₄ + H₂O₂ (no compound), and BSA + this compound/DHLA (no metal/H₂O₂).

  • Detection of Protein Carbonyls:

    • Stop the reaction by adding a solution of 2,4-dinitrophenylhydrazine (DNPH) in hydrochloric acid. DNPH reacts with carbonyl groups formed on oxidized amino acid residues to form a stable hydrazone product.

    • Incubate for 1 hour at room temperature.

    • Precipitate the protein using trichloroacetic acid (TCA), wash with ethanol-ethyl acetate to remove excess DNPH.

    • Resuspend the protein pellet in a guanidine hydrochloride solution.

  • Measurement:

    • Measure the absorbance of the derivatized protein at ~370 nm. An increase in absorbance compared to the control without the test compound indicates an increase in protein carbonylation and thus a pro-oxidant effect.

Signaling Pathways and Experimental Workflows

Antioxidant Mechanisms of this compound

This compound functions as a versatile antioxidant. It is reduced to DHLA, which can directly scavenge ROS. Crucially, DHLA also regenerates other primary antioxidants like Vitamin C and Vitamin E, creating a synergistic antioxidant network.

Antioxidant_Cycle cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidants Antioxidant Regeneration ROS •OH, ROO• LM This compound (LM) DHLA Dihydrothis compound (DHLA) LM->DHLA Reduction (in vivo) DHLA->ROS Scavenges DHLA->LM Oxidation VitCox Vitamin C (Oxidized) DHLA->VitCox Regenerates VitC Vitamin C (Reduced) VitC->ROS Scavenges VitEox Vitamin E (Oxidized) VitC->VitEox Regenerates VitCox->VitC Regeneration VitE Vitamin E (Reduced) VitE->ROS Scavenges VitEox->VitE Regeneration

Caption: this compound's antioxidant and regeneration cycle.

Pro-oxidant Mechanism via Fenton-like Reaction

In the presence of transition metals, dihydrothis compound (DHLA) can reduce Cu²⁺ to Cu⁺. This catalytically active Cu⁺ then reacts with hydrogen peroxide to produce a highly damaging hydroxyl radical, illustrating the pro-oxidant potential.

Prooxidant_Mechanism cluster_fenton Fenton-like Reaction DHLA Dihydrothis compound (DHLA) LM This compound (LM) DHLA->LM Oxidation Cu2 Copper (Cu²⁺) Cu1 Copper (Cu⁺) Cu2->Cu1 Reduction H2O2 Hydrogen Peroxide (H₂O₂) Cu1->H2O2 Reacts with OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Generates OH_radical->Cu2 Regenerates Damage Oxidative Damage (Lipids, DNA, Proteins) OH_radical->Damage Causes

Caption: Pro-oxidant mechanism of DHLA with copper.

Experimental Workflow: Nrf2 Pathway Activation

This compound activates the Nrf2 pathway, an indirect antioxidant mechanism. This workflow shows how to measure this activation in a cell-based assay.

Nrf2_Workflow cluster_analysis Downstream Analysis start 1. Cell Culture (e.g., ARPE-19, PC12 cells) treat 2. Treat cells with this compound (Various concentrations and times) start->treat lyse 3. Lyse Cells & Fractionate (Cytosolic and Nuclear Extracts) treat->lyse western 4a. Western Blot - Measure nuclear Nrf2 - Measure Phase II enzymes (e.g., HO-1, NQO1) lyse->western qpcr 4b. qPCR - Measure mRNA levels of Nrf2 target genes lyse->qpcr result 5. Data Analysis (Quantify increased Nrf2 translocation and target gene expression) western->result qpcr->result

Caption: Workflow for measuring Nrf2 activation by this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Lipoamide Disposal Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of lipoamide, ensuring the protection of laboratory personnel and the surrounding ecosystem. Adherence to these procedures will help you build a foundation of trust in your laboratory's safety protocols.

This compound Hazard Profile

Before detailing the disposal procedures, it is essential to understand the hazard profile of this compound. According to available Safety Data Sheets (SDS), this compound presents the following hazards:

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][2]
Aquatic Toxicity Category 1 (Acute and Chronic): Very toxic to aquatic life with long-lasting effects.[2]

Note: While some suppliers may classify this compound as non-hazardous, it is best practice to handle it with care, especially considering the potential for significant environmental impact.

Due to its acute oral toxicity and, most critically, its high toxicity to aquatic life, this compound waste must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.

Step-by-Step this compound Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

2. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Collect pure this compound, contaminated spill cleanup materials (e.g., absorbent pads), and contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with this compound.

  • Liquid this compound Waste:

    • Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizing/reducing agents[2][3].

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste[4].

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound") and a clear indication of the hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Keep a log of the contents and approximate concentrations.

4. Storage of this compound Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure containers are kept closed at all times, except when adding waste[5].

  • Use secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.

5. Disposal of Empty this compound Containers:

  • To be considered non-hazardous, empty containers must be triple-rinsed[4][5].

  • The first rinseate must be collected and disposed of as hazardous liquid this compound waste[5]. Subsequent rinseates should also be collected as hazardous waste.

  • After triple-rinsing and air-drying, obliterate or remove the original label before disposing of the container in the appropriate recycling or solid waste stream, in accordance with your institution's policies[4][5].

6. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

  • Do not allow hazardous waste to accumulate in the laboratory[5].

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.

LipoamideDisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_containment Containment cluster_disposal Final Disposal Waste This compound Waste Generated Solid Solid Waste (e.g., powder, contaminated labware) Waste->Solid Liquid Liquid Waste (e.g., solutions, rinsate) Waste->Liquid Sharps Contaminated Sharps (e.g., needles, broken glass) Waste->Sharps SolidContainer Labeled, Leak-Proof Solid Waste Container Solid->SolidContainer LiquidContainer Labeled, Leak-Proof Liquid Waste Container Liquid->LiquidContainer SharpsContainer Labeled, Puncture-Resistant Sharps Container Sharps->SharpsContainer EHSPickup Arrange for EHS Hazardous Waste Pickup SolidContainer->EHSPickup LiquidContainer->EHSPickup SharpsContainer->EHSPickup

This compound Waste Disposal Workflow

References

Essential Safety and Handling of Lipoamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Lipoamide, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times to protect against splashes or airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for incidental splash protection. For prolonged contact, glove compatibility should be verified. Always inspect gloves before use and change them immediately if contaminated.
Body Protection Impervious Clothing / Laboratory CoatA fully buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Suitable RespiratorUse in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.

Glove Compatibility for this compound and Related Compounds

Glove MaterialGeneral Resistance to AmidesGeneral Resistance to Organosulfur CompoundsRecommended Use for this compound
Nitrile Good to ExcellentFair to GoodSuitable for splash protection and general handling.
Neoprene GoodGoodA viable alternative to nitrile gloves.
Latex FairPoor to FairNot recommended due to potential for allergic reactions and lower chemical resistance.
Butyl Rubber ExcellentGood to ExcellentRecommended for situations with a higher risk of prolonged contact.

Occupational Exposure Limits (OELs)

There are currently no established Occupational Exposure Limits (OELs) specifically for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH. However, as a pharmacologically active substance, exposure should be minimized. For context, OELs for some related compounds are provided below. These are for reference only and do not substitute for a specific risk assessment for this compound.

Compound/ClassOrganizationTWA (8-hour)STEL (15-minute)Notes
Amides (general) VariousNo specific OEL for the class-OELs are compound-specific.
Sulfur Dioxide OSHA5 ppm-As a reference for an organosulfur compound.[1][2]
Hydrogen Sulfide NIOSH-10 ppm (Ceiling)As a reference for a thiol-related compound.[3]

Experimental Protocol: Preparation of a this compound Solution

This protocol outlines the step-by-step procedure for safely preparing a solution of this compound from a solid powder.

  • Preparation and Pre-computation:

    • Consult the Safety Data Sheet (SDS) for this compound.

    • Calculate the required mass of this compound for the desired concentration and volume.

    • Ensure all necessary PPE is correctly worn.

    • Prepare the workspace in a chemical fume hood or a well-ventilated area.

  • Weighing the this compound:

    • Use an analytical balance to accurately weigh the calculated amount of this compound onto weighing paper or into a weighing boat.

    • Handle the solid carefully to avoid generating dust.

  • Dissolution:

    • Carefully transfer the weighed this compound into a clean, dry beaker of an appropriate size.

    • Add a small amount of the desired solvent (e.g., ethanol, DMSO) to the beaker.

    • Stir the mixture gently with a magnetic stirrer or a glass rod until the this compound is completely dissolved.

  • Final Volume Adjustment:

    • Quantitatively transfer the dissolved this compound solution into a volumetric flask of the target volume.

    • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the this compound is transferred.

    • Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing and Storage:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.

    • Store the solution under the recommended conditions, typically at -20°C in a tightly sealed container, protected from light.

Operational and Disposal Plans

A clear plan for the entire lifecycle of this compound in the laboratory is essential for safety and compliance.

Handling and Storage Workflow

Safe Handling Workflow for this compound A Receiving & Pre-Handling B Wear Appropriate PPE A->B Safety First C Prepare Workspace (Fume Hood) B->C D Weigh Solid this compound C->D Minimize Dust E Prepare Solution D->E F Label and Store (-20°C, Protected from Light) E->F H Decontamination of Glassware & Surfaces E->H Post-Experiment G Waste Segregation (Solid & Liquid) F->G During & After Use I Hazardous Waste Disposal G->I H->I

Safe Handling Workflow for this compound

Disposal Plan

This compound waste, including contaminated consumables and solutions, must be treated as hazardous waste.

  • Solid Waste: Collect unused this compound powder and contaminated items (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Collect this compound solutions in a dedicated, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination: Decontaminate glassware and work surfaces with an appropriate solvent (e.g., ethanol) and collect the cleaning residues as hazardous waste.

  • Disposal: All this compound waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Potential Chemical Deactivation (for specialized applications, with caution)

For small quantities, chemical deactivation may be considered, but these methods are based on the general reactivity of amides and thiols and have not been validated for this compound . Always perform a small-scale test in a controlled environment before scaling up.

  • Alkaline Hydrolysis (for the amide group): this compound may be degraded by heating with a strong base (e.g., sodium hydroxide solution). The reaction should be performed in a fume hood with appropriate PPE.

  • Oxidation (for the thiol groups): The dithiolane ring may be susceptible to oxidation with reagents like sodium hypochlorite (bleach). This reaction can be exothermic and should be carried out with care.

Emergency Procedures

SituationAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For large spills, contact your institution's emergency response team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lipoamide
Reactant of Route 2
Reactant of Route 2
Lipoamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。